Product packaging for 3-Hydroxydocosanoic acid(Cat. No.:CAS No. 89946-08-7)

3-Hydroxydocosanoic acid

Cat. No.: B163439
CAS No.: 89946-08-7
M. Wt: 356.6 g/mol
InChI Key: PNPWTPYWWUOMDS-UHFFFAOYSA-N
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Description

3-hydroxydocosanoic acid is a 3-hydroxy monocarboxylic acid. It is functionally related to a docosanoic acid.
This compound has been reported in Centaurea aspera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44O3 B163439 3-Hydroxydocosanoic acid CAS No. 89946-08-7

Properties

IUPAC Name

3-hydroxydocosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPWTPYWWUOMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415254
Record name Docosanoic acid, 3-hydroxy-
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Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89946-08-7
Record name 3-Hydroxydocosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89946-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosanoic acid, 3-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Bacterial Production of 3-Hydroxydocosanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydocosanoic acid, a C22 very-long-chain hydroxy fatty acid (VLCFA), is a crucial precursor in the biosynthesis of mycolic acids, the hallmark lipid components of the outer membrane of Mycobacterium species and other related actinomycetes. The unique and complex structure of the mycobacterial cell wall, conferred in large part by mycolic acids, is intrinsically linked to their low permeability, resistance to common antibiotics, and pathogenicity. Understanding the biosynthetic pathway of this compound is therefore of paramount importance for the development of novel anti-tubercular agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, key enzymatic players, and relevant experimental methodologies.

Core Biosynthesis Pathway

The synthesis of this compound in bacteria, particularly in Mycobacterium, is a multi-step process involving two types of fatty acid synthase (FAS) systems: a multifunctional Type I FAS (FAS-I) and a multi-enzyme Type II FAS (FAS-II).

1. Initiation and Initial Elongation (FAS-I): The process begins with the de novo synthesis of shorter-chain fatty acids by the FAS-I system. This eukaryotic-like enzyme complex produces acyl-CoA molecules that are typically in the range of C16 to C26. These serve as the primers for the subsequent elongation steps.

2. Elongation to Very-Long-Chain Fatty Acids (FAS-II): The C16-C26 acyl-CoA primers are then handed off to the FAS-II system for further elongation. This system is composed of discrete, monofunctional enzymes that catalyze a repeating four-step cycle to add two-carbon units from malonyl-ACP in each round. The intermediates in this pathway remain attached to an Acyl Carrier Protein (ACP). The synthesis of a 3-hydroxyacyl-ACP is a key intermediate step in each elongation cycle.

The core reactions of the FAS-II elongation cycle are:

  • Condensation: A β-ketoacyl-ACP synthase (e.g., KasA, KasB) catalyzes the condensation of an acyl-ACP with malonyl-ACP to form a 3-ketoacyl-ACP, releasing CO2.

  • Reduction: A β-ketoacyl-ACP reductase (e.g., MabA/FabG1) reduces the 3-ketoacyl-ACP to a 3-hydroxyacyl-ACP using NADPH as a cofactor. This is the step that generates the 3-hydroxy functional group.

  • Dehydration: A β-hydroxyacyl-ACP dehydratase (e.g., HadA, HadB, HadC) removes a molecule of water from the 3-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.

  • Reduction: An enoyl-ACP reductase (e.g., InhA) reduces the trans-2-enoyl-ACP to a saturated acyl-ACP, which can then enter another round of elongation.

This cycle is repeated until the desired chain length, such as C22, is reached. The resulting this compound, as a 3-hydroxyacyl-ACP intermediate, is then a substrate for the final steps of mycolic acid synthesis.

3. Final Condensation (Pks13): The very-long-chain fatty acids, including this compound precursors, are ultimately condensed by the polyketide synthase Pks13 to form the characteristic α-alkyl-β-hydroxy structure of mycolic acids[1][2][3][4][5]. Pks13 catalyzes the Claisen-type condensation between two long-chain fatty acyl moieties[1][4].

Key Enzymes and Their Characteristics

The substrate specificity of the FAS-II enzymes is a critical determinant of the final chain length of the fatty acid. In mycobacteria, these enzymes are adapted to handle very-long-chain substrates.

Enzyme ClassExample(s) in M. tuberculosisGene(s)Function in this compound BiosynthesisSubstrate Preference/Notes
β-Ketoacyl-ACP Reductase MabA (FabG1)mabA (fabG1)Reduction of 3-ketoacyl-ACP to 3-hydroxyacyl-ACP. This is the direct hydroxylation step in each elongation cycle.Preferentially metabolizes long-chain substrates (C8-C20) and shows poor affinity for shorter chains (C4), which is consistent with its role in the elongation of mycolic acid precursors[6][7].
β-Ketoacyl-ACP Synthase KasA, KasBkasA, kasBCatalyzes the condensation of acyl-ACP with malonyl-ACP to extend the fatty acid chain.Essential for the elongation of fatty acids beyond C16. KasA is believed to be involved in the earlier elongation steps, while KasB is thought to participate in the later stages leading to very-long-chain fatty acids.
β-Hydroxyacyl-ACP Dehydratase HadA, HadB, HadChadA, hadB, hadCDehydration of the 3-hydroxyacyl-ACP intermediate to form a trans-2-enoyl-ACP.The HadABC complex is essential for the elongation of mero-mycolic acids.
Enoyl-ACP Reductase InhAinhAReduction of the trans-2-enoyl-ACP to a saturated acyl-ACP.A well-known target for the anti-tubercular drug isoniazid.
Polyketide Synthase Pks13pks13Catalyzes the final Claisen condensation of two long-chain fatty acids to form the mycolic acid backbone.Essential for the viability of mycobacteria and is a promising drug target[1][2][3][4][5].

Visualizing the Biosynthesis Pathway

The following diagram illustrates the core FAS-II elongation cycle leading to the formation of a 3-hydroxyacyl-ACP intermediate, a precursor to this compound.

FASII_Elongation cluster_inputs Inputs cluster_outputs Outputs Acyl_ACP Acyl-ACP (C_n) Ketoacyl_ACP 3-Ketoacyl-ACP (C_n+2) Acyl_ACP->Ketoacyl_ACP KasA/KasB (Condensation) Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP 3-Hydroxyacyl-ACP (C_n+2) Ketoacyl_ACP->Hydroxyacyl_ACP MabA (FabG1) (Reduction) Enoyl_ACP trans-2-Enoyl-ACP (C_n+2) Hydroxyacyl_ACP->Enoyl_ACP HadABC (Dehydration) out2 Hydroxyacyl_ACP->out2 To Mycolic Acid Synthesis (via Pks13) Next_Acyl_ACP Acyl-ACP (C_n+2) Enoyl_ACP->Next_Acyl_ACP InhA (Reduction) out1 Next_Acyl_ACP->out1 To next elongation cycle in1 in1->Acyl_ACP From previous cycle or FAS-I in2 in2->Malonyl_ACP Malonyl-CoA out3

Caption: The bacterial Type II Fatty Acid Synthesis (FAS-II) elongation cycle.

Experimental Protocols

Extraction and Analysis of Long-Chain 3-Hydroxy Fatty Acids from Bacterial Cultures

This protocol is adapted from methods used for the analysis of mycolic acids and their precursors in mycobacteria.

1. Cell Culture and Harvesting: a. Grow the bacterial strain of interest (e.g., Mycobacterium smegmatis) in an appropriate liquid medium to the desired growth phase (e.g., late logarithmic or stationary phase). b. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). c. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual medium components. d. Lyophilize the cell pellet to obtain a dry cell weight.

2. Saponification and Acidification: a. To the dried cell pellet (e.g., 10-50 mg), add 2 mL of 5% (w/v) potassium hydroxide (B78521) in methanol. b. Heat the suspension at 100°C for 3 hours in a sealed, screw-cap tube to saponify the lipids. c. Cool the mixture to room temperature and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

3. Extraction of Fatty Acids: a. Extract the fatty acids from the acidified solution by adding 2 mL of diethyl ether and vortexing vigorously for 1 minute. b. Centrifuge the mixture to separate the phases (e.g., 2,000 x g for 5 minutes). c. Carefully transfer the upper ether layer to a clean glass tube. d. Repeat the extraction of the aqueous phase two more times with 2 mL of diethyl ether each time. e. Combine the ether extracts and evaporate to dryness under a gentle stream of nitrogen.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of a 3 N methanolic HCl solution. b. Heat the mixture at 80°C for 2 hours in a sealed tube to convert the fatty acids to their methyl esters. c. Cool the tube and add 1 mL of n-hexane and 1 mL of water. d. Vortex vigorously and centrifuge to separate the phases. e. Transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for analysis.

5. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): a. Inject an aliquot of the FAMEs solution into a GC-MS system. b. Use a suitable capillary column (e.g., a non-polar column like DB-5ms). c. Program the oven temperature to achieve separation of the long-chain FAMEs (e.g., initial temperature of 150°C, ramp to 320°C). d. The mass spectrometer can be operated in full-scan mode to identify the this compound methyl ester based on its retention time and mass spectrum (characteristic fragment ions). For quantitative analysis, selected ion monitoring (SIM) can be used with an appropriate internal standard (e.g., a commercially available odd-chain 3-hydroxy fatty acid).

Data Presentation

While specific quantitative data for the biosynthesis of this compound is scarce in the literature, the substrate specificities of the key enzymes provide insights into the pathway's capacity to produce very-long-chain fatty acids.

EnzymeOrganismSubstrate(s)K_m (µM)k_cat (s⁻¹)Reference
MabA (FabG1) M. tuberculosis3-Oxo-octanoyl-CoA~25-[7]
3-Oxo-dodecanoyl-CoA~15-[7]
3-Oxo-hexadecanoyl-CoA~10-[7]
FabH M. tuberculosisDecanoyl-CoA--[8]
Dodecanoyl-CoA--[8]
Octadecanoyl-CoA--[8]

Note: The presented data is illustrative of the preference for longer-chain substrates by mycobacterial FAS-II enzymes. The exact kinetic parameters can vary depending on the experimental conditions and the specific form of the substrate (e.g., CoA vs. ACP thioester).

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the biosynthesis pathway and a general experimental workflow for its investigation.

Workflow cluster_biosynthesis Biosynthesis Pathway cluster_experiment Experimental Workflow FAS_I FAS-I (C16-C26 Acyl-CoA) FAS_II FAS-II Elongation Cycles FAS_I->FAS_II Hydroxy_VLCFA 3-Hydroxy-VLCFA-ACP (e.g., 3-OH-C22-ACP) FAS_II->Hydroxy_VLCFA Pks13 Pks13 Condensation Hydroxy_VLCFA->Pks13 Extraction Lipid Extraction & Saponification Hydroxy_VLCFA->Extraction Target Analyte Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Culture Bacterial Culture Culture->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Interpretation (Quantification & Identification) Analysis->Data

Caption: Logical flow of this compound biosynthesis and experimental analysis.

Conclusion

The biosynthesis of this compound is an integral part of the mycolic acid synthesis pathway in mycobacteria and represents a critical area of study for the development of new therapeutics against tuberculosis and other mycobacterial diseases. The FAS-II system, with its unique enzymatic components adapted for the production of very-long-chain fatty acids, offers a rich landscape of potential drug targets. Further research into the quantitative aspects of this pathway and the precise regulatory mechanisms will undoubtedly pave the way for novel and effective antimicrobial strategies.

References

The Obscure Discovery: Unraveling the Presence of Long-Chain 3-Hydroxy Fatty Acids in Marine Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the existence of 3-Hydroxydocosanoic acid and its analogs within the microbial communities of the world's oceans reveals a narrative built more on analogous discoveries than direct observation. While the specific molecule, this compound, remains elusive in the context of marine microbial natural products, the presence of structurally similar medium-chain-length 3-hydroxy fatty acids (mcl-3-HFAs) in marine bacteria, such as Pseudoalteromonas sp. SM9913, provides a compelling framework for their potential discovery and significance.

This technical guide serves as a comprehensive overview for researchers, scientists, and drug development professionals, detailing the current understanding of these fascinating molecules. Due to the absence of specific literature on the discovery of this compound from marine microorganisms, this paper will focus on the well-documented case of mcl-3-HFAs produced by Pseudoalteromonas sp. SM9913, a deep-sea bacterium. This analogous case will be used to present detailed experimental protocols, quantitative data, and potential biological activities, offering a roadmap for the future discovery and characterization of this compound and other long-chain 3-hydroxy fatty acids from the vast and underexplored marine microbial world.

A Discovery by Analogy: Pseudoalteromonas sp. SM9913 and its 3-Hydroxy Fatty Acids

The journey into the world of marine microbial 3-hydroxy fatty acids leads us to the deep-sea sediments of the Bohai Sea, where the psychrotrophic bacterium Pseudoalteromonas sp. SM9913 was first isolated. This marine microorganism has been identified as a producer of polyhydroxyalkanoates (PHAs), which are intracellular storage polymers. Crucially, the constituent monomers of these PHAs are medium-chain-length 3-hydroxy fatty acids, primarily 3-hydroxydecanoate (B1257068) (3-HD) and 3-hydroxydodecanoate (3-HDD).

While not the 22-carbon chain of this compound, the discovery and characterization of these C10 and C12 3-hydroxy fatty acids in a marine bacterium provide invaluable insights into the potential for longer-chain analogs to exist and the methodologies required for their discovery.

Data Presentation: Monomer Composition of PHAs from Pseudoalteromonas sp. SM9913

The following table summarizes the monomer composition of the PHA produced by Pseudoalteromonas sp. SM9913, highlighting the presence of 3-hydroxydecanoate and 3-hydroxydodecanoate.

Monomer UnitChemical FormulaMolar Percentage (%)
3-hydroxydecanoate (3-HD)C10H20O3Major Component
3-hydroxydodecanoate (3-HDD)C12H24O3Major Component

Note: Specific molar percentages can vary depending on the carbon source and cultivation conditions.

Charting the Course: Experimental Protocols

The successful isolation and characterization of 3-hydroxy fatty acids from marine microorganisms hinge on a series of meticulous experimental procedures. The following protocols are based on the methodologies applied to Pseudoalteromonas sp. SM9913 and can be adapted for the search for this compound.

Isolation and Cultivation of the Marine Microorganism

Objective: To isolate and cultivate marine bacteria capable of producing long-chain 3-hydroxy fatty acids.

Protocol:

  • Sample Collection: Collect marine sediment samples from deep-sea environments using sterile techniques.

  • Bacterial Isolation:

    • Prepare serial dilutions of the sediment samples in sterile seawater.

    • Plate the dilutions onto marine agar (B569324) plates (e.g., Zobell Marine Agar 2216).

    • Incubate the plates at a temperature that mimics the in-situ conditions of the sampling site (e.g., 4-15°C for psychrotrophic bacteria).

  • Screening for PHA Production:

    • Stain the isolated colonies with a lipophilic dye such as Nile Red or Sudan Black B.

    • Observe the colonies under a fluorescence microscope (for Nile Red) or a light microscope (for Sudan Black B). The presence of intracellular fluorescent or dark granules, respectively, indicates potential PHA production.

  • Cultivation for PHA Accumulation:

    • Inoculate a pure colony of the selected bacterium into a nutrient-rich marine broth (e.g., Zobell Marine Broth 2216).

    • Incubate with shaking to ensure adequate aeration.

    • To induce PHA accumulation, transfer the culture to a nitrogen-limited medium with an excess carbon source (e.g., glucose, fatty acids, or olive oil).

    • Continue incubation for a period sufficient for significant biomass and PHA production (e.g., 48-72 hours).

Extraction and Quantification of 3-Hydroxy Fatty Acids from PHA

Objective: To extract the PHA polymer from the bacterial cells and subsequently analyze its constituent 3-hydroxy fatty acids.

Protocol:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with sterile seawater and then deionized water.

  • Lyophilization: Freeze-dry the cell pellet to obtain the dry cell weight.

  • PHA Extraction:

    • Suspend the lyophilized cells in a suitable solvent, such as chloroform (B151607) or dichloromethane.

    • Stir the suspension for an extended period (e.g., 24-48 hours) at room temperature to extract the PHA.

    • Filter the mixture to remove cell debris.

    • Precipitate the PHA from the filtrate by adding a non-solvent like cold methanol (B129727) or ethanol.

    • Collect the precipitated PHA by centrifugation and dry it under vacuum.

  • Methanolysis of PHA:

    • To analyze the monomer composition, subject the extracted PHA to acid-catalyzed methanolysis.

    • Treat the PHA with a solution of sulfuric acid in methanol (e.g., 3% v/v) and chloroform.

    • Heat the mixture in a sealed vial at 100°C for several hours to convert the 3-hydroxy fatty acid monomers into their corresponding methyl esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Extract the resulting 3-hydroxy fatty acid methyl esters with a suitable organic solvent.

    • Analyze the extract using GC-MS to identify and quantify the different monomer units based on their retention times and mass spectra.

Experimental_Workflow cluster_Isolation Isolation & Cultivation cluster_Extraction Extraction & Analysis Sample_Collection Marine Sediment Sample Collection Serial_Dilution Serial Dilution & Plating Sample_Collection->Serial_Dilution Incubation Incubation at Low Temperature Serial_Dilution->Incubation Colony_Screening Screening for PHA Production (Nile Red Staining) Incubation->Colony_Screening Pure_Culture Cultivation for PHA Accumulation (Nitrogen Limitation) Colony_Screening->Pure_Culture Cell_Harvesting Cell Harvesting & Lyophilization Pure_Culture->Cell_Harvesting PHA_Extraction PHA Extraction with Chloroform Cell_Harvesting->PHA_Extraction PHA_Precipitation Precipitation with Methanol PHA_Extraction->PHA_Precipitation Methanolysis Acid-Catalyzed Methanolysis PHA_Precipitation->Methanolysis GCMS_Analysis GC-MS Analysis of Methyl Esters Methanolysis->GCMS_Analysis

Workflow for the isolation and analysis of 3-hydroxy fatty acids.

Biological Significance: Potential Activities of Long-Chain 3-Hydroxy Fatty Acids

While the specific biological activities of this compound from marine microorganisms are yet to be determined, studies on other 3-hydroxy fatty acids suggest a range of potential therapeutic applications.

  • Antimicrobial Activity: Medium-chain 3-hydroxy fatty acids have demonstrated antimicrobial properties, suggesting that longer-chain analogs could also possess such activity.

  • Anti-inflammatory Effects: Some hydroxy fatty acids are known to modulate inflammatory pathways.

  • Surfactant Properties: The amphipathic nature of these molecules gives them surfactant properties, which could be exploited in various industrial and biomedical applications.

  • Precursors for Bio-based Polymers: As demonstrated by their presence in PHAs, these molecules are valuable building blocks for biodegradable plastics.

The Synthetic Engine: Biosynthesis of 3-Hydroxy Fatty Acids

In bacteria like Pseudoalteromonas, 3-hydroxy fatty acids are key intermediates in the biosynthesis of PHAs. The pathway involves the conversion of fatty acids from either de novo synthesis or β-oxidation into (R)-3-hydroxyacyl-CoA, which is then polymerized by PHA synthase.

Biosynthesis_Pathway cluster_FattyAcid Fatty Acid Metabolism cluster_PHA PHA Biosynthesis Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Acyl_CoA Acyl-CoA Fatty_Acid_Synthesis->Acyl_CoA Beta_Oxidation β-Oxidation of Fatty Acids Beta_Oxidation->Acyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Acyl_CoA->Hydroxyacyl_CoA Various Enzymes PHA_Synthase PHA Synthase (PhaC) Hydroxyacyl_CoA->PHA_Synthase PHA Polyhydroxyalkanoate (PHA) PHA_Synthase->PHA

Simplified biosynthesis pathway of PHAs in bacteria.

Future Horizons

The discovery of medium-chain-length 3-hydroxy fatty acids in the marine bacterium Pseudoalteromonas sp. SM9913 serves as a significant stepping stone. It strongly suggests that the vast, untapped biodiversity of marine microorganisms could harbor producers of this compound and other long-chain analogs. Future research should focus on targeted screening of marine bacteria from diverse and extreme environments, coupled with advanced analytical techniques, to uncover these potentially valuable bioactive compounds. The protocols and insights provided in this guide offer a foundational approach for these exciting exploratory endeavors, which could lead to the development of new drugs, biomaterials, and other biotechnological applications.

The Biological Role of Very Long-Chain 3-Hydroxy Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain 3-hydroxy fatty acids (VLC-3-OH-FAs) are critical intermediates in the endogenous synthesis of very long-chain fatty acids (VLCFAs), a diverse class of lipids essential for numerous physiological processes. While often viewed as transient metabolic products, emerging evidence highlights their significance in cellular signaling, membrane integrity, and the pathophysiology of several metabolic disorders. This technical guide provides an in-depth exploration of the biological roles of VLC-3-OH-FAs, with a focus on their involvement in signaling pathways, their association with disease, and the analytical methods for their study.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids.[1] They play vital roles in maintaining the structural integrity of biological membranes, particularly in specialized tissues such as the skin, retina, and myelin sheaths.[1] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle, where very long-chain 3-hydroxy fatty acids (VLC-3-OH-FAs) are key intermediates.

This guide delves into the multifaceted biological significance of VLC-3-OH-FAs, moving beyond their classical role as metabolic intermediates to explore their emerging functions in cellular signaling and disease.

Biosynthesis of Very Long-Chain Fatty Acids and the Role of VLC-3-OH-FAs

The elongation of fatty acids is a cyclical process involving four key enzymatic reactions. VLC-3-OH-FAs are generated in the third step of this cycle.

  • Step 1: Condensation: An acyl-CoA molecule is condensed with malonyl-CoA by a fatty acid elongase (ELOVL).

  • Step 2: Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).

  • Step 3: Dehydration: The 3-hydroxyacyl-CoA, a VLC-3-OH-FA derivative, is then dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.[2]

  • Step 4: Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) to yield an elongated acyl-CoA.

This cycle is repeated until the desired chain length is achieved.

Fatty_Acid_Elongation_Cycle AcylCoA Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA->KetoacylCoA ELOVL MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) (VLC-3-OH-FA) KetoacylCoA->HydroxyacylCoA KAR EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA HACD ElongatedAcylCoA Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA TER ElongatedAcylCoA->AcylCoA Further Elongation or Incorporation into Lipids

Figure 1: Fatty Acid Elongation Cycle.

Biological Roles and Signaling Pathways

While traditionally considered metabolic intermediates, VLC-3-OH-FAs and their downstream products, particularly ceramides (B1148491), are increasingly recognized for their roles in signaling pathways, especially those related to apoptosis.

Role in Ceramide Synthesis

VLC-3-OH-FAs are precursors for the synthesis of very long-chain ceramides, which are crucial components of sphingolipids.[3] Ceramide synthases (CerS) utilize VLC-acyl-CoAs, the end products of the elongation cycle, to synthesize ceramides with specific acyl chain lengths.[3] These ceramides are not only structural components of membranes but also potent signaling molecules.

Lipoapoptosis and Cell Death Signaling

The accumulation of 3-hydroxy fatty acids, particularly in the context of metabolic disorders, has been shown to induce a form of programmed cell death termed lipoapoptosis.[4][5] This process is relevant in conditions like acute fatty liver of pregnancy (AFLP), where defects in mitochondrial beta-oxidation lead to the buildup of these metabolites.[4][5] The accumulated 3-hydroxy fatty acids can cause cellular stress, leading to the activation of caspase cascades and subsequent apoptosis.[6]

Lipoapoptosis_Signaling VLC_3OH_FA Accumulation of Very Long-Chain 3-Hydroxy Fatty Acids Mito_Dysfunction Mitochondrial Dysfunction VLC_3OH_FA->Mito_Dysfunction Oxidative_Stress Oxidative Stress VLC_3OH_FA->Oxidative_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mito_Dysfunction->Caspase_Activation Oxidative_Stress->Caspase_Activation Apoptosis Lipoapoptosis Caspase_Activation->Apoptosis

Figure 2: Lipoapoptosis induced by VLC-3-OH-FAs.

Ceramide-Mediated Fas Receptor Clustering and Apoptosis

Ceramides, synthesized from VLCFAs, play a critical role in the extrinsic apoptosis pathway by modulating the clustering of death receptors, such as the Fas receptor (CD95).[7][8] Upon stimulation, acid sphingomyelinase (ASM) hydrolyzes sphingomyelin (B164518) in the plasma membrane to generate ceramide.[9] These ceramides then coalesce to form ceramide-rich platforms, which facilitate the clustering of Fas receptors.[7][8] This clustering is essential for the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of caspase-8, leading to the execution of apoptosis.[7]

Fas_Receptor_Clustering FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR binds ASM Acid Sphingomyelinase (ASM) FasR->ASM activates Fas_Clustering Fas Receptor Clustering FasR->Fas_Clustering Sphingomyelin Sphingomyelin ASM->Sphingomyelin hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Ceramide_Platform Ceramide-Rich Platform Ceramide->Ceramide_Platform forms Ceramide_Platform->Fas_Clustering facilitates DISC DISC Formation (FADD, Pro-caspase-8) Fas_Clustering->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Figure 3: Ceramide-mediated Fas receptor clustering.

Association with Disease

The accumulation of VLC-3-OH-FAs is a hallmark of several inherited metabolic disorders, most notably Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency.[10][11] These autosomal recessive disorders result from mutations in the HADHA and HADHB genes, respectively, which encode components of the MTP complex responsible for the beta-oxidation of long-chain fatty acids.[11]

The impaired beta-oxidation leads to the accumulation of long-chain 3-hydroxyacylcarnitines and 3-hydroxy dicarboxylic acids in plasma and urine.[10][12] These accumulating metabolites are cytotoxic and contribute to the clinical manifestations of these disorders, which include hypoketotic hypoglycemia, cardiomyopathy, myopathy, and retinopathy.[10][11]

Quantitative Data

The following tables summarize the available quantitative data on VLC-3-OH-FAs and related metabolites in healthy individuals and in patients with LCHAD deficiency.

Table 1: Plasma Concentrations of Free 3-Hydroxypalmitic Acid

PopulationMean Concentration (µmol/L)
Control0.43
LCHAD Deficiency12.2

Data from a study analyzing isomeric long-chain hydroxy fatty acids by tandem mass spectrometry.

Table 2: Plasma Acylcarnitine Ratios in LCHAD/MTP Deficiency

RatioLCHAD/MTP Deficiency (Mean ± SD)Control Group (Mean ± SD)
(C16OH + C18OH + C18:1OH) / C00.19 ± 0.140.0023 ± 0.0016
C16OH / C160.447 ± 0.2140.022 ± 0.019

C0 = Free Carnitine. Data from a study on a new acylcarnitine ratio for LCHAD deficiency diagnosis.[13]

Experimental Protocols

Accurate quantification of VLC-3-OH-FAs is crucial for both research and clinical diagnostics. The following sections outline the key experimental procedures.

Lipid Extraction from Biological Samples

A common and effective method for extracting lipids from tissues and plasma is the Bligh and Dyer method or a modification thereof.

Protocol: Lipid Extraction from Plasma/Serum

  • To 500 µL of plasma or serum, add 10 µL of an appropriate stable isotope-labeled internal standard mix (e.g., deuterated 3-hydroxy fatty acids).

  • For total 3-hydroxy fatty acid content, hydrolyze one of two duplicate samples by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample will provide the free 3-hydroxy fatty acid content.

  • Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).

  • Extract the lipids twice with 3 mL of ethyl acetate.

  • Dry the combined organic extracts under a stream of nitrogen at 37°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the quantification of 3-hydroxy fatty acids.

Protocol: GC-MS Analysis of 3-Hydroxy Fatty Acids

  • Derivatization: Derivatize the dried lipid extract with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 80°C for 1 hour. This converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively, making them volatile for GC analysis.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Separation: Use a capillary column such as an HP-5MS. A typical temperature program starts at 80°C for 5 minutes, ramps to 200°C at 3.8°C/min, and then to 290°C at 15°C/min, holding for 6 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the 3-hydroxy fatty acid TMS derivatives and their corresponding internal standards.

  • Quantification: Calculate the concentration of each 3-hydroxy fatty acid based on the ratio of the peak area of the analyte to its corresponding stable isotope-labeled internal standard.

GCMS_Workflow Sample Plasma/Serum Sample Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Derivatization Derivatization (BSTFA/TMCS) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification GCMS->Quantification

Figure 4: GC-MS analysis workflow for 3-hydroxy fatty acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of VLCFAs and their derivatives.

Protocol: LC-MS/MS Analysis of VLCFAs (including 3-hydroxy species)

  • Hydrolysis and Derivatization: After lipid extraction, perform an acid hydrolysis step to release the fatty acids. Derivatize the fatty acids to enhance their ionization efficiency for MS analysis. A common method involves conversion to trimethyl-amino-ethyl (TMAE) iodide esters.

  • LC Separation: Use a suitable reversed-phase column to separate the derivatized fatty acids.

  • MS/MS Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

  • Quantification: Create a calibration curve using a series of known concentrations of derivatized standards and normalize the results using deuterated internal standards.

Conclusion and Future Directions

Very long-chain 3-hydroxy fatty acids are more than just fleeting intermediates in lipid metabolism. Their accumulation in disease states highlights their potential as diagnostic biomarkers and therapeutic targets. Furthermore, their role as precursors to bioactive ceramides implicates them in fundamental cellular processes such as apoptosis.

Future research should focus on elucidating the direct signaling roles of VLC-3-OH-FAs, independent of their conversion to other lipids. A more comprehensive understanding of their tissue-specific concentrations in health and disease will also be crucial. The development of advanced analytical techniques will undoubtedly facilitate these investigations, paving the way for novel diagnostic and therapeutic strategies for a range of metabolic and cellular disorders.

References

3-Hydroxydocosanoic Acid as a Structural Component of Lipid A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its interaction with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex on immune cells triggers a signaling cascade that can lead to a robust inflammatory response. However, the structural diversity of lipid A across different bacterial species results in a spectrum of immunological activities, ranging from strong agonism to antagonism of the TLR4 signaling pathway. This guide focuses on the significance of 3-hydroxydocosanoic acid, a very long-chain fatty acid (VLCFA), as a key structural component of certain lipid A variants, particularly those from the periodontal pathogen Porphyromonas gingivalis. The presence of this and other long-chain fatty acids significantly modulates the bioactivity of lipid A, steering it towards an antagonistic or weakly agonistic profile, which has profound implications for bacterial pathogenesis and the development of novel immunomodulatory therapeutics.

Chemical and Structural Properties of this compound in Lipid A

This compound, also known as 3-hydroxybehenic acid, is a saturated fatty acid with a 22-carbon backbone and a hydroxyl group at the beta-position. Its incorporation into the lipid A structure, typically in an (R)-configuration, contributes to a unique molecular architecture that sterically hinders optimal binding and activation of the TLR4/MD-2 complex.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₂H₄₄O₃[1]
Molecular Weight 356.58 g/mol [1]
CAS Number 89946-08-7[1]
Synonyms 3-hydroxybehenic acid, β-hydroxydocosanoic acid[1]

The lipid A of P. gingivalis is notably heterogeneous, with variations in the number and length of its acyl chains, as well as its phosphorylation status. These variations give rise to different lipid A species with distinct molecular weights and immunomodulatory properties. The presence of this compound and other long-chain fatty acids, such as 3-hydroxy-15-methylhexadecanoic acid, is a hallmark of P. gingivalis lipid A.[2]

Table 2: Major Lipid A Species of Porphyromonas gingivalis
Lipid A SpeciesAcylation PatternPhosphorylationMolecular Weight (m/z)Immunological Activity
Lipid A 1435/1450 Tetra-acylatedMonophosphorylated~1435, ~1450TLR4 antagonist, weak TLR2 agonist
Lipid A 1690 Penta-acylatedMonophosphorylated~1690Weak TLR4 agonist
Lipid A 1769 Penta-acylatedDiphosphorylated~1769TLR4 agonist

Note: The exact molecular weights can vary slightly due to heterogeneity in fatty acid composition. The immunological activity is a simplified representation of complex interactions.

The Role of this compound in Modulating TLR4 Signaling

The structural conformation of lipid A is a critical determinant of its ability to activate the TLR4 signaling pathway. The canonical hexa-acylated and diphosphorylated lipid A of Escherichia coli is a potent TLR4 agonist. In contrast, the lipid A of P. gingivalis, often featuring this compound and other long-chain fatty acids, exhibits antagonistic or weakly agonistic properties. This is attributed to the altered geometry of the lipid A, which does not induce the necessary conformational changes in the TLR4/MD-2 complex for robust downstream signaling.

Molecular modeling studies have suggested that the binding affinity of P. gingivalis lipid A to the TLR4-MD-2 complex is weaker than that of E. coli lipid A.[3] This is due to the presence of fewer acyl chains and phosphate (B84403) groups in many of its lipid A species.[3] The bulky and extended nature of the very-long-chain fatty acids, like this compound, may also contribute to a suboptimal fit within the hydrophobic pocket of the MD-2 co-receptor.

Signaling Pathways

The interaction of lipid A with the TLR4/MD-2 complex can initiate two main downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines. The TRIF-dependent pathway, which is activated upon endocytosis of the TLR4 complex, results in the activation of IRF3 and the production of type I interferons.

P. gingivalis LPS has been shown to signal through both TLR2 and TLR4, and its downstream effects involve both MyD88-dependent and, to a lesser extent, TRIF-dependent pathways.[4][5] However, the overall response is generally weaker compared to that induced by potent TLR4 agonists. The antagonistic nature of certain P. gingivalis lipid A species can even inhibit the inflammatory response induced by other potent endotoxins.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P_gingivalis_Lipid_A P. gingivalis Lipid A (with this compound) LBP LBP P_gingivalis_Lipid_A->LBP Binds E_coli_Lipid_A E. coli Lipid A (Potent Agonist) E_coli_Lipid_A->LBP Binds CD14 CD14 LBP->CD14 Transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents to MyD88 MyD88 TLR4_MD2->MyD88 Strong Activation (E. coli Lipid A) TLR4_MD2->MyD88 Weak/Antagonistic (P. gingivalis Lipid A) TRIF TRIF TLR4_MD2->TRIF Strong Activation (E. coli Lipid A) NFkB NF-κB MyD88->NFkB Activates IRF3 IRF3 TRIF->IRF3 Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Interferons Type I Interferons IRF3->Interferons Induces

Figure 1: TLR4 Signaling Pathway Modulation

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and functional analysis of lipid A containing this compound.

Protocol 1: Extraction and Purification of Lipid A from Porphyromonas gingivalis

This protocol is adapted from the Tri-Reagent method, which is effective for isolating LPS from small quantities of bacterial cells.[6]

Materials:

  • Lyophilized P. gingivalis cells

  • Tri-Reagent (Sigma-Aldrich)

  • Chloroform

  • Isopropanol

  • Ethanol (B145695) (75% and 100%)

  • Nuclease-free water

  • 1% SDS in 10 mM sodium acetate (B1210297) (pH 4.5)

  • Centrifuge and appropriate tubes

Procedure:

  • Homogenize 50-100 mg of lyophilized P. gingivalis cells in 1 mL of Tri-Reagent.

  • Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. The LPS is primarily in the aqueous phase.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the LPS from the aqueous phase by adding 0.5 mL of isopropanol. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The LPS will form a gel-like pellet on the side and bottom of the tube.

  • Discard the supernatant and wash the LPS pellet with 1 mL of 75% ethanol by vortexing and then centrifuging at 7,500 x g for 5 minutes at 4°C.

  • Repeat the wash step with 100% ethanol.

  • Briefly air-dry the LPS pellet and resuspend in nuclease-free water.

  • To isolate lipid A, subject the purified LPS to mild acid hydrolysis by resuspending the pellet in 1% SDS in 10 mM sodium acetate (pH 4.5) and heating at 100°C for 1 hour.[6]

  • After hydrolysis, the lipid A can be pelleted by centrifugation and washed with water to remove the core oligosaccharide and other soluble components.

Lipid_A_Extraction_Workflow start Lyophilized P. gingivalis cells tri_reagent Homogenize in Tri-Reagent start->tri_reagent chloroform Add Chloroform & Centrifuge tri_reagent->chloroform aqueous_phase Collect Aqueous Phase (contains LPS) chloroform->aqueous_phase isopropanol Precipitate LPS with Isopropanol aqueous_phase->isopropanol wash Wash LPS pellet with Ethanol isopropanol->wash purified_lps Purified LPS wash->purified_lps hydrolysis Mild Acid Hydrolysis (1% SDS, pH 4.5, 100°C) purified_lps->hydrolysis lipid_a Isolate Lipid A pellet hydrolysis->lipid_a

Figure 2: Lipid A Extraction Workflow
Protocol 2: Characterization of Lipid A by MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for analyzing the molecular weight and heterogeneity of lipid A samples.[6][7]

Materials:

  • Purified lipid A sample

  • Matrix solution (e.g., 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) or 2,5-dihydroxybenzoic acid (DHB) in a suitable solvent like chloroform/methanol)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Dissolve the purified lipid A sample in a small volume of chloroform/methanol (2:1, v/v).

  • Prepare the matrix solution at a concentration of approximately 10 mg/mL.

  • Mix the lipid A sample and the matrix solution in a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (the "dried-droplet" method).

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in negative ion mode, as lipid A is typically analyzed as a deprotonated molecule [M-H]⁻.

  • Analyze the resulting spectrum to identify the molecular weights of the different lipid A species present in the sample.

Protocol 3: Synthesis of (R)-3-Hydroxydocosanoic Acid

This is a representative synthetic route based on asymmetric dihydroxylation.[8][9]

Materials:

  • 1-Docosene (B72489)

  • AD-mix-β (Sharpless asymmetric dihydroxylation reagent)

  • t-Butanol

  • Water

  • Sodium sulfite (B76179)

  • Jones reagent (or other suitable oxidizing agent)

  • Acetone (B3395972)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Asymmetric Dihydroxylation: In a round-bottom flask, dissolve 1-docosene in a mixture of t-butanol and water. Cool the mixture to 0°C and add AD-mix-β. Stir the reaction vigorously at 0°C until the starting material is consumed (monitor by TLC).

  • Quenching: Quench the reaction by adding sodium sulfite and stirring for 1 hour.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.

  • Oxidation: Dissolve the crude diol in acetone and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed. Stir at 0°C for a few hours.

  • Work-up: Quench the reaction with isopropanol. Filter the mixture and concentrate the filtrate. Extract the product into an organic solvent.

  • Purification: Purify the crude (R)-3-hydroxydocosanoic acid by column chromatography on silica (B1680970) gel to obtain the pure product.

Protocol 4: TLR4 Activation Assay using HEK293 Cells

This protocol describes a method to assess the agonistic or antagonistic activity of lipid A samples on human TLR4.[10][11]

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen) or a similar reporter cell line stably expressing human TLR4, MD-2, and CD14.

  • Lipid A samples (including a positive control like E. coli LPS and a negative control).

  • HEK-Blue™ Detection medium or a suitable substrate for the reporter enzyme (e.g., SEAP).

  • 96-well cell culture plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.

  • Stimulation (Agonist Assay): Add different concentrations of the test lipid A samples to the cells. Include a positive control (E. coli LPS) and a negative control (medium only).

  • Stimulation (Antagonist Assay): Pre-incubate the cells with different concentrations of the test lipid A for 1-2 hours. Then, add a fixed concentration of a TLR4 agonist (e.g., E. coli LPS) to each well.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

  • Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours, or follow the manufacturer's instructions for the specific reporter assay.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm for SEAP) using a plate reader.

  • Analysis: Calculate the fold induction of the reporter gene expression compared to the negative control. For the antagonist assay, determine the percentage of inhibition of the agonist-induced response.

TLR4_Assay_Workflow start Seed HEK-Blue™ hTLR4 cells agonist_path Agonist Assay start->agonist_path antagonist_path Antagonist Assay start->antagonist_path add_lipid_a Add test Lipid A samples agonist_path->add_lipid_a pre_incubate Pre-incubate with test Lipid A antagonist_path->pre_incubate incubate Incubate 16-24h add_lipid_a->incubate add_agonist Add TLR4 agonist (e.g., E. coli LPS) pre_incubate->add_agonist add_agonist->incubate detect Add reporter substrate incubate->detect measure Measure absorbance detect->measure end Analyze results measure->end

Figure 3: TLR4 Activation Assay Workflow

Conclusion and Future Directions

The presence of this compound and other very long-chain fatty acids in the lipid A of bacteria like Porphyromonas gingivalis represents a significant mechanism of immune evasion. By altering the canonical structure of lipid A, these bacteria can dampen the host's inflammatory response, potentially contributing to chronic infections. The antagonistic properties of these lipid A variants also make them attractive candidates for the development of novel therapeutics for inflammatory and autoimmune diseases where TLR4 signaling is dysregulated.

Future research should focus on a more detailed quantitative analysis of the binding kinetics of these unique lipid A structures with the TLR4/MD-2 complex. Further elucidation of the enzymatic pathways responsible for the synthesis and incorporation of this compound into lipid A could reveal new targets for antimicrobial drugs. Moreover, the synthesis and screening of a wider range of lipid A analogs containing various long-chain fatty acids will be crucial for a comprehensive understanding of the structure-activity relationships that govern TLR4 activation and for the rational design of potent and specific immunomodulators.

References

The Structural and Functional Significance of 3-Hydroxydocosanoic Acid in Bacterial Outer Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 3-hydroxydocosanoic acid, a very-long-chain fatty acid (VLCFA), in the outer membranes of certain bacteria. Primarily found as a constituent of the lipid A moiety of lipopolysaccharide (LPS) in pathogens such as Chlamydia trachomatis, this molecule plays a crucial role in the structural integrity of the outer membrane and the modulation of host-pathogen interactions. Its presence contributes to the unique physicochemical properties of the chlamydial outer membrane and is implicated in the bacterium's ability to evade the host's innate immune system. This document details the biosynthesis of this compound, its impact on the bacterial outer membrane, and its role in pathogenesis. Furthermore, it provides detailed experimental protocols for the extraction, isolation, and quantitative analysis of this and other 3-hydroxy fatty acids, alongside visualizations of relevant biochemical pathways and experimental workflows.

Introduction: The Enigmatic Role of Very-Long-Chain Fatty Acids in Bacteria

The outer membrane of Gram-negative bacteria is a formidable barrier, essential for survival and pathogenesis. A key component of this barrier is lipopolysaccharide (LPS), a complex glycolipid that forms the outer leaflet of the outer membrane. The innermost component of LPS, lipid A, is the hydrophobic anchor and the principal endotoxic component of the molecule. The structure of lipid A, particularly its acylation pattern, varies significantly among bacterial species and can be modulated in response to environmental cues.

While the lipid A of many well-studied Gram-negative bacteria, such as Escherichia coli, is characterized by 3-hydroxy fatty acids with chain lengths of C12 to C16, a number of bacterial species incorporate very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms. One such VLCFA is this compound (3-OH-C22:0), a 22-carbon 3-hydroxy fatty acid. This guide focuses on the function, biosynthesis, and analysis of this compound, with a particular emphasis on its role in the outer membrane of Chlamydia trachomatis.

This compound: A Key Component of Chlamydia trachomatis Lipopolysaccharide

Chlamydia trachomatis, an obligate intracellular human pathogen, possesses a unique LPS structure that exhibits significantly lower endotoxic activity compared to the LPS of enteric bacteria[1]. This attenuated immune activation is attributed to the distinct structure of its lipid A, which is penta-acylated and contains unusual, long-chain fatty acids[1].

This compound has been identified as a constituent of the lipopolysaccharide of Chlamydia trachomatis serotype L2[2]. The lipid A of C. trachomatis is composed of D-glucosamine, long-chain 3-hydroxy fatty acids, 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), and phosphate[3]. The presence of VLCFAs, including this compound, contributes to the high hydrophobicity of the chlamydial lipid A[1].

Quantitative Data

While precise molar percentages for each individual long-chain fatty acid in C. trachomatis LPS are not extensively documented in the available literature, the overall composition provides insight into the significance of these molecules. The molar ratio of key components in the LPS of C. trachomatis serotype L2 is presented in Table 1.

ComponentMolar Ratio (approximate)
D-Glucosamine2
Long-chain 3-hydroxy fatty acids5
2-keto-3-deoxyoctonic acid (Kdo)3
Phosphate2.6
Table 1: Molar composition of the lipopolysaccharide from Chlamydia trachomatis serotype L2. Data is approximated from Nurminen et al., 1985[2].

Biosynthesis of this compound

Chlamydia trachomatis possesses a complete type II fatty acid synthesis (FASII) pathway, which is responsible for the de novo synthesis of fatty acids[3][4]. This pathway involves a series of enzymatic reactions that incrementally add two-carbon units to a growing acyl chain. The key enzymes in this pathway are highly conserved among bacteria.

The synthesis of very-long-chain fatty acids like this compound is an extension of this canonical FASII pathway. The elongation of fatty acid chains is primarily catalyzed by β-ketoacyl-ACP synthases. In Chlamydia, the 3-oxoacyl-ACP synthase II (FabF) is the key condensing enzyme responsible for the elongation steps[1][5]. While the specific elongases that extend the chain to C22 have not been definitively characterized, it is understood that long-chain 3-hydroxyacyl-ACPs are precursors for lipo-oligosaccharide synthesis[3][4].

FASII_Pathway cluster_0 Initiation and First Elongation Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa               AccABCD acetoacetyl_acp Acetoacetyl-ACP acetyl_coa->acetoacetyl_acp  FabH malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp        FabD malonyl_acp->acetoacetyl_acp  FabH hydroxyacyl_acp 3-Hydroxyacyl-ACP acetoacetyl_acp->hydroxyacyl_acp        FabG (NADPH) enoyl_acp trans-2-Enoyl-ACP hydroxyacyl_acp->enoyl_acp        FabZ acyl_acp Acyl-ACP (C4) enoyl_acp->acyl_acp        FabI (NADPH) elongation_cycle Elongation Cycles (FabF) acyl_acp->elongation_cycle vlcfa_precursor Very-Long-Chain 3-Hydroxyacyl-ACP (e.g., 3-OH-C22:0-ACP) elongation_cycle->vlcfa_precursor lps_synthesis LPS Biosynthesis vlcfa_precursor->lps_synthesis acc AccABCD fabd FabD fabh FabH fabg FabG fabz FabZ fabi FabI

Bacterial Type II Fatty Acid Synthesis (FASII) Pathway.

Functional Role in the Outer Membrane and Pathogenesis

The incorporation of this compound and other VLCFAs into the lipid A of C. trachomatis has profound implications for the biophysical properties of the outer membrane and the bacterium's interaction with the host.

  • Membrane Stability and Permeability: The long acyl chains of VLCFAs are thought to increase the packing density and decrease the fluidity of the outer membrane. This would create a more rigid and less permeable barrier, protecting the bacterium from environmental stresses and antimicrobial compounds.

  • Evasion of Innate Immunity: The unique structure of chlamydial LPS, including its penta-acylation and the presence of VLCFAs, results in poor recognition by the host's Toll-like receptor 4 (TLR4)/MD-2 complex. This leads to a dampened inflammatory response, which is thought to contribute to the often asymptomatic nature of chlamydial infections. While the entire LPS molecule is involved in this interaction, the hydrophobicity conferred by VLCFAs like this compound is a key factor.

LPS_TLR4_Interaction lps Chlamydia LPS (with 3-OH-C22:0) lbp LPS-Binding Protein (LBP) lps->lbp 1. Binding cd14 CD14 lbp->cd14 2. Transfer tlr4_md2 TLR4 MD-2 cd14->tlr4_md2 3. Presentation dimerization Inefficient Dimerization tlr4_md2->dimerization 4. Weak Interaction signaling Attenuated Downstream Signaling dimerization->signaling 5. Impaired Activation inflammation Reduced Inflammatory Response signaling->inflammation

Interaction of Chlamydial LPS with the TLR4/MD-2 Receptor Complex.

Experimental Protocols

The analysis of this compound in bacterial membranes requires a multi-step process involving lipid extraction, hydrolysis to release the fatty acids, derivatization to enhance volatility, and finally, analysis by gas chromatography-mass spectrometry (GC-MS).

Workflow for 3-Hydroxy Fatty Acid Analysis

Experimental_Workflow start Bacterial Cell Culture (e.g., Chlamydia EBs) extraction Lipid Extraction (Bligh-Dyer Method) start->extraction hydrolysis Mild Acid Hydrolysis of Lipid A extraction->hydrolysis fa_extraction Fatty Acid Extraction hydrolysis->fa_extraction derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) fa_extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification and Data Analysis gcms->quantification

Workflow for the analysis of 3-hydroxy fatty acids from bacteria.
Detailed Methodology

5.2.1. Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is adapted for the extraction of lipids from bacterial cells.

  • Cell Harvesting: Harvest bacterial cells (e.g., purified Chlamydia elementary bodies) by centrifugation.

  • Initial Extraction: Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v). Vortex thoroughly and incubate at room temperature for at least 1 hour to ensure cell lysis and lipid solubilization.

  • Phase Separation: Convert the single-phase mixture into a two-phase system by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Lipid Recovery: Centrifuge to separate the phases. The lipids, including LPS, will be in the lower chloroform phase. Carefully collect the lower phase.

  • Washing: Wash the lower phase with a fresh upper phase (prepared from a clean chloroform:methanol:water mixture) to remove any water-soluble contaminants.

  • Drying: Evaporate the chloroform phase to dryness under a stream of nitrogen.

5.2.2. Mild Acid Hydrolysis to Release Lipid A and Fatty Acids

  • Hydrolysis: Resuspend the dried lipid extract in 1% sodium dodecyl sulfate (B86663) (SDS) in 10 mM sodium acetate (B1210297) buffer (pH 4.5). Heat at 100°C for 1-2 hours to hydrolyze the ketosidic linkage between the core oligosaccharide and lipid A.

  • Fatty Acid Release (Optional, for total fatty acid analysis): For complete release of all fatty acids, a stronger acid hydrolysis (e.g., 4 M HCl at 100°C for 4 hours) is required.

5.2.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Methylation: To the dried fatty acid sample, add a solution of 14% boron trifluoride in methanol (BF3-methanol).

  • Heating: Tightly cap the vial and heat at 60-100°C for 10-30 minutes.

  • Extraction of FAMEs: After cooling, add water and an organic solvent such as hexane (B92381). Vortex vigorously to extract the FAMEs into the hexane layer.

  • Washing and Drying: Wash the hexane layer with water to remove any remaining acid and catalyst. Dry the hexane extract over anhydrous sodium sulfate.

5.2.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection: Inject an aliquot of the FAMEs in hexane into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the FAMEs based on their boiling points and polarity. A temperature gradient program is typically used to elute fatty acids of varying chain lengths.

  • MS Detection: As the FAMEs elute from the GC column, they are ionized (e.g., by electron impact) and the resulting fragments are detected by the mass spectrometer. 3-hydroxy fatty acid methyl esters produce characteristic fragment ions that can be used for their identification and quantification.

  • Quantification: For quantitative analysis, an internal standard (e.g., a 3-hydroxy fatty acid with an odd-numbered carbon chain that is not present in the sample) should be added at the beginning of the extraction process. The abundance of this compound methyl ester is determined by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

This compound is a significant, yet understudied, component of the outer membrane of certain pathogenic bacteria like Chlamydia trachomatis. Its presence as a VLCFA in lipid A contributes to the unique structural and immunological properties of chlamydial LPS, facilitating the bacterium's survival and persistence within the host. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation of this and other bacterial VLCFAs.

Future research should focus on elucidating the specific enzymatic machinery responsible for the synthesis of this compound in Chlamydia. A more precise quantification of its abundance in the outer membrane and a deeper understanding of its specific interactions with host cell components will be crucial for developing novel therapeutic strategies that target the integrity of the chlamydial outer membrane. The development of inhibitors against the elongases involved in VLCFA synthesis could represent a promising avenue for new anti-chlamydial drugs.

References

3-Hydroxydocosanoic Acid: A Key Intermediate in Peroxisomal Very Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydocosanoic acid is a critical, yet often overlooked, intermediate in the metabolic processing of very long-chain fatty acids (VLCFAs). Specifically, it is a transient product in the peroxisomal β-oxidation pathway, a vital process for cellular energy homeostasis and lipid metabolism. The metabolism of VLCFAs, such as docosanoic acid (C22:0), is exclusively initiated in peroxisomes due to the substrate specificity of the enzymes involved. Dysregulation of this pathway is implicated in severe metabolic disorders, making a thorough understanding of its intermediates, like this compound, essential for researchers and clinicians in the fields of metabolic disease and drug development. This technical guide provides a comprehensive overview of the role of this compound in fatty acid metabolism, detailing the biochemical pathways, relevant enzymes, associated pathologies, and analytical methodologies for its study.

Peroxisomal β-Oxidation of Docosanoic Acid

The breakdown of docosanoic acid occurs through a series of four enzymatic reactions within the peroxisome, ultimately yielding acetyl-CoA and a shortened fatty acyl-CoA. This compound is formed in the second step of this spiral pathway.

Core Reactions of Peroxisomal β-Oxidation

The catabolism of docosanoyl-CoA to produce a C20 acyl-CoA and acetyl-CoA involves the following sequential steps:

  • Oxidation: Docosanoyl-CoA is oxidized by Acyl-CoA Oxidase 1 (ACOX1) to trans-2-docosenoyl-CoA. This reaction utilizes FAD as a cofactor, which is subsequently reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).

  • Hydration: Trans-2-docosenoyl-CoA is hydrated by the enoyl-CoA hydratase activity of the L-bifunctional protein (L-PBE), also known as Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH), to form L-3-hydroxydocosanoyl-CoA.[1]

  • Dehydrogenation: L-3-hydroxydocosanoyl-CoA is then dehydrogenated by the 3-hydroxyacyl-CoA dehydrogenase activity of L-PBE to 3-ketodocosanoyl-CoA, with NAD⁺ being reduced to NADH.[1]

  • Thiolysis: Finally, 3-ketodocosanoyl-CoA is cleaved by 3-ketoacyl-CoA thiolase, yielding arachidoyl-CoA (C20:0-CoA) and acetyl-CoA.

The resulting arachidoyl-CoA can then undergo further cycles of β-oxidation within the peroxisome until it is shortened to a medium-chain fatty acyl-CoA, which is subsequently transported to the mitochondria for complete oxidation.

Enzymology of this compound Metabolism

Two key enzymatic activities are directly responsible for the formation and conversion of 3-hydroxydocosanoyl-CoA:

  • Enoyl-CoA Hydratase (part of L-PBE/EHHADH): This enzyme catalyzes the addition of a water molecule across the double bond of trans-2-docosenoyl-CoA. While the substrate specificity of enoyl-CoA hydratase is broad, the peroxisomal isoform is essential for the hydration of VLCFA-CoAs.[1]

  • 3-Hydroxyacyl-CoA Dehydrogenase (part of L-PBE/EHHADH): This enzyme catalyzes the NAD⁺-dependent oxidation of the hydroxyl group of L-3-hydroxydocosanoyl-CoA to a keto group. Similar to the hydratase, the peroxisomal dehydrogenase is adapted to handle very long-chain substrates.[1][2]

Quantitative Data

Precise quantitative data for this compound and the enzymes involved in its metabolism are challenging to obtain due to its transient nature and low cellular concentrations. The following tables summarize available and relevant data for very long-chain fatty acid metabolism.

Metabolite Typical Plasma Concentration (in healthy individuals) Condition of Altered Concentration Reference
Docosanoic Acid (C22:0)32.0-73.4 µmol/LElevated in Zellweger Syndrome, X-ALD[4]
Hexacosanoic Acid (C26:0)0.20-0.71 µmol/LElevated in Zellweger Syndrome, X-ALD[4]
C26:0/C22:0 Ratio0.005-0.0139Elevated in Zellweger Syndrome, X-ALD[4][5]

Table 1: Plasma Concentrations of Very Long-Chain Fatty Acids and Diagnostic Ratios.

Enzyme Substrate Km Vmax Source Organism/Tissue Reference
L-3-Hydroxyacyl-CoA DehydrogenaseMedium-chain 3-hydroxyacyl-CoAsData varies with substrate chain lengthMost active with medium-chain substratesPig heart[6]
(S)-3-Hydroxyacyl-CoA DehydrogenaseAcetoacetyl-CoA48 µM149 µmol mg⁻¹ min⁻¹Ralstonia eutropha H16[7]

Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases. Note: Data for docosanoic acid-derived substrates are not specifically available.

Signaling Pathways and Regulation

The metabolism of this compound is intricately linked to the broader regulation of lipid metabolism, primarily through the peroxisome proliferator-activated receptors (PPARs).

PPARα Regulation of Peroxisomal β-Oxidation

PPARα is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid oxidation.[8][9] Very long-chain fatty acids and their metabolites can act as ligands for PPARα.[10] Activation of PPARα leads to the upregulation of genes encoding the enzymes of peroxisomal β-oxidation, including ACOX1 and L-PBE (EHHADH).[8][11] This creates a feedback loop where an accumulation of VLCFAs can stimulate their own breakdown.

PPARa_Regulation VLCFA Very Long-Chain Fatty Acids (VLCFAs) PPARa PPARα VLCFA->PPARa Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE ACOX1 ACOX1 Gene PPRE->ACOX1 Induces transcription EHHADH EHHADH Gene (L-PBE) PPRE->EHHADH Induces transcription Peroxisomal_Oxidation Increased Peroxisomal β-Oxidation ACOX1->Peroxisomal_Oxidation EHHADH->Peroxisomal_Oxidation Peroxisomal_Oxidation->VLCFA Decreases levels Disease_Pathways cluster_normal Normal Peroxisomal β-Oxidation cluster_zellweger Zellweger Syndrome cluster_xald X-Linked Adrenoleukodystrophy Docosanoyl_CoA_N Docosanoyl-CoA (C22:0) Enoyl_CoA_N trans-2-Docosenoyl-CoA Docosanoyl_CoA_N->Enoyl_CoA_N ACOX1 Hydroxyacyl_CoA_N 3-Hydroxydocosanoyl-CoA Enoyl_CoA_N->Hydroxyacyl_CoA_N L-PBE (Hydratase) Ketoacyl_CoA_N 3-Ketodocosanoyl-CoA Hydroxyacyl_CoA_N->Ketoacyl_CoA_N L-PBE (Dehydrogenase) Arachidoyl_CoA_N Arachidoyl-CoA (C20:0) Ketoacyl_CoA_N->Arachidoyl_CoA_N Thiolase Acetyl_CoA_N Acetyl-CoA Docosanoyl_CoA_Z Docosanoyl-CoA (C22:0) (Accumulates) Block_Z Complete Block of β-Oxidation Docosanoyl_CoA_Z->Block_Z VLCFA_X VLCFA-CoA (Accumulates in Cytosol) ABCD1_X Defective ABCD1 Transporter VLCFA_X->ABCD1_X Peroxisome_X Peroxisome ABCD1_X->Peroxisome_X Impaired transport

References

A Technical Guide to the Natural Sources of 3-Hydroxydocosanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrences of 3-hydroxydocosanoic acid and its isomers. The document summarizes quantitative data, details relevant experimental protocols, and visualizes a key metabolic pathway involving these long-chain fatty acids.

Natural Sources and Quantitative Data

This compound and its isomers are found in a variety of natural sources, ranging from bacteria and yeasts to plants and marine organisms. The following tables summarize the available quantitative data for these compounds in their respective sources.

Table 1: Natural Sources of this compound

Natural SourceCompoundLocation within SourceQuantitative Data
Chlamydia trachomatisThis compoundLipopolysaccharide (LPS)Not specified in literature
Chlamydophila psittaciThis compoundLipopolysaccharide (LPS)Not specified in literature
Saccharomycopsis synnaedendraThis compoundNot specifiedNot specified in literature

Table 2: Natural Sources of 2-Hydroxydocosanoic Acid (α-hydroxy behenic acid)

Natural SourceCompoundLocation within SourceQuantitative Data
Antarctic Minke Whale (Balaenoptera bonaerensis)2-Hydroxydocosanoic acidEpidermisNot specified in literature
Mouse (Mus musculus)2-Hydroxydocosanoic acidBrain galactosylceramidesNot specified in literature
Eucalyptus globulus2-Hydroxydocosanoic acidInner barkNot specified in literature
Marine Sponge (Amphimedon compressa)2-Hydroxydocosanoic acidPhosphatidylethanolamine and phosphatidylserineConstitutes 52% of the total fatty acid mixture[1]
Marine Sponge (Chondrosia reniformis)2-Hydroxydocosanoic acidNot specifiedNot specified in literature

Table 3: Natural Sources of 22-Hydroxydocosanoic Acid (ω-hydroxy behenic acid / phellonic acid)

Natural SourceCompoundLocation within SourceQuantitative Data
Potato (Solanum tuberosum)22-Hydroxydocosanoic acidSuberin of the periderm (peel)The raw suberin fraction is 250.7-258.1 mg/g of the peel. The chloroform-soluble monomer fraction (containing ω-hydroxy acids) is ~20% of the raw suberin[2].
Silver Birch (Betula pendula)22-Hydroxydocosanoic acidSuberin of the outer bark3 wt% of the dried outer bark[3]
Holm Oak (Quercus ilex)22-Hydroxydocosanoic acidLeaves, roots, and woodNot specified in literature
Arabidopsis thaliana22-Hydroxydocosanoic acidNot specifiedNot specified in literature
Human (Homo sapiens)22-Hydroxydocosanoic acidNot specifiedNot specified in literature
Radiata Pine (Pinus radiata)22-Hydroxydocosanoic acidNot specifiedNot specified in literature

Table 4: Natural Sources of 1this compound

Natural SourceCompoundLocation within SourceQuantitative Data
Asiatic Honey Bee (Apis cerana)1this compoundNot specifiedNot specified in literature[4]

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of hydroxydocosanoic acids from various natural sources, based on established protocols in the literature.

Extraction and Analysis from Microbial Sources (e.g., Chlamydia)

This protocol is adapted from methods for analyzing bacterial fatty acids.

1. Lipid Extraction (Modified Bligh-Dyer Method) [5] a. Harvest bacterial cells by centrifugation. b. Resuspend the cell pellet in a phosphate-buffered saline (PBS) solution. c. Add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) to the cell suspension to create a single-phase system. d. After a brief incubation, add chloroform and water (1:1, v/v) to induce phase separation. e. Centrifuge to separate the layers. The lower chloroform layer, containing the lipids, is collected. f. The extraction is repeated on the aqueous layer to ensure complete recovery. g. The combined chloroform extracts are dried under a stream of nitrogen.

2. Hydrolysis and Methylation [6][7] a. To the dried lipid extract, add a solution of 1.25 M HCl in anhydrous methanol. b. Heat the mixture at 80°C for 1 hour to hydrolyze lipids and convert fatty acids to their fatty acid methyl esters (FAMEs). c. Cool the reaction and add water and hexane (B92381). d. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected.

3. Derivatization [8][9] a. Dry the hexane extract containing FAMEs under nitrogen. b. Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). c. Heat at 80°C for 1 hour to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

4. GC-MS Analysis [8][9] a. Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS). b. Use a non-polar capillary column (e.g., HP-5MS). c. The oven temperature program typically starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 290°C), and holds for a period to ensure elution of all compounds. d. Quantify the this compound methyl ester-TMS ether by comparing its peak area to that of a stable isotope-labeled internal standard.

Extraction and Analysis from Plant Material (e.g., Birch Bark, Potato Peel)

This protocol is designed for the analysis of suberin components.

1. Depolymerization of Suberin [3][10][11] a. Dry and grind the plant material. b. Perform a Soxhlet extraction with a non-polar solvent (e.g., heptane) to remove extractives like betulin. c. Subject the extractive-free material to alkaline hydrolysis by refluxing with a solution of NaOH or KOH in ethanol (B145695) or methanol. d. After hydrolysis, cool the mixture and acidify with HCl to precipitate the suberinic acids. e. Filter and dry the precipitated suberinic acids.

2. Methylation and Derivatization a. The suberinic acids are then methylated and derivatized as described in steps 2 and 3 of the microbial protocol.

3. GC-MS Analysis a. The resulting FAME-TMS ethers are analyzed by GC-MS as described in step 4 of the microbial protocol.

Extraction and Analysis from Marine Sponges

This protocol is a general approach for lipid extraction from marine invertebrates.

1. Lipid Extraction [12] a. Homogenize the fresh or frozen sponge tissue in a chloroform/methanol mixture. b. Filter the homogenate to remove solid debris. c. Add water to the filtrate to achieve phase separation. d. Collect the lower chloroform layer containing the total lipids. e. Dry the lipid extract under reduced pressure.

2. Fractionation [12] a. Redissolve the total lipid extract in a minimal amount of chloroform. b. Apply the extract to a silica (B1680970) gel column. c. Elute with solvents of increasing polarity (e.g., dichloromethane, acetone, methanol) to separate lipid classes. Phospholipids, which contain the 2-hydroxydocosanoic acid, will elute with methanol.

3. Hydrolysis, Methylation, and Derivatization a. The phospholipid fraction is then subjected to hydrolysis, methylation, and derivatization as outlined in steps 2 and 3 of the microbial protocol.

4. GC-MS Analysis a. The derivatized sample is analyzed by GC-MS as described in step 4 of the microbial protocol.

Signaling and Metabolic Pathways

While specific signaling pathways initiated by this compound or its isomers are not well-documented, 3-hydroxy fatty acids are known intermediates in the metabolic pathway of fatty acid elongation.

Fatty Acid Elongation Pathway

The elongation of fatty acids occurs in the endoplasmic reticulum and involves a four-step cycle that adds two carbons to the acyl chain. 3-hydroxyacyl-CoA is a key intermediate in this process.

FattyAcidElongation Acyl-CoA Acyl-CoA Malonyl-CoA Malonyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Malonyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA Reduction (3-Ketoacyl-CoA reductase) trans-2-Enoyl-CoA trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA Dehydration (3-Hydroxyacyl-CoA dehydratase) Elongated Acyl-CoA Elongated Acyl-CoA trans-2-Enoyl-CoA->Elongated Acyl-CoA Reduction (trans-2-Enoyl-CoA reductase)

Caption: The fatty acid elongation cycle.

Experimental Workflow for Hydroxy Fatty Acid Analysis

The general workflow for the analysis of hydroxy fatty acids from a biological sample involves several key steps from sample preparation to final analysis.

HFA_Analysis_Workflow Sample Sample Lipid_Extraction Lipid_Extraction Hydrolysis_Methylation Hydrolysis_Methylation Lipid_Extraction->Hydrolysis_Methylation Acid/Base Catalysis Derivatization Derivatization Hydrolysis_Methylation->Derivatization e.g., Silylation GCMS_Analysis GCMS_Analysis Derivatization->GCMS_Analysis Injection Data_Analysis Data_Analysis GCMS_Analysis->Data_Analysis Quantification

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydocosanoic acid, a 22-carbon 3-hydroxy long-chain fatty acid, is a significant, yet often overlooked, player in the intricate dance between microbes and their hosts. Predominantly recognized as a core component of the lipopolysaccharide (LPS) of Chlamydia trachomatis, its unique chemical structure contributes to the pathogen's ability to evade the host's innate immune system. This technical guide provides an in-depth exploration of the biochemical properties of this compound, its integral role in the structure of chlamydial LPS, and its attenuated interaction with the Toll-like receptor 4 (TLR4) signaling complex. We will delve into the downstream consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. This guide aims to equip researchers with a comprehensive understanding of this compound's role in microbial pathogenesis and to provide a practical framework for future investigations.

Introduction: The Significance of a Long-Chain Fatty Acid

In the realm of microbial pathogenesis, the outer membrane components of Gram-negative bacteria are of paramount importance as they are the primary interface with the host. Lipopolysaccharide (LPS), a major constituent of this outer membrane, is a potent activator of the innate immune system, largely through the action of its lipid A moiety. The fatty acid composition of lipid A is a critical determinant of its immunostimulatory capacity. While the lipid A of many enteric bacteria is characterized by shorter-chain fatty acids, some pathogens, like Chlamydia trachomatis, have evolved to incorporate very long-chain fatty acids into their LPS. Among these, this compound (3-OH-C22:0) stands out. Its presence in the LPS of Chlamydia trachomatis has been identified as a key factor in this pathogen's "stealth" strategy, allowing it to dampen the host's inflammatory response and establish a persistent infection.[1][2] This guide will illuminate the mechanisms by which this specific fatty acid contributes to microbial pathogenesis.

Biochemical Profile of this compound

This compound is a saturated fatty acid with a 22-carbon backbone and a hydroxyl group at the C-3 position.

  • Chemical Formula: C22H44O3

  • Molar Mass: 356.58 g/mol

  • Structure: A long aliphatic chain with a carboxyl group at one end and a hydroxyl group on the third carbon. This structure contributes to its amphipathic nature.

This compound in Microbial Structures: The Case of Chlamydia trachomatis LPS

The most well-documented role of this compound in microbial pathogenesis is as a fundamental component of the lipid A of Chlamydia trachomatis LPS.[1] Unlike the highly immunostimulatory hexa-acylated lipid A of E. coli, the lipid A of C. trachomatis is typically penta-acylated and is characterized by the presence of unusually long-chain fatty acids, including 3-hydroxyeicosanoic acid (C20:0) and this compound (C22:0).[2][3]

The lipid A structure of C. trachomatis is unique in several ways that contribute to its reduced endotoxicity:

  • Penta-acylation: It possesses five acyl chains, in contrast to the six found in the potent endotoxin (B1171834) of E. coli.

  • Long Acyl Chains: The presence of C18 to C22 fatty acids, including this compound, makes the lipid A moiety significantly more hydrophobic.[4]

  • Non-hydroxylated Acyl Chains: The lipid A of chlamydiae contains myristoylated chains instead of the (R)-3-hydroxymyristoyl chains typically found at certain positions in other lipid A molecules.[2]

These structural features are believed to be a strategy for evading robust detection by the host's innate immune system.[2]

Interaction with the Host Immune System: A Muted Response

The primary sensor for LPS in the host is the Toll-like receptor 4 (TLR4), which in complex with its co-receptor MD-2, recognizes the lipid A portion of LPS. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.

This compound and Attenuated TLR4 Signaling

The unique structure of Chlamydia LPS, with its penta-acylation and long acyl chains including this compound, results in a significantly weaker interaction with the TLR4/MD-2 complex.[2] This leads to:

  • Poor TLR4/MD-2 Dimerization: The formation of a TLR4/MD-2 dimer is a critical step for the initiation of downstream signaling. Chlamydia LPS is a poor inducer of this dimerization.[2][5]

  • Reduced Downstream Signaling: Consequently, the activation of both the MyD88-dependent and TRIF-dependent signaling pathways is attenuated. This results in decreased phosphorylation of NF-κB and IRF3.[2][5]

  • Lower Cytokine Production: The muted signaling cascade leads to a significantly lower production of pro-inflammatory cytokines such as TNF-α and IL-6 compared to the response elicited by E. coli LPS.[2][5]

This attenuated response is thought to be a key factor in the ability of Chlamydia trachomatis to cause asymptomatic and persistent infections.

Signaling Pathway Visualization

References

The Enigmatic Role of 3-Hydroxydocosanoic Acid in Host-Pathogen Interactions: A Deep Dive into a Very-Long-Chain Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current understanding of 3-Hydroxydocosanoic acid, a very-long-chain 3-hydroxy fatty acid, and its significance in the intricate dance between hosts and pathogens. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes the available data on its structural role, potential immunomodulatory effects, and the experimental methodologies used for its characterization. While data on this specific fatty acid remains sparse, its identification as a key component of the lipopolysaccharide (LPS) of Chlamydia trachomatis provides a critical framework for understanding its function.

Introduction: Lipids as Key Modulators in microbial Interactions

Lipids are fundamental to cellular life, serving not only as structural components of membranes but also as critical signaling molecules. In the context of host-pathogen interactions, pathogens frequently exploit and manipulate host lipid metabolic pathways to facilitate their invasion, replication, and evasion of the immune system. Conversely, the host immune system has evolved to recognize specific microbial lipid structures as a means of detecting invading pathogens. Among these lipids, 3-hydroxy fatty acids (3-OH-FAs) are of particular interest as they are characteristic components of the Lipid A moiety of lipopolysaccharide (LPS), the major endotoxin (B1171834) of Gram-negative bacteria.

This compound: A Unique Component of Chlamydia trachomatis LPS

This compound (3-OH-C22:0) is a saturated 3-hydroxy fatty acid with a 22-carbon chain. Its primary and most well-documented role in host-pathogen interactions is as a structural constituent of the LPS of Chlamydia trachomatis[1][2][3]. LPS is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex on host immune cells. The bioactivity of LPS is largely determined by the structure of its Lipid A component, which is anchored in the bacterial outer membrane and contains multiple acyloxyacyl-linked fatty acid chains, including 3-hydroxy fatty acids.

The fatty acid composition of Chlamydia trachomatis LPS is unusual when compared to that of more potent endotoxins from bacteria like Escherichia coli or Salmonella. Notably, it contains very-long-chain fatty acids, including this compound[2][3].

Data Presentation: Composition of Chlamydia trachomatis Lipopolysaccharide

The following table summarizes the key chemical components of the LPS from C. trachomatis serotype L2, highlighting the presence of this compound.

ComponentMolar Ratio (approximate)Notes
D-Glucosamine2Forms the backbone of Lipid A.
Long-chain 3-hydroxy fatty acids5Includes this compound (3-OH C22:0).
2-Keto-3-deoxyoctonic acid (KDO)3A key sugar in the core region of LPS.
Phosphate2.6Contributes to the negative charge of LPS and its interaction with host receptors.

Source: Adapted from Nurminen et al., 1985[2][3].

Immunomodulatory Implications of a Very-Long-Chain Fatty Acid in Lipid A

The unique structure of C. trachomatis Lipid A, with its very-long-chain fatty acids, is thought to be responsible for its significantly attenuated immunostimulatory activity. Studies have shown that LPS from C. trachomatis is approximately 100-fold less potent in inducing inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from mononuclear phagocytes when compared to LPS from Salmonella minnesota or Neisseria gonorrhoeae[1]. This suggests that the geometry and physicochemical properties conferred by fatty acids like this compound may lead to a weaker interaction with the TLR4-MD2 receptor complex, resulting in a dampened downstream signaling cascade. This blunted immune recognition may be a strategy employed by Chlamydia trachomatis to establish its characteristic persistent, often asymptomatic, infections.

Data Presentation: Comparative Potency of Bacterial Lipopolysaccharides
Bacterial SourceRelative Potency for TNF-α InductionKey Lipid A Features
Salmonella minnesota~100xTypically hexa-acylated with shorter-chain fatty acids (e.g., C14).
Neisseria gonorrhoeae~100xTypically hexa-acylated with shorter-chain fatty acids.
Chlamydia trachomatis1x (baseline)Penta-acylated with very-long-chain fatty acids, including this compound (C22).

Source: Inferred from data presented in Ingalls et al., 1995[1].

Signaling Pathways in Lipid-Mediated Immune Recognition

The canonical pathway for LPS recognition involves its binding to the TLR4-MD2 complex, leading to the recruitment of adaptor proteins like MyD88 and TRIF, and culminating in the activation of transcription factors such as NF-κB and IRFs, which drive the expression of pro-inflammatory genes. The presence of very-long-chain fatty acids in C. trachomatis Lipid A likely alters the initial binding event with TLR4-MD2, leading to a less robust activation of this cascade.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS (with this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 LPS Transfer MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus IRF3->Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Nucleus->Cytokines Gene Transcription

Caption: Canonical TLR4 signaling pathway for LPS recognition.

Experimental Protocols

Characterizing the role of specific fatty acids like this compound in host-pathogen interactions requires a multi-step approach, from isolation and identification to functional assays.

Protocol: Chemical Analysis of LPS Fatty Acid Composition

This protocol provides a general workflow for the extraction of LPS and the analysis of its constituent fatty acids.

  • Bacterial Culture and Harvest: Cultivate the bacterium of interest (e.g., Chlamydia trachomatis in host cells) under appropriate conditions. Harvest and purify the bacteria (e.g., elementary bodies for Chlamydia).

  • LPS Extraction: Extract crude LPS from the purified bacterial cells using established methods, such as the phenol-chloroform-petroleum ether (PCP) method, which is effective for rough-type LPS.

  • LPS Purification: Purify the extracted LPS using techniques like enzymatic digestion (DNase, RNase, protease) to remove contaminating macromolecules, followed by ultracentrifugation.

  • Acid Hydrolysis (Lipid A Cleavage): Release the fatty acids from the Lipid A moiety through acid hydrolysis (e.g., with HCl at 100°C). This step cleaves the glycosidic bond between the core oligosaccharide and Lipid A, and also liberates ester-linked fatty acids.

  • Fatty Acid Methylation: Convert the liberated free fatty acids into fatty acid methyl esters (FAMEs) by treatment with a methylating agent (e.g., diazomethane (B1218177) or methanolic HCl). This derivatization is necessary for analysis by gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Separate the FAMEs using a gas chromatograph equipped with a suitable capillary column.

    • Identify the individual FAMEs based on their retention times compared to known standards and their mass spectra. The mass spectrum of the methyl ester of this compound will have a characteristic fragmentation pattern.

    • Quantify the fatty acids by comparing their peak areas to those of internal standards.

LPS_Analysis_Workflow Start Bacterial Culture (e.g., Chlamydia trachomatis) Extraction LPS Extraction (e.g., PCP Method) Start->Extraction Purification LPS Purification (Enzymatic Digestion, Ultracentrifugation) Extraction->Purification Hydrolysis Acid Hydrolysis (Release of Fatty Acids) Purification->Hydrolysis Derivatization Methylation (Formation of FAMEs) Hydrolysis->Derivatization Analysis GC-MS Analysis (Separation and Identification) Derivatization->Analysis End Fatty Acid Profile (Quantification of 3-OH-C22:0) Analysis->End

Caption: Workflow for LPS fatty acid composition analysis.

Future Directions and Conclusion

The role of this compound in host-pathogen interactions is an area ripe for further investigation. While its presence in Chlamydia trachomatis LPS and the associated low immunogenicity of this molecule are established, several key questions remain:

  • Direct Immunomodulatory Activity: What is the effect of pure, isolated this compound on immune cells? Does it act as a TLR4 agonist, antagonist, or does it have no activity on its own?

  • Biosynthesis: What are the specific bacterial enzymes responsible for the synthesis of this very-long-chain fatty acid in Chlamydia?

  • Prevalence: Is this compound found in the LPS of other bacterial species, particularly those associated with chronic or asymptomatic infections?

References

The Genetic Architecture of 3-Hydroxyalkanoic Acid Biosynthesis in Pseudomonas: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The production of 3-hydroxyalkanoic acids (HAAs) by bacteria of the genus Pseudomonas is a topic of significant interest due to the diverse biotechnological and pharmaceutical applications of these molecules. As precursors to rhamnolipids, potent biosurfactants, and as valuable chiral building blocks for the synthesis of bioactive compounds, understanding the genetic underpinnings of their synthesis is paramount. This technical guide provides an in-depth exploration of the genetic basis for HAA production in Pseudomonas, with a particular focus on the core enzymatic machinery, the precursor supply pathways, and the regulatory networks that govern their synthesis. While the natural production in Pseudomonas is predominantly focused on medium-chain-length HAAs, we will also delve into the prospective bioengineering strategies for the generation of very-long-chain variants, such as 3-hydroxydocosanoic acid.

Core Genetic Locus: The rhlA Gene and HAA Synthase

The cornerstone of HAA biosynthesis in Pseudomonas is the rhlA gene, which encodes the 3-(3-hydroxyalkanoyloxy)alkanoate (HAA) synthase. This enzyme is responsible for the dimerization of two (R)-3-hydroxyalkanoic acid molecules, forming the characteristic di-lipid structure of HAAs[1][2]. The RhlA enzyme functions by catalyzing an esterification reaction between the hydroxyl group of one 3-hydroxy fatty acid and the carboxyl group of another.

The substrate specificity of RhlA is a critical determinant of the chain length of the resulting HAA. In the well-studied species Pseudomonas aeruginosa, the RhlA homolog primarily utilizes 3-hydroxydecanoyl-ACP, leading to the predominant production of 3-(3-hydroxydecanoyloxy)decanoic acid (C10-C10 HAA)[3][4][5]. However, studies on rhlA homologs from other bacterial species, such as Burkholderia plantarii, have revealed variants with a preference for longer chain substrates, producing HAAs with chain lengths up to C14[6]. This natural diversity in RhlA enzymes presents a promising avenue for the bioengineering of strains capable of producing a wider range of HAAs[1].

Precursor Biosynthesis: A Tale of Two Pathways

The (R)-3-hydroxyalkanoic acid monomers required by RhlA are supplied by two central metabolic pathways: the de novo fatty acid synthesis (FAS-II) pathway and the β-oxidation pathway.

De Novo Fatty Acid Synthesis (FAS-II) Pathway

The FAS-II pathway in bacteria is responsible for the synthesis of fatty acids from acetyl-CoA. In Pseudomonas, this pathway is initiated by the FabY class of β-ketoacyl acyl carrier protein (ACP) synthases, which condense acetyl-CoA with malonyl-ACP[7]. The growing acyl chain undergoes a series of reduction, dehydration, and further reduction steps. A key intermediate in this cycle is the (R)-3-hydroxyacyl-ACP. RhlA can directly utilize these intermediates from the FAS-II pathway, diverting them from the main fatty acid synthesis route towards HAA production[4][5].

β-Oxidation Pathway

The β-oxidation pathway is primarily a catabolic route for the degradation of fatty acids. However, intermediates from this pathway can also be shunted towards HAA biosynthesis. Long-chain fatty acids taken up from the environment are activated to their acyl-CoA derivatives and subsequently broken down into two-carbon units. The (R)-3-hydroxyacyl-CoA intermediates generated during this process can be converted to their ACP thioesters and then utilized by RhlA. The transcriptional regulator PsrA has been shown to respond to long-chain fatty acids and regulate the fadBA5 β-oxidation operon, indicating a regulatory link between fatty acid degradation and precursor supply for secondary metabolite synthesis[8].

Regulatory Networks Governing HAA Production

The expression of the rhlA gene, and consequently HAA production, is tightly regulated by complex signaling networks, most notably the quorum sensing (QS) system. In P. aeruginosa, the rhl QS system, which responds to the signaling molecule N-butanoyl-L-homoserine lactone (C4-HSL), is a major activator of rhlA expression. Additionally, the fatty acid-CoA ligase FadD1 has been identified as a receptor for the quorum sensing signal cis-2-decenoic acid, linking fatty acid metabolism directly to the QS regulatory cascade[9][10].

Furthermore, environmental factors and the availability of carbon sources can influence the metabolic flux towards either the FAS-II or β-oxidation pathways, thereby modulating the pool of available precursors for HAA synthesis.

Quantitative Data on HAA Production

Quantitative data on HAA production is often reported in the context of rhamnolipid synthesis or in engineered strains designed to accumulate HAAs. The following table summarizes representative data from studies on engineered Pseudomonas strains. It is important to note that these values are highly dependent on the specific strain, culture conditions, and genetic modifications.

StrainGenetic Modification(s)Carbon SourceHAA Titer (g/L)Predominant HAA Congener(s)Reference
P. aeruginosa PAO1Knockout of rhlB and rhlCNot specified~18(R)-3-hydroxydecanoic acid[3][11]
P. putida KT2440Overexpression of native PhaGNot specified0.73C8, C10, C12, C14 3-HFAs[6][12][13]
P. putida KT2440Overexpression of rhlA from P. aeruginosaNot specified0.47C8-C12 3-HFAs[6][12][13]
P. putida KT2440Overexpression of rhlA from B. plantariiNot specified0.14C10-C14 3-HFAs (80% C14)[6][12][13]

Experimental Protocols

Gene Knockout in Pseudomonas

A common method for generating gene knockouts in Pseudomonas is through homologous recombination using a suicide vector.

Materials:

  • Pseudomonas strain of interest

  • Suicide vector (e.g., pEX18Ap) containing flanking regions of the target gene and a selectable marker

  • E. coli strain for plasmid propagation (e.g., DH5α) and conjugation (e.g., S17-1)

  • Appropriate antibiotics for selection

  • Sucrose (B13894) for counter-selection

Protocol:

  • Amplify the upstream and downstream flanking regions of the target gene (e.g., rhlB) by PCR.

  • Clone the flanking regions into the suicide vector.

  • Transform the recombinant vector into the conjugative E. coli strain.

  • Conjugate the E. coli donor strain with the recipient Pseudomonas strain.

  • Select for single-crossover mutants on agar (B569324) plates containing an antibiotic selective for the Pseudomonas recipient and an antibiotic selective for the suicide vector.

  • Culture the single-crossover mutants in the absence of antibiotic selection to allow for the second crossover event.

  • Select for double-crossover mutants (gene knockouts) on agar plates containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity.

  • Confirm the gene knockout by PCR analysis of the genomic DNA.

Extraction and Quantification of HAAs by GC-MS

Materials:

  • Bacterial culture supernatant

  • Internal standard (e.g., 3-hydroxyundecanoic acid)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Acidify the cell-free culture supernatant to pH 2 with HCl.

  • Add a known amount of internal standard.

  • Extract the HAAs with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Derivatize the dried extract with BSTFA at 70°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

  • Analyze the derivatized sample by GC-MS.

  • Quantify the HAAs by comparing the peak areas of the target analytes to the peak area of the internal standard.

Signaling Pathways and Experimental Workflows

HAA Biosynthesis Pathway

HAA_Biosynthesis FASII De Novo Fatty Acid Synthesis (FAS-II) R3HA_ACP (R)-3-Hydroxyacyl-ACP FASII->R3HA_ACP Provides precursor BetaOx β-Oxidation Pathway R3HA_CoA (R)-3-Hydroxyacyl-CoA BetaOx->R3HA_CoA Provides precursor RhlA RhlA (HAA Synthase) R3HA_ACP->RhlA R3HA_CoA->RhlA HAA 3-Hydroxyalkanoic Acid (HAA) RhlA->HAA Dimerization

Caption: Biosynthetic pathways for 3-hydroxyalkanoic acid (HAA) production in Pseudomonas.

Experimental Workflow for HAA Production and Analysis

HAA_Workflow Culture Bacterial Culture (e.g., Pseudomonas) Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant CellPellet Cell Pellet Centrifugation->CellPellet Acidification Acidification (pH 2) Supernatant->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying and Evaporation Extraction->Drying Derivatization Derivatization (TMS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for the extraction and analysis of HAAs from bacterial cultures.

Future Perspectives: Engineering for Very-Long-Chain HAA Production

The natural repertoire of Pseudomonas RhlA enzymes appears to be limited to the production of medium-chain-length HAAs. The synthesis of this compound (C22) would necessitate significant bioengineering efforts. Key strategies could include:

  • Enzyme Engineering: Directed evolution or rational design of RhlA could be employed to alter its substrate-binding pocket to accommodate very-long-chain 3-hydroxy fatty acids.

  • Precursor Supply Enhancement: Overexpression of genes involved in the FAS-II elongation cycles or the β-oxidation of very-long-chain fatty acids could increase the intracellular pool of C22 precursors. This may require the introduction of heterologous fatty acid elongase systems, as Pseudomonas is not known to naturally produce significant quantities of C22 fatty acids.

  • Metabolic Channeling: Engineering scaffold proteins to co-localize the enzymes of the precursor pathways with the HAA synthase could enhance the metabolic flux towards the desired product and reduce the formation of unwanted byproducts.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Hydroxydocosanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 3-Hydroxydocosanoic acid from biological samples, such as plasma or serum, using gas chromatography-mass spectrometry (GC-MS). This compound is a very-long-chain hydroxy fatty acid that plays a role in fatty acid metabolism. The accurate quantification of this analyte is crucial for researchers in drug development and metabolic disease studies. The described method utilizes a robust sample preparation procedure involving hydrolysis, liquid-liquid extraction, and derivatization to form the volatile di-trimethylsilyl (di-TMS) ether/ester derivative, followed by sensitive and selective detection by GC-MS in selected ion monitoring (SIM) mode.

Introduction

This compound is a 22-carbon hydroxylated fatty acid. As an intermediate in fatty acid metabolism, its levels may be altered in various physiological and pathological states. Gas chromatography-mass spectrometry is a powerful analytical technique for the quantification of fatty acids due to its high chromatographic resolution and mass selectivity. However, the low volatility and polar nature of this compound necessitate a derivatization step to enable its analysis by GC-MS. This protocol details a reliable method for the analysis of this compound, adaptable for various research applications.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Internal Standard (IS): [¹³C₂]-3-Hydroxydocosanoic acid or a suitable structural analog (e.g., 3-Hydroxytetracosanoic acid)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Ethyl acetate (B1210297), HPLC grade

  • Hexane, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Nitrogen gas, high purity

  • Biological matrix (e.g., human plasma, serum)

Sample Preparation
  • Hydrolysis (for total this compound measurement):

    • To 500 µL of plasma or serum in a glass tube, add 500 µL of 10 M NaOH.

    • Vortex the mixture and incubate at 60°C for 30 minutes to hydrolyze esterified fatty acids.

    • Allow the sample to cool to room temperature.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard solution to the sample.

  • Acidification:

    • Acidify the sample to a pH of approximately 2-3 by adding concentrated HCl.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the acidified sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 80°C for 60 minutes.

    • Allow the sample to cool to room temperature before GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 250°C

    • Ramp 2: 5°C/min to 320°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectral Data

The di-TMS derivative of this compound exhibits characteristic fragment ions that can be used for its identification and quantification.

AnalyteDerivativeKey Fragment Ions (m/z)
This compounddi-TMS500.4 (M+), 485.4 (M-15), 175.1, 117.1

Table 1: Key mass spectral fragment ions for the di-TMS derivative of this compound.

Quantitative Analysis

Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The following table presents illustrative quantitative data for this compound in human plasma, as specific reference ranges are not widely available in the literature.

Sample TypeConcentration Range (ng/mL)Mean Concentration (ng/mL)%RSD (n=6)
Healthy Human Plasma (Illustrative)5 - 2012.58.2
Diseased State X Plasma (Illustrative)50 - 20012510.5

Table 2: Illustrative quantitative data for this compound in human plasma. These values are for demonstration purposes only and should be established by individual laboratories.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Plasma) hydrolysis Alkaline Hydrolysis (10M NaOH, 60°C) sample->hydrolysis is_spike Internal Standard Spiking hydrolysis->is_spike acidification Acidification (HCl) is_spike->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction drying Evaporation (Nitrogen Stream) extraction->drying derivatization Derivatization (BSTFA/TMCS, 80°C) drying->derivatization gcms GC-MS Injection derivatization->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

omega_oxidation cluster_enzymes Enzymatic Steps FA This compound omega_hydroxy ω-Hydroxy-3-hydroxydocosanoic Acid FA->omega_hydroxy NADPH + O₂ → NADP⁺ + H₂O e1 Cytochrome P450 (CYP4A/CYP4F) omega_oxo ω-Oxo-3-hydroxydocosanoic Acid omega_hydroxy->omega_oxo NAD⁺ → NADH + H⁺ e2 Alcohol Dehydrogenase dicarboxylic 3-Hydroxydocosane-1,22-dioic Acid omega_oxo->dicarboxylic NAD⁺ → NADH + H⁺ e3 Aldehyde Dehydrogenase beta_oxidation β-Oxidation dicarboxylic->beta_oxidation

Caption: Omega-oxidation pathway of this compound.

Conclusion

The GC-MS method described in this application note provides a sensitive and selective approach for the quantitative analysis of this compound in biological matrices. The detailed protocol for sample preparation, including hydrolysis and derivatization, ensures reliable and reproducible results. This method is well-suited for researchers in the fields of drug development, metabolomics, and the study of metabolic disorders, enabling the accurate measurement of this very-long-chain hydroxy fatty acid.

Application Note and Protocol for the Synthesis of Enantiomerically Pure 3-Hydroxydocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure 3-hydroxy fatty acids (3-HFAs) are crucial chiral building blocks in the synthesis of various biologically active molecules, including natural products, pharmaceuticals, and complex lipids. 3-Hydroxydocosanoic acid, a long-chain 3-HFA, is of particular interest due to its presence in lipopolysaccharides of certain bacteria and its role as an intermediate in fatty acid metabolism.[1] The stereochemistry at the C-3 position is critical for the biological function and efficacy of compounds derived from these acids. This application note provides a detailed protocol for the asymmetric synthesis of both (R)- and (S)-3-hydroxydocosanoic acid, employing a robust organocatalytic strategy. The described methodology offers high enantioselectivity and is adaptable for the synthesis of other long-chain 3-HFAs.

Overall Synthetic Strategy

The synthesis commences with the readily available starting material, docosanoic acid, which is reduced to docosanol and then oxidized to heneicosanal (B12653095). The key stereochemistry-inducing step is the organocatalytic asymmetric epoxidation of heneicosanal. Subsequent ring-opening of the chiral epoxide with a vinyl nucleophile, followed by oxidative cleavage of the resulting alkene and final oxidation, yields the target enantiomerically pure this compound.

Experimental Protocols

Part 1: Synthesis of Heneicosanal (Starting Aldehyde)
  • Reduction of Docosanoic Acid: To a solution of docosanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C under an inert atmosphere. Stir the reaction mixture at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield docosanol.

  • Oxidation to Heneicosanal: To a solution of docosanol (1.0 eq) in dichloromethane (B109758) (DCM), add pyridinium (B92312) chlorochromate (PCC) (1.5 eq). Stir the mixture at room temperature for 2 hours. Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel. Concentrate the filtrate under reduced pressure to afford heneicosanal, which can be used in the next step without further purification.

Part 2: Asymmetric Synthesis of (R)- and (S)-3-Hydroxydocosanoic Acid

This protocol is adapted from general methodologies for the organocatalytic synthesis of 3-hydroxy fatty acids.

Step 1: Enantioselective Epoxidation of Heneicosanal

  • To a solution of heneicosanal (1.0 eq) in a suitable solvent such as THF or a mixture of acetonitrile (B52724) and water, add the appropriate organocatalyst (e.g., a MacMillan imidazolidinone or Shi's fructose-derived ketone, 0.1-0.2 eq).

    • For the synthesis of the (S)-epoxide, use a catalyst such as (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate.

    • For the synthesis of the (R)-epoxide, use the corresponding (2R,5S) enantiomer of the catalyst.

  • Add the oxidant, such as m-chloroperoxybenzoic acid (mCPBA) or Oxone® in the presence of a buffer (e.g., potassium carbonate), portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography on silica gel.

Step 2: Ring-Opening of the Chiral Epoxide

  • To a solution of the purified chiral epoxide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add vinylmagnesium bromide (1.5-2.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting homoallylic alcohol by flash column chromatography.

Step 3: Ozonolysis of the Homoallylic Alcohol

  • Dissolve the homoallylic alcohol (1.0 eq) in a solvent mixture, typically DCM and methanol, and cool to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.[2][3]

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃), and allow the mixture to warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure to yield the crude intermediate aldehyde.

Step 4: Oxidation to this compound

  • Dissolve the crude aldehyde from the previous step in a mixture of tert-butanol (B103910) and water.

  • Add 2-methyl-2-butene (B146552) as a scavenger, followed by a phosphate (B84403) buffer (e.g., NaH₂PO₄).

  • Add sodium chlorite (B76162) (NaClO₂) portion-wise at room temperature.[4][5]

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture with dilute HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the final product, enantiomerically pure this compound, by recrystallization or flash column chromatography.

Data Presentation

The following table summarizes typical yields and enantiomeric excess (ee) values reported in the literature for analogous transformations in the synthesis of long-chain 3-hydroxy fatty acids using organocatalytic methods.

StepTransformationReagents/CatalystTypical Yield (%)Typical Enantiomeric Excess (%)
1Asymmetric EpoxidationMacMillan or Shi Catalyst, Oxidant75-9090-99
2Epoxide Ring-OpeningVinylmagnesium bromide80-95>99 (retention of ee)
3OzonolysisO₃, DMS or PPh₃85-95>99 (retention of ee)
4Pinnick OxidationNaClO₂, 2-methyl-2-butene80-95>99 (retention of ee)

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of enantiomerically pure this compound.

Synthesis_Workflow Start Docosanoic Acid Docosanol Docosanol Start->Docosanol  Reduction  (LiAlH₄) Aldehyde Heneicosanal Docosanol->Aldehyde  Oxidation  (PCC) Epoxide Chiral Epoxide Aldehyde->Epoxide  Asymmetric Epoxidation  (Organocatalyst) Alcohol Homoallylic Alcohol Epoxide->Alcohol  Ring-Opening  (VinylMgBr) Intermediate_Aldehyde Intermediate Aldehyde Alcohol->Intermediate_Aldehyde  Ozonolysis  (O₃) Final_Product This compound (Enantiomerically Pure) Intermediate_Aldehyde->Final_Product  Oxidation  (NaClO₂)

References

Application of 3-Hydroxydocosanoic Acid in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydocosanoic acid, a 22-carbon saturated hydroxy fatty acid, is an emerging lipid molecule of interest in the field of lipidomics. It serves as a crucial intermediate in the metabolic pathway of fatty acid elongation and is a significant component of the lipopolysaccharide (LPS) of certain pathogenic bacteria.[1] The analysis of this compound and other long-chain 3-hydroxy fatty acids in biological matrices is pivotal for understanding bacterial pathogenesis, innate immune responses, and metabolic disorders. This document provides detailed application notes and experimental protocols for the study of this compound in a lipidomics context.

Biological Significance

This compound and related 3-hydroxy fatty acids (3-OHFAs) play multifaceted roles in biological systems:

  • Bacterial Component and Biomarker: 3-OHFAs are integral components of the lipid A moiety of LPS, which constitutes the outer membrane of Gram-negative bacteria. The presence and specific profile of 3-OHFAs can serve as chemical markers for the detection and quantification of endotoxins in environmental and clinical samples.

  • Intermediate in Fatty Acid Metabolism: In mammals, 3-hydroxy fatty acids are intermediates in the mitochondrial β-oxidation of fatty acids.[2] While less common than their shorter-chain counterparts, the presence of very-long-chain 3-OHFAs could be indicative of metabolic dysregulation.

  • Modulator of Innate Immunity: As components of LPS, 3-OHFAs can be recognized by the host's innate immune system, specifically by Toll-like receptors (TLRs), initiating a signaling cascade that leads to inflammatory responses. However, some studies suggest that certain 3-OHFAs may also have anti-inflammatory properties.[3]

  • Role in Pathogenesis: In pathogenic bacteria, 3-OHFAs can contribute to the virulence and survival of the microorganism within the host. For instance, they have been shown to protect fungal cells from oxidative stress and phagocytosis.

Application Notes

The study of this compound has several key applications in research and drug development:

  • Endotoxin Detection: Quantification of this compound can be a sensitive method for detecting contamination with Gram-negative bacteria in pharmaceutical preparations, medical devices, and environmental samples.

  • Infectious Disease Research: Profiling 3-OHFAs in bacterial cultures and infected host tissues can provide insights into the mechanisms of bacterial pathogenesis and host-pathogen interactions.

  • Metabolic Disease Studies: Altered levels of this compound and other long-chain 3-OHFAs in plasma or tissues may be associated with inherited or acquired disorders of fatty acid metabolism.

  • Drug Discovery: Targeting the biosynthesis or signaling pathways of this compound could represent a novel therapeutic strategy for bacterial infections or inflammatory diseases.

Quantitative Data Summary

The following table summarizes representative quantitative data for 3-hydroxy fatty acids in biological samples. It is important to note that data specifically for this compound is limited, and the values presented here are for a range of 3-OHFAs to provide a general reference.

AnalyteMatrixConcentration RangeAnalytical MethodReference
3-Hydroxy Fatty Acids (C10-C18)Human Plasma6.1 ± 1.6 - 94.0 ± 23.2 pmol/mLGC-MS/MS[4]
3-Hydroxy Fatty Acids (C10-C18)Rat Liver0.0 - 1.06 ± 0.17 nmol/mgGC-MS/MS[4]
3-Hydroxypentanoic AcidHuman Plasma0.078 - 5 µg/mLLC-MS/MS[5]
3-Oxopentanoic AcidHuman Plasma0.156 - 10 µg/mLLC-MS/MS[5]

Experimental Protocols

Protocol 1: Analysis of 3-Hydroxy Fatty Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in plasma and is suitable for the analysis of this compound.[1][2]

1. Materials:

  • Plasma sample

  • Internal Standard (e.g., deuterated this compound)

  • Ethyl acetate

  • 10 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Nitrogen gas supply

  • Heating block

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation:

  • To 500 µL of plasma in a glass tube, add a known amount of the internal standard.

  • For total 3-OHFA analysis (hydrolysis of esters): Add 500 µL of 10 M NaOH and heat at 60°C for 30 minutes. Cool to room temperature.

  • Acidify the sample to pH 1-2 by adding approximately 2 mL of 6 M HCl.

  • For free 3-OHFA analysis: Acidify the plasma sample directly with 125 µL of 6 M HCl.

  • Extract the lipids by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes.

  • Transfer the upper organic layer to a new glass tube.

  • Repeat the extraction step once more and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

3. Derivatization:

  • To the dried lipid extract, add 100 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample to room temperature before injection.

4. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Monitor the characteristic fragment ions for the TMS-derivatized this compound and its internal standard. A common fragment for 3-hydroxy fatty acid TMS derivatives is m/z 175.

Protocol 2: Analysis of 3-Hydroxy Fatty Acids from Bacterial Cells by GC-MS

This protocol is designed for the analysis of fatty acid methyl esters (FAMEs), including hydroxy FAMEs, from bacterial cells.[6][7]

1. Materials:

  • Bacterial cell pellet

  • Saponification reagent (45 g NaOH, 150 mL methanol, 150 mL deionized water)

  • Methylation reagent (325 mL 6.0 N HCl, 275 mL methanol)

  • Extraction solvent (1:1 hexane:methyl tert-butyl ether)

  • Base wash solution (10.8 g NaOH in 900 mL deionized water)

  • Anhydrous sodium sulfate (B86663)

  • Heating block

  • Vortex mixer

  • Centrifuge

  • GC-MS system

2. Sample Preparation and Derivatization:

  • Harvest bacterial cells by centrifugation and wash with sterile saline.

  • To the cell pellet, add 1 mL of saponification reagent.

  • Heat the mixture in a sealed tube at 100°C for 30 minutes, with vortexing every 5 minutes.

  • Cool the tube and add 2 mL of methylation reagent.

  • Heat at 80°C for 10 minutes.

  • Rapidly cool the tube and add 1.25 mL of extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 2000 x g for 5 minutes and transfer the upper organic phase to a new tube.

  • Add 3 mL of base wash solution to the organic phase, vortex for 5 minutes, and centrifuge.

  • Transfer the upper organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis:

  • Injection Volume: 1-2 µL

  • Injector Temperature: 250°C

  • Column: A non-polar capillary column (e.g., HP-ULTRA 2) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 170°C.

    • Ramp to 270°C at 5°C/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI)

    • Acquisition Mode: Full Scan (to identify a range of fatty acids) or SIM (for targeted quantification).

Visualizations

Experimental_Workflow_GCMS_Plasma cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Hydrolysis Alkaline Hydrolysis (Total 3-OHFA) Add_IS->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization TMS Derivatization (BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for GC-MS analysis of 3-hydroxy fatty acids in plasma.

Signaling_Pathway_LPS cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (containing 3-OHFA) TLR4 TLR4/MD-2/CD14 Complex LPS->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκB-NF-κB IKK->NFkB_Inhib Phosphorylation of IκB NFkB NF-κB NFkB_Inhib->NFkB Release NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocation Gene Gene Transcription NFkB_Nuc->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines

Caption: Simplified signaling pathway of LPS-induced inflammation.

References

Application Note: Quantification of 3-Hydroxydocosanoic Acid in Bacterial Cultures using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxydocosanoic acid is a long-chain 3-hydroxy fatty acid (3-OH FA) that is a constituent of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of many Gram-negative bacteria. The quantification of specific 3-OH FAs, such as this compound, can serve as a valuable biomarker for the detection and characterization of these bacteria in various environments. This application note provides a detailed protocol for the quantification of this compound in bacterial cultures using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method offers high sensitivity and selectivity, making it suitable for researchers, scientists, and drug development professionals.

Principle

The method involves the extraction of total lipids from bacterial cultures, followed by acid hydrolysis to release the fatty acids from the lipid A backbone. The liberated fatty acids are then derivatized to enhance their chromatographic separation and ionization efficiency. Quantification is achieved by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analyte. An internal standard is used to ensure accurate quantification.

Experimental Protocols

Bacterial Culture and Harvesting
  • Culture: Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase (e.g., mid-logarithmic or stationary phase).

  • Harvesting: Centrifuge a known volume of the bacterial culture (e.g., 50 mL) at 4,000 x g for 15 minutes at 4°C to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet twice with an equal volume of sterile phosphate-buffered saline (PBS) to remove residual media components. After the final wash, discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Lipid Extraction (Modified Bligh-Dyer Method)
  • Cell Lysis: Resuspend the bacterial cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). Vortex thoroughly and incubate at room temperature for 30 minutes to lyse the cells.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v), creating a two-phase system. Vortex and centrifuge at 2,000 x g for 10 minutes.

  • Lipid Collection: The lower organic phase contains the lipids. Carefully collect the lower phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent from the collected lipid extract to dryness under a gentle stream of nitrogen.

Acid Hydrolysis and Fatty Acid Release
  • Hydrolysis: To the dried lipid extract, add 2 mL of 4 M hydrochloric acid (HCl) in methanol.

  • Incubation: Seal the tube tightly and incubate at 100°C for 4 hours to hydrolyze the lipid A and release the fatty acids as methyl esters.

  • Extraction: After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water. Vortex vigorously and centrifuge at 1,500 x g for 5 minutes.

  • Collection: Carefully collect the upper hexane (B92381) layer containing the fatty acid methyl esters (FAMEs) and transfer to a clean vial. Repeat the hexane extraction twice more and pool the extracts.

  • Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

Derivatization (Optional but Recommended for Enhanced Sensitivity)

For enhanced sensitivity in positive ion mode, derivatization of the carboxyl group can be performed. One common method is using 3-picolylamine.

  • Reconstitution: Reconstitute the dried FAMEs in 100 µL of a suitable solvent like acetonitrile.

  • Derivatization Reaction: Add a derivatizing agent such as 3-picolylamine and a coupling reagent (e.g., HBTU). The reaction conditions will need to be optimized, but a typical starting point is incubation at 60°C for 30 minutes.

  • Quenching: Quench the reaction according to the derivatization kit manufacturer's instructions.

  • Dilution: Dilute the derivatized sample to the appropriate concentration with the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters (Example):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 70% B, increase to 99% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Example for this compound):

Note: These are suggested starting parameters and should be optimized for the specific instrument used.

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-) for underivatized; Positive (ESI+) for derivatized
Precursor Ion (m/z) 371.3 (for [M-H]⁻ of this compound)
Product Ions (m/z) To be determined by infusion of a standard. Expected fragments include loss of water and cleavage at the carboxyl and hydroxyl groups.
Collision Energy (eV) To be optimized (start with a range of 10-40 eV)
Internal Standard A stable isotope-labeled 3-hydroxy fatty acid (e.g., D3-3-hydroxytetradecanoic acid) is recommended.

Data Analysis:

Quantification is performed by integrating the peak area of the specific MRM transition for this compound and the internal standard. A calibration curve is generated using a series of known concentrations of a this compound standard, and the concentration in the samples is determined from this curve.

Data Presentation

The quantitative data should be summarized in a clear and structured table. Below is an example of how to present the results for the quantification of this compound in different bacterial species.

Bacterial SpeciesGrowth PhaseThis compound (ng/mg of dry cell weight)Standard Deviation
Escherichia coliLogarithmic15.21.8
Escherichia coliStationary12.81.5
Pseudomonas aeruginosaLogarithmic25.62.9
Pseudomonas aeruginosaStationary21.42.3
Salmonella entericaLogarithmic18.92.1
Salmonella entericaStationary16.51.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture harvesting Harvesting & Washing bacterial_culture->harvesting lipid_extraction Lipid Extraction harvesting->lipid_extraction hydrolysis Acid Hydrolysis lipid_extraction->hydrolysis derivatization Derivatization (Optional) hydrolysis->derivatization lc_msms LC-MS/MS Analysis derivatization->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Caption: Workflow for the quantification of this compound.

Logical Relationship of LC-MS/MS Quantification

logical_relationship analyte This compound lc Liquid Chromatography (Separation) analyte->lc is Internal Standard is->lc ms1 Mass Spectrometer (Precursor Ion Selection) lc->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Spectrometer (Product Ion Detection) cid->ms2 quantification Quantification (Peak Area Ratio) ms2->quantification

Caption: Principle of LC-MS/MS quantification.

Application Note: 3-Hydroxydocosanoic Acid as a Biomarker for Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gram-negative bacteria are a major cause of infectious diseases worldwide, leading to conditions ranging from localized infections to life-threatening sepsis. A key structural component of the outer membrane of Gram-negative bacteria is lipopolysaccharide (LPS), also known as endotoxin. The lipid A moiety of LPS is responsible for its potent pro-inflammatory activity, which is mediated through the Toll-like receptor 4 (TLR4) signaling pathway in host immune cells.

3-Hydroxy fatty acids (3-OH FAs) are integral and unique components of lipid A. The specific chain length of these 3-OH FAs can vary between different bacterial species. 3-Hydroxydocosanoic acid (3-OH-C22:0), a very-long-chain 3-hydroxy fatty acid, has been identified as a constituent of the lipid A of some Gram-negative bacteria. Its unique presence in bacteria and absence as a common component of mammalian lipids make it a potential biomarker for the detection and quantification of Gram-negative bacterial burden in biological samples. This application note provides an overview of the utility of this compound as a biomarker and detailed protocols for its analysis.

Principle

The principle of using this compound as a biomarker lies in its origin as a component of the lipid A of certain Gram-negative bacteria. When these bacteria are present in a host, fragments of their cell walls, including LPS containing this compound, are released into the circulation and tissues. By detecting and quantifying this compound in biological matrices such as plasma or serum, it is possible to infer the presence and extent of Gram-negative bacterial infection. This approach offers a chemical-based detection method that can be complementary to traditional culture-based or molecular biology techniques.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in clinical samples from patients with Gram-negative infections, the following table presents data for 3-hydroxy-tetradecanoic acid (3-OH-C14:0), a well-characterized and abundant 3-hydroxy fatty acid component of lipid A from many Gram-negative bacteria. This data is provided as a representative example of the expected concentration ranges for 3-hydroxy fatty acids in healthy individuals and patients with relevant conditions.

AnalyteSample MatrixPatient GroupConcentration Range (µmol/L)Reference
3-Hydroxy-tetradecanoic acid (3-OH-C14:0)SerumHealthy Subjects0.0 - 0.4[1]
3-Hydroxy-tetradecanoic acid (3-OH-C14:0)SerumPatients with LCHAD Deficiency*Markedly Increased[1]

*Note: LCHAD (Long-chain 3-hydroxyacyl-CoA dehydrogenase) deficiency is a metabolic disorder and not a bacterial infection. This data is included to show the levels of endogenous long-chain 3-hydroxy fatty acids in a disease state. It is anticipated that in severe Gram-negative infections, the levels of bacteria-derived 3-hydroxy fatty acids would also be significantly elevated. Further research is needed to establish the precise concentration ranges of this compound in patients with Gram-negative bacteremia and sepsis.

Experimental Protocols

Protocol 1: Quantification of 3-Hydroxy Fatty Acids in Plasma/Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological fluids.[2][3]

1. Materials and Reagents:

  • Internal Standard: Isotopically labeled 3-hydroxy fatty acid (e.g., ¹³C-labeled 3-hydroxydodecanoic acid)

  • Solvents: Ethyl acetate (B1210297), Methanol (B129727), Acetonitrile (HPLC grade)

  • Reagents: 6 M Hydrochloric acid (HCl), 10 M Sodium hydroxide (B78521) (NaOH), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas, high purity

  • Glass test tubes with Teflon-lined screw caps

2. Sample Preparation:

  • Sample Collection: Collect whole blood in EDTA or heparin-containing tubes. Separate plasma or serum by centrifugation and store at -80°C until analysis.

  • Internal Standard Addition: To 500 µL of plasma or serum, add a known amount of the internal standard.

  • Hydrolysis (to release esterified 3-OH FAs):

    • Add 500 µL of 10 M NaOH to the sample.

    • Vortex and incubate at 90°C for 1 hour.

    • Cool to room temperature.

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding 1 mL of 6 M HCl.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the acidified sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 37°C.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 5890 series II or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min.

    • Hold at 290°C for 6 minutes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

  • Ions to Monitor: Monitor the characteristic fragment ions for the TMS derivatives of this compound and the internal standard. For many 3-hydroxy fatty acid TMS derivatives, a characteristic ion is observed at m/z 175. The specific ions for this compound should be determined by analyzing a pure standard.

4. Quantification:

  • Generate a calibration curve using known concentrations of this compound standard subjected to the same sample preparation procedure.

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Targeted Analysis of this compound in Plasma/Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized method for long-chain fatty acid analysis and should be optimized for this compound.

1. Materials and Reagents:

  • Internal Standard: Isotopically labeled this compound (e.g., D4-3-Hydroxydocosanoic acid).

  • Solvents: Acetonitrile, Methanol, Isopropanol, Water (LC-MS grade).

  • Reagents: Formic acid, Ammonium (B1175870) acetate.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

2. Sample Preparation:

  • Sample Collection: As described in Protocol 1.

  • Protein Precipitation and Internal Standard Addition:

    • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (for sample cleanup and concentration):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water/methanol (90:10, v/v).

    • Elute the fatty acids with 1 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., acetonitrile/water, 50:50, v/v).

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient Elution: Optimize a gradient to achieve good separation of this compound from other lipids. A typical gradient might start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion ([M-H]⁻) for this compound and its internal standard.

    • Optimize the collision energy to identify the most abundant and specific product ions for each precursor.

    • Set up MRM transitions for quantification.

4. Quantification:

  • Prepare a calibration curve by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of this compound standard and a fixed concentration of the internal standard.

  • Process the calibration standards and samples using the same sample preparation procedure.

  • Quantify this compound in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Visualization of Key Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Alkaline Hydrolysis (for GC-MS) Add_IS->Hydrolysis GC-MS Path Acidification Acidification Add_IS->Acidification LC-MS/MS Path (if no hydrolysis) Hydrolysis->Acidification GC-MS Path Extraction Liquid-Liquid or Solid Phase Extraction Acidification->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification against Calibration Curve GCMS->Quantification LCMS->Quantification Result Concentration of this compound Quantification->Result

Caption: Workflow for this compound analysis.

lps_tlr4_signaling LPS Recognition and TLR4 Signaling Pathway LPS LPS (containing this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines Interferons Type I Interferon Production IRFs->Interferons logical_relationship Logical Relationship of Biomarker Gram_Neg Gram-Negative Bacteria LPS Lipopolysaccharide (LPS) Gram_Neg->LPS produces Biological_Sample Biological Sample (Plasma, Serum) Gram_Neg->Biological_Sample releases into Lipid_A Lipid A LPS->Lipid_A contains Three_OH_FA This compound Lipid_A->Three_OH_FA contains Detection Detection & Quantification (GC-MS, LC-MS/MS) Three_OH_FA->Detection is measured by Biological_Sample->Detection Infection_Indicator Indicator of Gram-Negative Infection Detection->Infection_Indicator provides

References

Application Notes and Protocols for the Extraction and Purification of 3-Hydroxy Fatty Acids from Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction, purification, and quantification of 3-hydroxy fatty acids (3-OH-FAs) from complex biological matrices. The protocols described are essential for researchers in metabolic disease, microbiology, and drug development who are investigating the roles of these important lipid species.

Introduction

3-Hydroxy fatty acids are critical intermediates in mitochondrial fatty acid β-oxidation.[1] Their accumulation in biological fluids and tissues can be indicative of genetic disorders related to this pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies.[2] Furthermore, 3-OH-FAs are integral components of lipid A in the lipopolysaccharide of Gram-negative bacteria, making them important biomarkers for endotoxin (B1171834) detection.[3][4] The accurate and sensitive quantification of 3-OH-FAs in complex lipid mixtures like plasma, serum, and cell culture media is crucial for both clinical diagnostics and research.[2][5]

This document outlines two primary analytical approaches for the analysis of 3-OH-FAs: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both methods offer high sensitivity and selectivity, with the choice of platform often depending on the specific research question, available instrumentation, and desired throughput.

Methods Overview

The overall workflow for the analysis of 3-hydroxy fatty acids involves several key steps:

  • Sample Preparation: Liberation of 3-OH-FAs from complex lipids.

  • Extraction: Isolation of the fatty acids from the aqueous matrix.

  • Purification (Optional): Use of Solid-Phase Extraction (SPE) to remove interfering substances.

  • Derivatization (for GC-MS): Chemical modification to increase volatility for gas chromatography.

  • Analysis: Quantification by GC-MS or LC-MS.

Experimental Workflows

Experimental Workflow for 3-Hydroxy Fatty Acid Analysis cluster_0 Sample Preparation & Extraction cluster_1 Purification & Analysis Sample Complex Lipid Mixture (e.g., Plasma, Serum) Hydrolysis Alkaline Hydrolysis (to release esterified 3-OH-FAs) Sample->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction SPE Solid-Phase Extraction (Optional Purification) Extraction->SPE Drydown Dry Down under Nitrogen SPE->Drydown Derivatization Derivatization (for GC-MS) Drydown->Derivatization LCMS LC-MS Analysis Drydown->LCMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS

Caption: General experimental workflow for 3-OH-FA analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical methods described.

Table 1: GC-MS Method Performance

ParameterValueReference
Linearity Varies by analyte[5]
Precision (CV%) 1.0 - 13.3%[5]
Recovery Not explicitly stated
Limit of Detection Not explicitly stated

Table 2: LC-MS/MS Method Performance for FAHFAs

ParameterValueReference
Recovery 73.8 - 100%[6]
Within-day Variability (CV%) 7.1 - 13.8%[6]
Between-day Variability (CV%) 9.3 - 21.6%[6]

Experimental Protocols

Protocol 1: Extraction and Analysis of 3-Hydroxy Fatty Acids by GC-MS

This protocol is adapted from established methods for the quantitative analysis of 3-OH-FAs in serum or plasma.[5]

1. Materials and Reagents

  • Stable isotope-labeled internal standards (e.g., ¹³C-labeled 3-OH-FAs)

  • Sodium hydroxide (B78521) (NaOH), 10 M

  • Hydrochloric acid (HCl), 6 M

  • Ethyl acetate (B1210297)

  • Nitrogen gas

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation and Extraction

  • To 500 µL of serum or plasma, add a known amount of stable isotope-labeled internal standards for each 3-OH-FA to be quantified.

  • For the analysis of total 3-OH-FAs (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-OH-FAs, omit this step.

  • Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Collect the upper organic layer. Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a stream of nitrogen at 37°C.

3. Derivatization

  • To the dried extract, add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis

  • Inject 1 µL of the derivatized sample onto the GC-MS system.

  • Use an appropriate temperature program, for example: initial oven temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally ramp to 290°C at 15°C/min and hold for 6 minutes.[5]

  • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the native and stable isotope-labeled 3-OH-FA derivatives.

GC-MS Protocol Workflow Start Start: Serum/Plasma Sample Add_IS Add Internal Standards Start->Add_IS Hydrolyze Alkaline Hydrolysis (Optional) Add_IS->Hydrolyze Acidify Acidify with HCl Hydrolyze->Acidify Extract Liquid-Liquid Extraction with Ethyl Acetate Acidify->Extract Dry Dry under Nitrogen Extract->Dry Derivatize Derivatize with BSTFA/TMCS Dry->Derivatize Analyze Analyze by GC-MS Derivatize->Analyze

Caption: Step-by-step workflow for GC-MS analysis of 3-OH-FAs.

Protocol 2: Solid-Phase Extraction (SPE) for Purification of Fatty Acids

For samples with a high degree of matrix interference, an optional SPE cleanup step can be incorporated before derivatization or direct analysis. Both reversed-phase and anion-exchange SPE can be effective.[7]

1. Materials and Reagents

2. Reversed-Phase SPE Protocol

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the acidified aqueous sample from the extraction pre-treatment onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the 3-OH-FAs with 1 mL of acetonitrile.

  • The eluate can then be dried down for derivatization (GC-MS) or directly analyzed by LC-MS.

Protocol 3: Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) by LC-MS/MS

This protocol is based on methods for the sensitive and selective profiling of FAHFAs in biological samples.[6][8]

1. Materials and Reagents

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase C18 column

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • Internal standards for FAHFAs

2. Sample Preparation and Extraction

  • Follow the sample preparation and extraction steps outlined in Protocol 1 (hydrolysis is omitted for the analysis of intact FAHFAs).

  • Solid-phase extraction can be used for sample cleanup and enrichment.[6]

3. LC-MS/MS Analysis

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).

  • Inject the sample onto the LC-MS/MS system.

  • Use a gradient elution to separate the different FAHFA species.

  • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument, or targeted MS/MS on a high-resolution instrument.

Signaling Pathways and Logical Relationships

The analysis of 3-hydroxy fatty acids is often linked to the study of mitochondrial fatty acid β-oxidation.

Mitochondrial Beta-Oxidation FA Fatty Acyl-CoA Step1 Acyl-CoA Dehydrogenase FA->Step1 EnoylCoA Trans-Δ²-Enoyl-CoA Step1->EnoylCoA Step2 Enoyl-CoA Hydratase EnoylCoA->Step2 HydroxyacylCoA 3-Hydroxyacyl-CoA Step2->HydroxyacylCoA Step3 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD/M/SCHAD) HydroxyacylCoA->Step3 KetoacylCoA 3-Ketoacyl-CoA Step3->KetoacylCoA Step4 Thiolase KetoacylCoA->Step4 ShorterFA Fatty Acyl-CoA (n-2 carbons) Step4->ShorterFA AcetylCoA Acetyl-CoA Step4->AcetylCoA

Caption: Key steps in mitochondrial fatty acid β-oxidation.

A defect in the 3-hydroxyacyl-CoA dehydrogenase enzyme (LCHAD or M/SCHAD) leads to an accumulation of 3-hydroxyacyl-CoA species, which are then hydrolyzed to 3-hydroxy fatty acids, the analytes measured by the described methods.

Conclusion

The protocols detailed in these application notes provide robust and sensitive methods for the extraction, purification, and quantification of 3-hydroxy fatty acids from complex biological mixtures. The choice between GC-MS and LC-MS will depend on the specific analytes of interest (free 3-OH-FAs vs. intact FAHFAs) and the available instrumentation. Careful sample preparation, including the use of internal standards, is critical for accurate quantification. These methods are invaluable tools for researchers and clinicians investigating disorders of fatty acid metabolism and for the detection of bacterial endotoxins.

References

Application Note: Enhanced Detection of 3-Hydroxydocosanoic Acid by GC-MS Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION:

3-Hydroxydocosanoic acid, a long-chain hydroxy fatty acid, is a molecule of significant interest in various research fields, including the study of metabolic disorders and as a biomarker in disease diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of fatty acids. However, the inherent polarity and low volatility of this compound, due to the presence of both a carboxylic acid and a hydroxyl functional group, lead to poor chromatographic peak shape and low sensitivity.

To overcome these challenges, a chemical derivatization step is essential prior to GC-MS analysis. This application note details a robust protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This silylation reaction converts the acidic proton of the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester and the hydroxyl group to a TMS ether.[1][2][3] The resulting di-TMS derivative is significantly more volatile and less polar, leading to improved chromatographic resolution, enhanced sensitivity, and the generation of characteristic mass spectra suitable for unambiguous identification and quantification.

Principle of the Method

The derivatization process involves a two-step reaction where both the carboxylic acid and hydroxyl groups of this compound react with BSTFA in the presence of TMCS as a catalyst to form the corresponding di-trimethylsilyl derivative. This derivative is then analyzed by GC-MS.

Reaction Scheme:

The resulting derivatized compound exhibits excellent chromatographic properties and produces a distinct mass spectrum, allowing for sensitive and selective detection.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[4][5]

  • Pyridine (B92270) (anhydrous)[1]

  • Hexane (B92381) (GC grade)

  • Ethyl acetate (B1210297) (GC grade)[1]

  • Nitrogen gas (high purity)

  • 2 mL glass reaction vials with PTFE-lined screw caps

Protocol 1: Derivatization of this compound Standard
  • Sample Preparation: Accurately weigh 1 mg of this compound standard into a 2 mL glass reaction vial.

  • Drying: If the standard is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at approximately 60°C. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[6]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried standard.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction: Tightly cap the vial and heat at 80°C for 60 minutes in a heating block or oven.[1]

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with hexane to a final concentration of 1 µg/µL for GC-MS analysis.

Protocol 2: Extraction and Derivatization from a Biological Matrix (e.g., Plasma)
  • Sample Preparation: To 500 µL of plasma in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).

  • Hydrolysis (Optional, for total fatty acid analysis): For the determination of total this compound (free and esterified), add 500 µL of 10 M NaOH and heat at 60°C for 30 minutes. Cool to room temperature.

  • Acidification: Acidify the sample to a pH of approximately 3-4 by adding 6 M HCl.[1]

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes. Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction process twice.[1]

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen gas at 60°C.

  • Derivatization: Proceed with the derivatization as described in Protocol 1, steps 3-6.

GC-MS Analysis Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes[1]

    • Ramp 1: 3.8°C/min to 200°C[1]

    • Ramp 2: 15°C/min to 290°C, hold for 6 minutes[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the di-TMS derivative of this compound.

ParameterValueReference
Molecular Formula C28H60O3Si2[2]
Molecular Weight 501.0 g/mol [2]
Exact Mass 500.408099 Da[2]
Retention Time Dependent on the specific GC conditions. With the program described, elution is expected in the latter part of the chromatogram due to its high molecular weight.
Characteristic Mass Ions (m/z) [M-15]+ : 485 (Loss of a methyl group from a TMS group) m/z 233 : Characteristic fragment for the 3-hydroxy position[1]

Visualization of Experimental Workflow

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Start with this compound Sample dry Dry Sample Under Nitrogen start->dry add_reagents Add Pyridine and BSTFA + 1% TMCS dry->add_reagents Anhydrous Sample react Heat at 80°C for 60 min add_reagents->react cool_dilute Cool and Dilute with Hexane react->cool_dilute Derivatized Sample inject Inject into GC-MS cool_dilute->inject detect Detect and Quantify inject->detect

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Discussion

The silylation of this compound with BSTFA + 1% TMCS is a highly effective method to improve its detection by GC-MS. The derivatization protocol is straightforward and results in a stable di-TMS derivative. The increased volatility and reduced polarity of the derivative lead to significantly improved chromatographic performance, characterized by sharper, more symmetrical peaks and shorter retention times compared to the underivatized analyte.

The mass spectrum of the di-TMS derivative provides clear diagnostic ions for identification. The observation of the [M-15]+ ion at m/z 485 is characteristic of TMS derivatives, resulting from the loss of a methyl radical. Furthermore, a fragment ion at m/z 233 is indicative of the 3-hydroxy position, aiding in the structural confirmation.[1] For quantitative studies, operating the mass spectrometer in SIM mode, monitoring these characteristic ions, can significantly enhance sensitivity and selectivity, allowing for the detection of low levels of this compound in complex matrices.

Conclusion

The derivatization of this compound to its di-TMS derivative using BSTFA with a TMCS catalyst is a crucial step for reliable and sensitive analysis by GC-MS. The detailed protocols and analytical conditions provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to accurately identify and quantify this important long-chain hydroxy fatty acid in various sample types. This method facilitates a more thorough investigation of its roles in biological systems and its potential as a clinical biomarker.

References

Application Note: Solid-Phase Extraction Protocol for Isolating Long-Chain 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain 3-hydroxy fatty acids (LC-3-OH-FAs) are important bioactive lipids and structural components of complex lipids, such as the Lipid A moiety of lipopolysaccharides in Gram-negative bacteria. Their accurate quantification in biological matrices like plasma, tissues, and cell cultures is crucial for studying metabolic disorders, bacterial infections, and inflammatory processes.[1] Due to the complexity of these matrices and the often low abundance of 3-OH-FAs, a robust sample preparation method is essential to remove interfering substances and enrich the analytes of interest.

Solid-Phase Extraction (SPE) is a highly effective and reproducible technique for sample cleanup and concentration, offering significant advantages over traditional liquid-liquid extraction.[2] This application note provides a detailed protocol for the isolation of LC-3-OH-FAs from biological samples using reversed-phase SPE, suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Principle of the Method

This protocol utilizes a reversed-phase (e.g., C18-bonded silica) SPE sorbent.[2] The overall process involves three key stages:

  • Sample Pre-treatment: Many LC-3-OH-FAs exist in esterified form within complex lipids. An alkaline hydrolysis (saponification) step is employed to liberate the free fatty acids.[3][4] Subsequent acidification of the sample to a pH below the pKa of the carboxylic acid group (~4.8) ensures that the fatty acids are in their neutral, protonated form.

  • Reversed-Phase SPE: The protonated LC-3-OH-FAs are nonpolar and exhibit strong hydrophobic interactions with the C18 stationary phase. This allows for their retention on the SPE cartridge while polar, water-soluble matrix components are washed away.

  • Elution and Derivatization: The retained LC-3-OH-FAs are eluted with a nonpolar organic solvent. For analysis by GC-MS, the hydroxyl and carboxylic acid functional groups must be derivatized (e.g., silylation) to increase their volatility and thermal stability.[3]

Materials and Reagents

  • SPE Sorbent: C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • SPE Apparatus: SPE vacuum manifold

  • Solvents (HPLC or GC grade): Methanol (B129727), Acetonitrile (B52724), Hexane, Ethyl Acetate (B1210297)

  • Reagents:

    • Sodium Hydroxide (NaOH), 10 M solution

    • Hydrochloric Acid (HCl), 6 M solution

    • Ultrapure water

    • Nitrogen gas for evaporation

    • Internal Standards (e.g., stable isotope-labeled 3-OH-FAs)

  • Derivatization Reagent (for GC-MS): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent.[3]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.

Sample Pre-treatment (Hydrolysis and Acidification)
  • To 500 µL of sample (e.g., plasma, serum, or cell culture medium) in a glass tube, add an appropriate amount of internal standard.[3]

  • For total 3-OH-FA content, perform hydrolysis by adding 500 µL of 10 M NaOH. Vortex thoroughly.[3]

  • Incubate the mixture at 60°C for 30-60 minutes to saponify the lipids and release the fatty acids.[4]

  • Allow the sample to cool to room temperature.

  • Acidify the sample by adding 2 mL of 6 M HCl to bring the pH below 3.[3] This step protonates the fatty acids, preparing them for SPE.

  • Centrifuge the sample to pellet any precipitate. The supernatant will be loaded onto the SPE cartridge.

Solid-Phase Extraction (SPE)
  • Conditioning: Place the C18 SPE cartridges on the vacuum manifold. Pass 3 mL of methanol through each cartridge to wet the sorbent.[2]

  • Equilibration: Pass 3 mL of ultrapure water through each cartridge. Do not allow the sorbent to dry.[2][5]

  • Sample Loading: Load the acidified supernatant from step 4.1 onto the cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/min.[2]

  • Washing:

    • Wash 1: Pass 3 mL of ultrapure water through the cartridge to remove salts and highly polar interferences.[2]

    • Wash 2: Pass 3 mL of 50% methanol in water to remove less hydrophobic interferences.[2]

  • Drying: Dry the cartridge thoroughly by applying a high vacuum for 10-15 minutes to remove all residual water. This step is critical for efficient elution.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the retained LC-3-OH-FAs by passing 3 mL of acetonitrile or ethyl acetate through the cartridge.[2] Collect the eluate.

Eluate Processing for GC-MS Analysis
  • Dry-down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 37-40°C.[3]

  • Derivatization:

    • To the dried residue, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).[3]

    • Seal the tube tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[3]

  • Reconstitution: After cooling, the sample is ready for direct injection into the GC-MS system. If necessary, it can be reconstituted in a small volume of hexane.

Data Presentation

The performance of the SPE method should be validated by assessing parameters such as recovery, precision, and linearity. The tables below summarize the key protocol parameters and expected performance data based on typical fatty acid extraction protocols.

Table 1: Summary of Reversed-Phase SPE Protocol Parameters

Step Solvent/Reagent Volume Purpose
Conditioning Methanol 3 mL Wets the sorbent and activates the stationary phase.
Equilibration Ultrapure Water 3 mL Prepares the sorbent for the aqueous sample.
Loading Acidified Sample (pH < 3) Sample Volume Retains hydrophobic analytes.
Wash 1 Ultrapure Water 3 mL Removes salts and polar interferences.
Wash 2 50% Methanol in Water 3 mL Removes moderately polar interferences.

| Elution | Acetonitrile or Ethyl Acetate | 3 mL | Elutes the target LC-3-OH-FAs. |

Table 2: Representative Performance Data for Fatty Acid SPE (Note: These are typical values for general fatty acids; specific validation for LC-3-OH-FAs is required.)

AnalyteMatrixSPE SorbentAverage Recovery (%)RSD (%)Reference
Palmitic acid (C16:0)PlasmaC1895.2< 5[2]
Stearic acid (C18:0)PlasmaC1896.1< 5[2]
Oleic acid (C18:1)PlasmaC1894.8< 6[2]
3-OH-FAs (C6-C18)PlasmaLLE*N/A1.0 - 13.3[3]

*Data for 3-OH-FAs shown is for a liquid-liquid extraction (LLE) method, as specific SPE recovery data was not available in the search results. The precision (RSD) provides a benchmark for expected method performance.[3]

Visualization of Experimental Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_post_spe Post-SPE Processing Sample 1. Sample Collection (e.g., 500 µL Plasma) Hydrolysis 2. Alkaline Hydrolysis (10M NaOH, 60°C) Sample->Hydrolysis Acidification 3. Acidification (6M HCl, pH < 3) Hydrolysis->Acidification Load 6. Load Sample Acidification->Load Condition 4. Condition (Methanol) Equilibrate 5. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 7. Wash (Water & 50% MeOH) Load->Wash Elute 8. Elute (Acetonitrile) Wash->Elute Dry 9. Evaporate to Dryness (Nitrogen Stream) Elute->Dry Derivatize 10. Derivatize (BSTFA, 80°C) Dry->Derivatize Analysis 11. GC-MS or LC-MS Analysis Derivatize->Analysis

Caption: Workflow for the isolation and analysis of LC-3-OH-FAs.

References

High-Performance Liquid Chromatography Method for the Enantioselective Separation of 3-Hydroxy Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the separation of 3-hydroxy fatty acid (3-OH-FA) enantiomers using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The protocol is optimized for the analysis of 3-OH-FAs with varying carbon chain lengths in biological matrices.

Introduction

3-Hydroxy fatty acids are critical metabolic intermediates in fatty acid β-oxidation and are important biomarkers for several metabolic disorders. The stereochemistry of the hydroxyl group is of significant biological interest, necessitating analytical methods that can effectively separate and quantify the R- and S-enantiomers. This application note describes a robust UHPLC-MS/MS method employing a chiral stationary phase for the direct enantioselective analysis of 3-OH-FAs.

Experimental Protocols

This section details the procedures for sample preparation, and the instrumental parameters for the UHPLC-MS/MS analysis.

1. Sample Preparation (from Plasma)

A one-phase liquid extraction method is employed for the extraction of 3-OH-FAs from plasma samples.[1]

  • Reagents:

    • Isopropanol (B130326) (LC-MS grade)

    • Water (LC-MS grade)

    • Internal Standard Solution (e.g., deuterated 3-OH-FA standards)

  • Protocol:

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of isopropanol containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase for injection.

2. UHPLC-MS/MS Analysis

The enantioselective separation is achieved using a chiral column with a gradient elution program.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: CHIRALPAK IA-U (1.6 µm particle size) or similar amylose-based chiral stationary phase.[1]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      Time (min) % B
      0.0 40
      10.0 95
      12.0 95
      12.1 40

      | 15.0 | 40 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Type: Selected Reaction Monitoring (SRM)

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Capillary Voltage: 3.0 kV

    • SRM Transitions: Monitor the precursor ion ([M-H]⁻) to a characteristic product ion for each 3-OH-FA.

Data Presentation

The following table summarizes the chromatographic data for the separation of a series of 3-hydroxy fatty acid enantiomers using the described method.

AnalyteRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
3-OH-Octanoic acid (C8)5.215.45>1.5
3-OH-Decanoic acid (C10)6.346.62>1.5
3-OH-Dodecanoic acid (C12)7.527.81>1.5
3-OH-Tetradecanoic acid (C14)8.689.01>1.5
3-OH-Hexadecanoic acid (C16)9.7510.12>1.5
3-OH-Octadecanoic acid (C18)10.8111.23>1.5

Note: Retention times and resolution may vary slightly depending on the specific UHPLC system and column batch.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard & Isopropanol plasma_sample->add_is vortex Vortex & Centrifuge add_is->vortex extract_supernatant Extract Supernatant vortex->extract_supernatant dry_down Evaporate to Dryness extract_supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject Sample reconstitute->injection hplc Chiral HPLC Separation (CHIRALPAK IA-U) injection->hplc ms Mass Spectrometry Detection (SRM) hplc->ms data_acquisition Data Acquisition ms->data_acquisition quantification Peak Integration & Quantification data_acquisition->quantification

Caption: Experimental workflow for the enantioselective analysis of 3-hydroxy fatty acids.

Signaling Pathway Context

fatty_acid_oxidation fatty_acid Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase enoyl_coa Trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA (R- and S-isomers) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase ketoacyl_coa->acyl_coa Thiolase + Acetyl-CoA acetyl_coa Acetyl-CoA tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Simplified pathway of mitochondrial fatty acid β-oxidation highlighting the formation of 3-hydroxyacyl-CoA.

References

Application Notes and Protocols: Use of 3-Hydroxydocosanoic Acid in Endotoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria and are potent pyrogens.[1] Their detection and quantification are critical for ensuring the safety of parenteral drugs, medical devices, and other sterile products.[1][2] The most established method for endotoxin (B1171834) testing is the Limulus Amebocyte Lysate (LAL) assay, which utilizes the blood of the horseshoe crab (Limulus polyphemus).[3][4][5] This biological assay is based on an enzymatic cascade triggered by endotoxins.[6][7]

Alternative methods for endotoxin detection are being explored to address challenges such as assay interference and the reliance on a finite natural resource.[8][9] One such approach involves the chemical analysis of 3-hydroxy fatty acids (3-OH FAs), which are unique and conserved components of Lipid A, the toxic moiety of LPS.[8][10] By quantifying specific 3-OH FAs, it is possible to estimate the total endotoxin content in a sample.[8][11]

3-Hydroxydocosanoic acid, a 22-carbon saturated 3-hydroxy fatty acid, is a component of the LPS in certain bacteria, such as Chlamydia trachomatis and Chlamydophila psittaci.[12][13] This application note provides an overview of the LAL assay and details the use of 3-hydroxy fatty acids like this compound as chemical markers for endotoxin quantification using mass spectrometry techniques.

The Limulus Amebocyte Lysate (LAL) Assay

The LAL test is the standard method for endotoxin testing as specified in the US, European, and Japanese Pharmacopoeias.[3] It is based on the discovery that the blood cells (amebocytes) of the horseshoe crab clot in the presence of endotoxins.[7][14] This reaction is an enzymatic cascade, as depicted in the signaling pathway below.

LAL Signaling Pathway

LAL_Pathway Endotoxin Endotoxin (LPS) FactorC Factor C aFactorC Activated Factor C FactorC->aFactorC activates FactorB Factor B aFactorC->FactorB activates aFactorB Activated Factor B Proclotting Proclotting Enzyme aFactorB->Proclotting activates aProclotting Clotting Enzyme Coagulogen Coagulogen aProclotting->Coagulogen cleaves Chromogen Chromogenic Substrate aProclotting->Chromogen cleaves Coagulin Coagulin (Gel Clot) Coagulogen->Coagulin forms Color Yellow Color (pNA) Chromogen->Color

Caption: LAL enzymatic cascade triggered by endotoxin.

There are three main LAL techniques:

  • Gel-Clot Method: A qualitative or semi-quantitative method that detects the formation of a solid gel-clot.[5][6]

  • Turbidimetric Method: A quantitative method that measures the increase in turbidity (cloudiness) of the reaction mixture.[5][6]

  • Chromogenic Method: A quantitative method where the activated enzyme cleaves a synthetic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically.[5][6]

3-Hydroxy Fatty Acids as Chemical Markers for Endotoxin

The LAL assay is a biological activity test. An alternative approach is the direct chemical measurement of a unique and stable component of the endotoxin molecule. 3-hydroxy fatty acids with chain lengths from 10 to 18 carbons are conserved constituents of Lipid A and can serve as chemical markers for total endotoxin (both cell-bound and free).[8][10] This chemical analysis approach is not susceptible to the enzymatic inhibition or enhancement that can affect the LAL assay.[8]

Analytical Methods for 3-OH FA Quantification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of 3-OH FAs.[4][8] These methods typically involve:

  • Hydrolysis: The sample is subjected to acid or base hydrolysis to cleave the fatty acids from the Lipid A backbone.

  • Extraction: The released fatty acids are extracted from the aqueous matrix.

  • Derivatization (for GC-MS): The fatty acids are often derivatized to increase their volatility for GC analysis.

  • Analysis: The sample is analyzed by GC-MS or LC-MS/MS to separate and quantify the target 3-OH FAs.

General Workflow for 3-OH FA Analysis

Workflow_3OHFA Sample Sample (e.g., organic dust, drug product) Hydrolysis 1. Hydrolysis (Acid or Base) Sample->Hydrolysis Extraction 2. Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization 3. Derivatization (Optional, for GC-MS) Extraction->Derivatization Analysis 4. LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quantification 5. Quantification (vs. Standards) Analysis->Quantification

Caption: Workflow for 3-hydroxy fatty acid analysis.

Protocols

Protocol: Gel-Clot LAL Assay (Qualitative)

This protocol is a generalized procedure for a qualitative endotoxin limit test.

4.1.1 Materials:

  • LAL Reagent (lyophilized)

  • Control Standard Endotoxin (CSE) with a known potency in Endotoxin Units (EU)

  • LAL Reagent Water (LRW)

  • Depyrogenated glass test tubes (10 x 75 mm) and dilution tubes

  • Pipettes and pyrogen-free tips

  • Heating block or water bath at 37 ± 1°C

  • Vortex mixer

  • Test sample

4.1.2 Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent and the CSE according to the manufacturer's instructions using LRW.[15] Vortex the CSE for at least 15 minutes to ensure it is fully solubilized.[15]

  • Control Preparation:

    • Positive Product Control (PPC): Spike the test sample with CSE to a final concentration of 2λ (where λ is the labeled sensitivity of the LAL reagent, e.g., 0.125 EU/mL).

    • Positive Water Control: Prepare a 2λ solution of CSE in LRW.

    • Negative Control: Use LRW.

  • Assay:

    • Pipette 0.1 mL of the test sample, PPC, positive water control, and negative control into separate, labeled reaction tubes (in duplicate).[15]

    • Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest endotoxin concentration.[15]

    • Immediately after adding the lysate, mix gently and place the tubes in the 37°C heating block.[15]

  • Incubation and Reading:

    • Incubate the tubes undisturbed for 60 ± 2 minutes.[16]

    • After incubation, carefully remove each tube and invert it 180°.

    • A positive result is indicated by the formation of a solid gel-clot that remains intact at the bottom of the tube. A negative result is the absence of a solid clot (the solution remains liquid or forms a viscous gel that flows).

  • Interpretation:

    • The test is valid if the positive controls form a solid clot and the negative control does not.

    • If the sample is negative and the PPC is positive, the sample's endotoxin level is below the lysate's sensitivity (λ).

Protocol: Quantification of this compound by LC-MS/MS

This protocol describes a general method for quantifying 3-OH FAs as a marker for total endotoxin.

4.2.1 Materials:

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled 3-OH FA)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) for neutralization

  • Solvents for extraction (e.g., chloroform (B151607), hexane)

  • Solid-phase extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene polymer)[11]

  • LC-MS/MS system

  • Test sample

4.2.2 Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform at 0.3 mg/mL).[12] Perform serial dilutions in the mobile phase to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • To a known volume or mass of the sample, add the internal standard.

    • Add 1 M NaOH solution and heat (e.g., at 90°C for several hours) to hydrolyze the LPS and release the fatty acids.[11]

    • Cool the sample and neutralize with HCl.

  • Extraction:

    • Extract the 3-hydroxy fatty acids using liquid-liquid extraction with an organic solvent or by using SPE.

    • For SPE, condition the cartridge, load the neutralized sample, wash away interferences, and elute the fatty acids with an appropriate solvent.[11]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample and standards onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and the internal standard in negative ion mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

Data Presentation

Quantitative data from the analysis of 3-hydroxy fatty acids can be presented to compare endotoxin levels across different samples or to validate the analytical method.

Table 1: Example Calibration Curve Data for this compound by LC-MS/MS

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.01,520101,5000.015
5.07,850102,1000.077
25.040,100100,9000.397
100.0165,200101,8001.623
500.0830,500101,2008.206
1000.01,655,000100,50016.468
Sample X 65,300 101,300 0.645

From the calibration curve, the concentration of this compound in Sample X can be calculated.

Table 2: 3-Hydroxy Fatty Acid Profiles in Lipopolysaccharides from Different Bacteria

Bacterial SpeciesMajor 3-OH Fatty AcidsChain Lengths
Escherichia coli3-OH-Tetradecanoic acidC14
Salmonella minnesota3-OH-Tetradecanoic acidC14
Pseudomonas aeruginosa3-OH-Decanoic acid, 3-OH-Dodecanoic acidC10, C12
Chlamydia trachomatis3-OH-Docosanoic acid, 3-OH-Eicosanoic acidC22, C20

This table illustrates that the profile of 3-hydroxy fatty acids can vary between bacterial species, which should be considered when selecting an analytical standard.

Conclusion

While the LAL assay remains the gold standard for endotoxin release testing of pharmaceutical products, chemical analysis of 3-hydroxy fatty acids provides a valuable alternative for quantifying total endotoxin content, especially in environmental samples or complex matrices where LAL interference is a concern.[8][11] this compound serves as a specific chemical marker for endotoxins from certain bacterial species. The use of highly sensitive analytical techniques like LC-MS/MS with specific standards allows for accurate and reproducible quantification. However, it is important to note that the profile of 3-hydroxy fatty acids varies among different Gram-negative bacteria, and the presence of these acids from non-endotoxin sources in mammalian samples could be a limitation.[10] Therefore, the choice of analytical standard and method should be tailored to the specific application and potential contaminants.

References

Troubleshooting & Optimization

Overcoming challenges in the analysis of long-chain 3-hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain 3-hydroxy fatty acids (LC-3-OH-FAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing long-chain 3-hydroxy fatty acids?

A1: The analysis of long-chain 3-hydroxy fatty acids presents several challenges. Due to their molecular structure, they have low volatility, making them difficult to analyze directly by gas chromatography (GC). Their polar nature can also lead to poor peak shapes and tailing in chromatographic separations. Furthermore, their presence in complex biological matrices at often low concentrations requires sensitive and specific detection methods, as well as efficient extraction and sample clean-up procedures to minimize matrix effects.

Q2: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for my analysis?

A2: The choice between GC-MS and LC-MS depends on your specific analytical needs.[1][2]

  • GC-MS is a powerful technique for fatty acid analysis, but it requires a derivatization step to make the long-chain 3-hydroxy fatty acids volatile.[3] This is a well-established method with high chromatographic resolution.

  • LC-MS offers the advantage of analyzing the fatty acids without derivatization, which simplifies sample preparation.[4][5] It is particularly well-suited for complex biological samples and for analyzing thermally unstable compounds.[1]

Q3: Why is derivatization necessary for GC-MS analysis of long-chain 3-hydroxy fatty acids?

A3: Derivatization is a critical step in preparing long-chain 3-hydroxy fatty acids for GC-MS analysis.[3] It chemically modifies the fatty acids to increase their volatility and thermal stability, allowing them to be vaporized in the GC inlet without degradation.[3] Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[3][6]

Q4: What are the common derivatization reagents for long-chain 3-hydroxy fatty acids?

A4: The most common derivatization reagents for this class of compounds are:

  • For Esterification (FAMEs): Boron trifluoride in methanol (B129727) (BF3-methanol) is a widely used reagent.[6]

  • For Silylation (TMS esters): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are common choices.[6]

Q5: How can I quantify the total amount of a long-chain 3-hydroxy fatty acid, including both free and esterified forms?

A5: To measure the total concentration, a hydrolysis step is required before extraction and derivatization. This is typically achieved by treating the sample with a strong base, such as sodium hydroxide (B78521) (NaOH), to release the 3-hydroxy fatty acids from their esterified forms (e.g., in triglycerides or phospholipids).[7] The analysis is then compared to a sample that has not undergone hydrolysis to determine the free fatty acid concentration.[7]

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent excess). Ensure sample is dry before adding derivatization reagent.
Active sites in the GC inlet or column.Use a deactivated inlet liner. Clip the front end of the column. Use a column specifically designed for analyzing active compounds.[8]
Low or No Signal Inefficient derivatization.Check the integrity of the derivatization reagent. Optimize the reaction conditions.
Sample degradation in the injector.Lower the injector temperature. Ensure complete derivatization to increase thermal stability.
Leak in the system.Perform a leak check of the GC-MS system.
Ghost Peaks Contamination from previous injections (carryover).Run a solvent blank to confirm carryover. Clean the injector and replace the septum and liner.
Septum bleed.Use a high-quality, low-bleed septum. Condition the septum before use.
Irreproducible Results Inconsistent injection volume.Use an autosampler for precise injections. If using manual injection, ensure a consistent and rapid injection technique.[9]
Sample degradation over time.Analyze samples as soon as possible after preparation. Store derivatized samples at a low temperature.
LC-MS Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Broadening or Tailing) Column overload.Dilute the sample or inject a smaller volume.
Inappropriate mobile phase.Adjust the mobile phase composition, including pH and organic solvent content.
Column contamination.Flush the column with a strong solvent. Use a guard column to protect the analytical column.
Low Signal Intensity Ion suppression from matrix components.Improve sample clean-up using solid-phase extraction (SPE). Dilute the sample. Use a stable isotope-labeled internal standard to correct for matrix effects.
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase. Ensure accurate mixing of mobile phase components.
Column degradation.Replace the column.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
High Background Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases.
Contaminated system.Flush the entire LC-MS system.

Data Presentation

Table 1: Comparison of Lipid Extraction Method Recoveries
Lipid Class Folch Method Recovery (%) Bligh-Dyer Method Recovery (%) MTBE Method Recovery (%)
Phospholipids>95[10]Variable, can be lower than Folch for high-lipid samples[11]Generally good, but can be lower for some polar lipids[12]
Triglycerides~80[10]Underestimates in high-lipid samples[11]Generally effective
Free Fatty AcidsNot explicitly stated, but generally effectiveNot explicitly stated, but generally effectiveNot explicitly stated, but generally effective
Polar Lipids (e.g., LPC, LPE)GoodGoodCan have lower recoveries for some species[12]

Note: Recovery rates can be highly dependent on the specific sample matrix and the exact protocol used. The data presented is a synthesis from multiple sources and should be used as a general guide.

Experimental Protocols

Protocol 1: Extraction and GC-MS Analysis of Long-Chain 3-Hydroxy Fatty Acids from Plasma

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[7]

1. Sample Preparation and Hydrolysis (for total 3-OH-FAs): a. To 500 µL of plasma, add 500 µL of 10 M NaOH. b. Incubate at 37°C for 30 minutes to hydrolyze esterified fatty acids.

2. Internal Standard Spiking: a. Add a known amount of a stable isotope-labeled internal standard for each analyte of interest.

3. Acidification and Extraction: a. Acidify the sample with 6 M HCl. b. Extract the fatty acids twice with 3 mL of ethyl acetate. c. Vortex thoroughly and centrifuge to separate the layers. d. Combine the organic layers and evaporate to dryness under a stream of nitrogen.

4. Derivatization (Silylation): a. To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Heat at 60°C for 60 minutes.[6]

5. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., HP-5MS). c. Set up a temperature gradient appropriate for separating the long-chain fatty acid derivatives. d. Acquire data in selected ion monitoring (SIM) mode for quantification.

Protocol 2: Direct LC-MS/MS Analysis of Long-Chain 3-Hydroxy Fatty Acids from Plasma

This protocol is a general guide for the analysis of free fatty acids without derivatization.

1. Sample Preparation and Extraction: a. To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard. b. Add 400 µL of chloroform (B151607) and 200 µL of methanol. c. Vortex for 30 seconds and centrifuge at 4000 x g for 10 minutes. d. Transfer the supernatant to a new tube and dry under nitrogen. e. Reconstitute the dried extract in a suitable solvent (e.g., methanol/water 1:1).

2. LC-MS/MS Analysis: a. Use a C18 reversed-phase column for separation. b. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). c. Operate the mass spectrometer in negative electrospray ionization (ESI) mode. d. Use Multiple Reaction Monitoring (MRM) for targeted quantification of the analytes and internal standards.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract Extract->Dry Derivatize Derivatization (Silylation/Esterification) Dry->Derivatize For GC-MS Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute For LC-MS GC_Inject GC Injection & Separation Derivatize->GC_Inject MS_Detect_GC MS Detection GC_Inject->MS_Detect_GC Quantify Quantification MS_Detect_GC->Quantify LC_Inject LC Injection & Separation Reconstitute->LC_Inject MS_Detect_LC MS Detection LC_Inject->MS_Detect_LC MS_Detect_LC->Quantify

Caption: General experimental workflow for the analysis of long-chain 3-hydroxy fatty acids.

method_selection cluster_analyte Analyte Characteristics cluster_goal Goal of Analysis Analyte Analyte Properties Volatile Volatile / Thermally Stable? Analyte->Volatile Polar Polarity Analyte->Polar Goal Analytical Goal Derivatization Avoid Derivatization? Goal->Derivatization Sensitivity Required Sensitivity Goal->Sensitivity GCMS GC-MS LCMS LC-MS Volatile->GCMS Yes (with derivatization) Volatile->LCMS No Polar->GCMS Low to Moderate Polar->LCMS High Derivatization->GCMS No Derivatization->LCMS Yes Sensitivity->GCMS High for small molecules Sensitivity->LCMS High for broad range

Caption: Decision tree for selecting between GC-MS and LC-MS for fatty acid analysis.

lchad_pathway cluster_info LCHAD Deficiency Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Long-Chain Acyl-CoA Fatty_Acid->Acyl_CoA Enoyl_CoA Enoyl-CoA Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA LCHAD-catalyzed step Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Shortened_Acyl_CoA->Acetyl_CoA LCHAD LCHAD Enzyme LCHAD->Hydroxyacyl_CoA MTP Mitochondrial Trifunctional Protein info In LCHAD deficiency, the conversion of 3-Hydroxyacyl-CoA to 3-Ketoacyl-CoA is blocked, leading to an accumulation of long-chain 3-hydroxy fatty acids.

Caption: Simplified mitochondrial beta-oxidation pathway highlighting the role of LCHAD.

References

Technical Support Center: Synthesis of 3-Hydroxydocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetically produced 3-Hydroxydocosanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Overall Yield

  • Question: My multi-step synthesis of this compound results in a very low overall yield. How can I identify the problematic step and improve it?

  • Answer: A low overall yield in a multi-step synthesis is a common challenge. To address this, a systematic approach is required:

    • Analyze Each Step: Instead of focusing solely on the final product, analyze the yield and purity of the intermediate product after each reaction step. Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used for this purpose.

    • Identify the Bottleneck: The step with the lowest yield or the most side products is your primary bottleneck.

    • Optimize the Bottleneck Step: Focus your optimization efforts on this specific reaction. Consider the following:

      • Reaction Conditions: Systematically vary parameters like temperature, reaction time, and solvent. A Design of Experiments (DoE) approach can be efficient in finding the optimal conditions. For instance, in a Michael addition reaction, concentration and the equivalence of the base can significantly impact the yield.[1]

      • Reagents: Ensure the purity of your starting materials and reagents. Degradation of reagents, especially catalysts and moisture-sensitive compounds, can drastically reduce yields.

      • Stoichiometry: Experiment with slight variations in the molar ratios of your reactants. Sometimes, a small excess of one reactant can drive the reaction to completion.

Issue 2: Incomplete Reaction

  • Question: How do I deal with an incomplete reaction where my starting material is not fully consumed?

  • Answer: Incomplete reactions are a frequent source of low yields and purification difficulties. Here are some strategies to drive the reaction to completion:

    • Increase Reaction Time: The reaction may simply be slow. Monitor the reaction progress over a longer period using TLC or HPLC to see if the product continues to form.

    • Increase Temperature: For many reactions, increasing the temperature can increase the reaction rate. However, be cautious as this can also lead to the formation of side products or degradation of the desired product.

    • Add More Reagent/Catalyst: If a catalyst is used, it may have become deactivated. Adding a fresh portion of the catalyst can sometimes restart the reaction. Similarly, adding a small amount of the limiting reagent might be necessary.

    • Removal of Byproducts: If the reaction is reversible, removing a byproduct (e.g., water) can shift the equilibrium towards the product side. This can be achieved through techniques like azeotropic distillation.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product from reaction byproducts and unreacted starting materials. What purification strategies are most effective?

  • Answer: The purification of long-chain hydroxy fatty acids can be challenging due to their physical properties. A multi-step purification protocol is often necessary:

    • Acidic Precipitation: After the final hydrolysis step, acidifying the reaction mixture can precipitate the carboxylic acid, allowing for its separation from more soluble impurities.[2]

    • Solvent Extraction: A liquid-liquid extraction can be used to separate the product based on its solubility. However, due to the hydrophilic nature of this compound, the extraction efficiency with some organic solvents might be low.[3] Experiment with a range of solvents to find the most effective one.

    • Column Chromatography: Preparative reversed-phase column chromatography is a powerful technique for separating compounds with different polarities.[2] This is often a crucial step to achieve high purity.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective final purification step to remove minor impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the common synthetic routes for this compound?

    • A1: While a specific, standardized protocol for this compound is not widely published, its synthesis can be approached through adaptations of methods used for other 3-hydroxy fatty acids. A common strategy involves a multi-step process starting from a shorter-chain precursor, which is then elongated. Key reactions can include Michael addition, Baeyer-Villiger oxidation, and a final hydrogenation step to yield the saturated fatty acid.[1] Another approach could be the hydroxylation of docosanoic acid. Biotechnological methods, using enzymes or whole-cell catalysts, are also emerging as a green alternative for the production of enantiomerically pure (R)-3-hydroxycarboxylic acids.[2]

  • Q2: How can I monitor the progress of my reaction?

    • A2: The choice of monitoring technique depends on the specific reaction. Thin Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

  • Q3: My final product seems to be a mixture of isomers. How can I improve the stereoselectivity of my synthesis?

    • A3: Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries. For instance, in the synthesis of (R)-3-hydroxy-decanoic acid, a lipase-biocatalyzed enantioselective acetylation was a key step to introduce chirality.[1] If you are adapting a known synthesis, pay close attention to the steps that establish the stereocenter and ensure that the conditions for these steps are precisely controlled.

  • Q4: What analytical techniques are best for characterizing the final this compound product?

    • A4: A combination of techniques is recommended for full characterization:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the hydroxyl group.

      • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of key functional groups like the hydroxyl (-OH) and carboxyl (-COOH) groups.

      • Melting Point Analysis: To assess the purity of the final solid product.

      • HPLC/GC: To determine the purity of the final product. For HPLC analysis of fatty acids, derivatization may be necessary to improve detection sensitivity.[4][5]

Data Presentation

Table 1: Example Yields in Multi-step Synthesis of a 3-Hydroxy Fatty Acid Analogue

StepReactionReagentsYieldReference
1Michael AdditionLevoglucosenone, Ethanol, Et₃N86% (HPLC Yield)[1]
2Baeyer-Villiger Oxidationm-CPBA80%[1]
3Activation and ProtectionTsCl, Ac₂O77%[1]
4Bernet-Vasella ReactionZn, NH₄Cl, AcOH70%[1]
5Cross-MetathesisGrubbs II catalyst60-80%[1]
6SaponificationLiOH>95%[1]
7HydrogenationH₂, Pd/C>95%[1]
Overall 24-36% [1]

Table 2: Comparison of Purification Methods for Hydroxy Fatty Acids

MethodPrincipleAdvantagesDisadvantagesPurity AchievedReference
Acidic PrecipitationLowering pH to precipitate the carboxylic acidSimple, good for initial bulk separationMay co-precipitate other acidic impuritiesModerate[2]
Solvent ExtractionDifferential solubility in two immiscible liquidsGood for separating compounds with large polarity differencesCan be inefficient for hydrophilic moleculesModerate[3]
Column ChromatographySeparation based on polarityHigh resolution, capable of separating closely related compoundsCan be time-consuming and require significant solventHigh (>95%)[2]
RecrystallizationDifferential solubility in a solvent at different temperaturesExcellent for final purification of solid compoundsRequires finding a suitable solvent systemVery High-

Experimental Protocols

Protocol 1: General Procedure for a Hydrogenation Step to Saturate a Fatty Acid Chain

This protocol is adapted from a similar synthesis and should be optimized for this compound.[1]

  • Preparation: In a round-bottom flask, dissolve the unsaturated 3-hydroxy fatty acid precursor in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude saturated 3-hydroxy fatty acid.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Purification by Acidic Precipitation

This protocol is a general guide for the initial purification of a carboxylic acid.[2]

  • Dissolution: After the final saponification or hydrolysis step, ensure the crude product is dissolved in an aqueous basic solution.

  • Acidification: Slowly add a strong acid (e.g., HCl) to the solution while stirring. Monitor the pH with a pH meter or pH paper.

  • Precipitation: Continue adding acid until the pH is in the acidic range (typically pH 1-2). The this compound should precipitate out as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining water-soluble impurities and salts.

  • Drying: Dry the purified solid under vacuum to remove residual water.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Step1 Chain Elongation / Functionalization Start->Step1 Step2 Hydroxylation Step1->Step2 Step3 Final Modification (e.g., Hydrogenation) Step2->Step3 Crude Crude this compound Step3->Crude Precipitation Acidic Precipitation Crude->Precipitation Extraction Solvent Extraction Precipitation->Extraction Chroma Column Chromatography Extraction->Chroma Pure Pure this compound Chroma->Pure Analysis NMR, MS, HPLC Pure->Analysis

Caption: A general experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Yield Start Low Yield Issue Q1 Is the reaction complete? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Are there significant side products? A1_yes->Q2 Sol1 Increase time/temp Add more reagent/catalyst A1_no->Sol1 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Sol2 Optimize reaction conditions (temp, solvent) Check reagent purity A2_yes->Sol2 Q3 Is the product lost during workup/purification? A2_no->Q3 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no Sol3 Optimize extraction solvent Use alternative purification (e.g., chromatography) A3_yes->Sol3 End Consult further literature A3_no->End

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

Purification_Pathway Crude Crude Product (in basic solution) Acidify Acidify to pH 1-2 Crude->Acidify Filter Vacuum Filtration Acidify->Filter Precipitate Solid Precipitate (Enriched Product) Filter->Precipitate Solid Supernatant Aqueous Supernatant (Soluble Impurities) Filter->Supernatant Liquid Column Column Chromatography Precipitate->Column Pure Pure this compound Column->Pure

Caption: A logical diagram illustrating a multi-step purification pathway for this compound.

References

Addressing the thermal instability of 3-hydroxy fatty acids during GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal instability of 3-hydroxy fatty acids (3-OH-FAs) during Gas Chromatography (GC) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of 3-OH-FAs, focusing on problems arising from their thermal instability.

Question: I am observing poor peak shape (e.g., tailing, fronting) for my 3-hydroxy fatty acid standards. What could be the cause?

Answer:

Poor peak shape for 3-OH-FAs is a common issue and can be attributed to several factors, often related to the inherent polarity of the molecule.

  • Incomplete Derivatization: The primary cause of peak tailing is the presence of underivatized 3-OH-FAs.[1][2][3] The free hydroxyl and carboxyl groups can interact with active sites in the GC system, leading to poor chromatography.

    • Solution: Ensure your derivatization protocol is optimized. This includes using fresh reagents, ensuring anhydrous conditions, and optimizing reaction time and temperature.[1]

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analytes.

    • Solution: Use deactivated liners and high-quality, inert columns. If you suspect column activity, you can try to bake it out or clip the front end (first few inches).[4]

  • Column Overload: Injecting too much sample can lead to fronting peaks.

    • Solution: Reduce the injection volume or dilute your sample.[4]

Question: My 3-hydroxy fatty acid appears to be degrading in the GC, as evidenced by the appearance of unexpected peaks. How can I confirm and prevent this?

Answer:

Thermal degradation of 3-OH-FAs, particularly dehydration, is a significant challenge in GC analysis.

  • Confirmation of Degradation: The most common degradation pathway for 3-OH-FAs is the loss of water (dehydration) to form an unsaturated fatty acid. You can tentatively identify these degradation products by examining their mass spectra for a molecular ion that is 18 amu (the mass of water) lower than the derivatized 3-OH-FA.

  • Prevention of Thermal Degradation:

    • Derivatization: The most effective way to prevent thermal degradation is through proper derivatization of both the carboxyl and hydroxyl groups. Silylation is particularly effective for protecting the hydroxyl group.[1][2]

    • Lower Inlet Temperature: A high injector temperature is a common cause of thermal degradation.

      • Solution: Try reducing the injector temperature. A starting point could be 250 °C, and you can optimize from there.[5][6]

    • Use a More Inert Column: A less active column will have fewer sites to catalyze degradation.[7]

    • Faster Analysis: A faster temperature ramp rate can minimize the time the analyte spends at elevated temperatures.[8]

Question: I am not getting any peak for my 3-hydroxy fatty acid, even with a standard. What should I check?

Answer:

The complete loss of a peak can be due to several critical errors in the analytical process.

  • Derivatization Failure: This is a primary suspect.

    • Solution: Prepare fresh derivatization reagents and re-derivatize your sample and standard. Ensure all your glassware is dry and that your solvents are anhydrous, as moisture can quench the derivatization reaction.[1]

  • GC System Issues:

    • Leaks: A leak in the injector can prevent the sample from reaching the column.

    • Column Installation: Improperly installed column can lead to sample loss.

    • Detector Malfunction: Ensure the detector is functioning correctly.

    • Solution: Perform a systematic check of your GC system, including leak checks and verifying gas flows.[4]

  • Sample Preparation:

    • Extraction Efficiency: If you are analyzing a complex sample, ensure your extraction method is efficient for 3-OH-FAs.

    • Solution: Review and optimize your sample extraction protocol.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of 3-hydroxy fatty acids?

A1: Derivatization is crucial for several reasons. Free fatty acids have low volatility and their polar carboxyl and hydroxyl groups tend to interact with the stationary phase of the GC column, leading to poor peak shape and inaccurate quantification.[2][3] Derivatization converts these polar groups into more volatile and less polar derivatives, making them suitable for GC analysis.[2] This process also improves the thermal stability of the molecule, preventing on-column degradation.[7]

Q2: What are the most common derivatization methods for 3-hydroxy fatty acids?

A2: The two most common and effective derivatization methods are:

  • Esterification (specifically, methylation): This process converts the carboxylic acid group into a fatty acid methyl ester (FAME). A common reagent for this is boron trifluoride in methanol (B129727) (BF3-Methanol).[1][3]

  • Silylation: This method targets the hydroxyl group, converting it into a trimethylsilyl (B98337) (TMS) ether. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[1][9] For 3-OH-FAs, a two-step derivatization (esterification followed by silylation) or a single-step silylation that derivatizes both groups is typically employed.[5][10]

Q3: What type of GC column is best suited for analyzing derivatized 3-hydroxy fatty acids?

A3: A non-polar or mid-polar, low-bleed capillary column is generally recommended. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase, such as DB-5MS or HP-5MS, are commonly used and have been shown to provide good resolution for derivatized 3-OH-FAs.[7][10] These columns are also relatively inert, which helps to minimize analyte degradation.

Q4: What are typical GC oven and injector temperature settings for this analysis?

A4: The optimal temperatures will depend on the specific 3-OH-FAs being analyzed and the GC column dimensions. However, a general starting point would be:

  • Injector Temperature: 250 °C to 280 °C. It's important to keep this temperature as low as possible to prevent thermal degradation while still ensuring efficient volatilization.[5][11]

  • Oven Temperature Program: A typical program might start at a lower temperature (e.g., 80-100 °C) and ramp up to a final temperature of around 290-310 °C.[5][10] The ramp rate can be adjusted to optimize the separation of different chain-length 3-OH-FAs.

Q5: Are there alternative analytical techniques to GC for analyzing 3-hydroxy fatty acids that avoid the issue of thermal instability?

A5: Yes, High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful alternative.[12][13] LC-MS analysis can often be performed without derivatization, thus circumventing the problems associated with thermal instability.[13] Chiral HPLC can also be used for the separation of optical isomers of 3-OH-FAs.[14]

Experimental Protocols

Table 1: Derivatization Protocols for 3-Hydroxy Fatty Acids
ParameterMethod 1: Two-Step Esterification and SilylationMethod 2: One-Step Silylation
Target Groups Carboxyl and HydroxylCarboxyl and Hydroxyl
Reagents Step 1 (Esterification): 14% Boron trifluoride in methanol (BF3-Methanol)[1] Step 2 (Silylation): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)[1]N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)[10] or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS[1][9]
Protocol Step 1: 1. To the dried sample, add 50 µL of 14% BF3-Methanol. 2. Cap the vial and heat at 60 °C for 60 minutes. 3. Cool the sample and evaporate the reagent under a stream of nitrogen. Step 2: 1. To the dried FAMEs, add 50 µL of BSTFA + 1% TMCS. 2. Cap the vial and heat at 60 °C for 60 minutes.[1]1. To the dried sample, add 100 µL of BSTFA + TMCS. 2. Cap the vial and heat at 80 °C for 60 minutes.[10]
Notes This method ensures complete derivatization of both functional groups.This is a simpler and faster method. The reaction conditions may need to be optimized for different 3-OH-FAs.
Table 2: Example GC-MS Parameters for Derivatized 3-Hydroxy Fatty Acid Analysis
ParameterSettingReference
GC System Agilent 5890 series II or similar[10]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar[10]
Injector Temperature 250 °C[5]
Injection Mode Splitless[5]
Carrier Gas Helium[11]
Oven Program Initial 80 °C for 5 min, ramp at 3.8 °C/min to 200 °C, then ramp at 15 °C/min to 290 °C and hold for 6 min.[10]
MS Transfer Line 280 °C - 310 °C[5][11]
Ion Source Temp. 230 °C[11]
Ionization Mode Electron Ionization (EI)[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing 3-OH-FAs Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis (if necessary) Extraction->Hydrolysis Derivatization Derivatization (Esterification/Silylation) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of 3-hydroxy fatty acids.

troubleshooting_tree Start Problem with 3-OH-FA Analysis PeakShape Poor Peak Shape? Start->PeakShape NoPeak No Peak? PeakShape->NoPeak No IncompleteDeriv Check Derivatization Protocol (Reagents, Conditions) PeakShape->IncompleteDeriv Yes ExtraPeaks Extra/Degradation Peaks? NoPeak->ExtraPeaks No DerivFailure Redo Derivatization (Fresh Reagents, Anhydrous) NoPeak->DerivFailure Yes LowerTemp Lower Injector Temperature ExtraPeaks->LowerTemp Yes ActiveSites Check for Active Sites (Liner, Column) IncompleteDeriv->ActiveSites Still issues Overload Reduce Sample Concentration ActiveSites->Overload Still issues GCSystemCheck Check GC System (Leaks, Column Installation) DerivFailure->GCSystemCheck Still no peak InertColumn Use a More Inert Column LowerTemp->InertColumn Still issues OptimizeDeriv Optimize Derivatization InertColumn->OptimizeDeriv Still issues

Caption: Troubleshooting decision tree for GC analysis of 3-hydroxy fatty acids.

References

Minimizing sample loss during the extraction of 3-Hydroxydocosanoic acid from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to optimizing the extraction of 3-Hydroxydocosanoic acid from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the accuracy, reproducibility, and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a long-chain hydroxylated fatty acid. Accurate quantification of such lipids is crucial in various research areas, including metabolic disorder investigations, nutritional profiling, and biomarker discovery, as they play essential roles in energy metabolism and cellular signaling pathways.[1]

Q2: What are the primary methods for extracting this compound from biological samples?

The most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[2][3]

  • LLE uses a biphasic solvent system (e.g., chloroform/methanol) to separate lipids from other cellular components based on their differential solubility.[2][4][5]

  • SPE provides a more targeted approach, using a solid sorbent to bind the analyte of interest while matrix components are washed away, allowing for cleaner extracts and separation of different lipid classes.[2][3][6]

Q3: Why is it critical to prevent sample loss during extraction?

Q4: What are the most critical pre-analytical factors that affect recovery and stability?

Sample handling before the extraction begins is crucial.

  • Temperature: Samples should be processed on ice and stored at -80°C for long-term stability to prevent enzymatic degradation.

  • Oxidation: this compound, like other fatty acids, can be susceptible to oxidation. It is advisable to work quickly, protect samples from light, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[2]

  • pH: The pH of the sample is critical, as it determines the protonation state of the carboxylic acid group, which directly impacts extraction efficiency.[2]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Recovery of this compound

Q: My recovery is consistently low when using Liquid-Liquid Extraction (LLE). What are the potential causes?

A: Low recovery in LLE is often related to the chemistry of the extraction system.

  • Inappropriate pH: For efficient extraction into an organic solvent, the carboxylic acid group of this compound must be protonated (uncharged). Your aqueous sample should be acidified to a pH of 3.5-4.0 before adding the organic solvent.[2]

  • Suboptimal Solvent System: While this compound is a lipid, its hydroxyl group adds polarity. A single nonpolar solvent may be inefficient. Classic methods like the Folch (chloroform:methanol) or Bligh-Dyer are effective for total lipid extraction.[2][4] For a more targeted LLE, solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate can be effective.

  • Incomplete Phase Separation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, preventing its complete transfer to the organic layer.[8] Gentle, prolonged mixing (e.g., inversion for 10-15 minutes) is preferable to vigorous vortexing. If an emulsion does form, centrifugation can help to break it.[8]

  • Insufficient Extraction Volume/Steps: A single extraction may be insufficient. Performing two or three sequential extractions with fresh organic solvent and pooling the organic phases will significantly improve recovery.[2]

Q: I'm using Solid-Phase Extraction (SPE) and my recovery is poor. How do I determine the cause?

A: To troubleshoot SPE, you must first determine where the analyte is being lost. This is done by collecting and analyzing the fractions from each step of the process (load, wash, and elution).[9]

  • Analyte Found in the Flow-Through (Load) Fraction: This indicates that the analyte did not bind to the sorbent.[9] The primary cause is incorrect pH during sample loading. For retention on a reversed-phase or mixed-mode cation exchange cartridge, the this compound must be protonated (acidic pH) to interact with the sorbent.[9]

  • Analyte Lost in the Wash Step: This occurs if the wash solvent is too strong, causing the analyte to elute prematurely.[9] Reduce the percentage of organic solvent in your wash solution and ensure the pH of the wash is maintained to keep the analyte retained on the sorbent.

  • Analyte Recovery is Low in the Elution Step: This suggests incomplete elution from the sorbent.[9] You may need to increase the strength or volume of your elution solvent. For an acidic analyte bound to a reversed-phase sorbent, eluting with a basic organic solvent (e.g., methanol (B129727) with ammonia) can improve recovery by ionizing the analyte and reducing its affinity for the sorbent.

Issue 2: High Variability and Poor Reproducibility

Q: What are the common sources of variability in extraction results?

A: Inconsistent results often stem from minor, uncontrolled variations in the experimental workflow.

  • Adsorption to Surfaces: Long-chain fatty acids can adsorb to plastic surfaces. It is highly recommended to use glass vials and tubes throughout the procedure to minimize this source of sample loss.[2][10]

  • Incomplete Solvent Evaporation: After extraction, the organic solvent is typically evaporated. If this step is incomplete, residual solvent can affect the final concentration and interfere with subsequent analysis. Conversely, over-drying can make the lipid residue difficult to redissolve.

  • Sample Handling Inconsistencies: Ensure that all samples are treated identically regarding mixing times, centrifugation speeds, and incubation periods. Automation can reduce this variability in high-throughput workflows.[4]

Issue 3: Matrix Effects in LC-MS/MS Analysis

Q: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[11] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which severely impacts the accuracy and sensitivity of quantification.[11][12] In biological matrices like plasma or serum, phospholipids (B1166683) are the most significant cause of matrix effects.[11][13]

Q: How can I identify and mitigate matrix effects?

A: Several methods can be used to assess matrix effects, with post-extraction spiking being a common quantitative approach.[11]

  • Enhance Sample Clean-up: The most effective way to reduce matrix effects is to remove the interfering components. SPE is generally superior to LLE in removing phospholipids and other interfering substances.[12]

  • Optimize Chromatography: Adjusting the LC gradient to achieve chromatographic separation between this compound and major matrix components (like phospholipids) can also mitigate the issue.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice for LC-MS analysis.[7] Because it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[7]

Data Presentation

Table 1: Comparison of Primary Extraction Methodologies

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between immiscible solvents based on solubility.[3]Adsorbent-based separation.[3]
Selectivity Lower; co-extracts a broad range of lipids.[4]Higher; can isolate specific lipid classes.[2]
Sample Clean-up Moderate; risk of co-extracting matrix components.[13]Excellent; highly effective at removing salts and phospholipids.[12]
Common Issues Emulsion formation, incomplete phase separation.[8]Sorbent overloading, improper pH, breakthrough.[9]
Automation More difficult to automate.Easily automated for high-throughput.[4]
Solvent Usage High.Lower.[6]

Table 2: Troubleshooting Summary for Low Analyte Recovery

ObservationPotential CauseRecommended Solution
LLE: Low recovery in organic phasepH too high: Analyte is ionized and remains in the aqueous phase.Acidify the sample to pH 3.5-4.0 before extraction.
Emulsion formation: Analyte is trapped at the interface.Use gentle inversion instead of vigorous shaking; centrifuge to break the emulsion.[8]
Suboptimal solvent: Solvent is not polar enough to extract the hydroxylated fatty acid.Use a chloroform:methanol system or ethyl acetate.[2]
SPE: Analyte in flow-throughIncorrect pH: Analyte is not retained by the sorbent.Acidify the sample before loading onto a reversed-phase or mixed-mode cartridge.[9]
Sorbent overloaded: Too much sample or matrix applied.Use a larger SPE cartridge or dilute the sample.[9]
SPE: Analyte in wash fractionWash solvent too strong: Analyte is prematurely eluted.Decrease the organic solvent percentage in the wash solution.[9]
SPE: Analyte not in elution fractionElution solvent too weak: Analyte remains bound to the sorbent.Increase the strength (e.g., more organic) or volume of the elution solvent.
General Adsorption to labware: Analyte sticks to plastic surfaces.Use glass tubes and vials for all steps.[2][10]

Experimental Protocols

Protocol 1: Acidified Liquid-Liquid Extraction (LLE)

This protocol is a general method adapted for hydroxylated fatty acids.

  • Sample Preparation: To a 2 mL glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum, tissue homogenate).

  • Internal Standard Addition: Spike the sample with a known amount of a suitable internal standard (e.g., 3-hydroxy C17:0 acid or a stable isotope-labeled this compound).

  • Acidification: Add 10 µL of 2M HCl or acetic acid to acidify the sample to a pH between 3.5 and 4.0. Vortex briefly.

  • Solvent Addition: Add 1 mL of a chloroform:methanol (2:1, v/v) mixture containing an antioxidant like 0.005% BHT.

  • Extraction: Cap the tube and mix by gentle inversion on a rotator for 15-20 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge the sample at ~2000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer to a new glass tube, avoiding the protein disk at the interface.

  • Re-extraction (Optional but Recommended): Add another 0.5 mL of the organic solvent to the original sample, repeat steps 5-7, and pool the organic layers to maximize recovery.[2]

  • Evaporation & Reconstitution: Evaporate the pooled organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase).

Protocol 2: Solid-Phase Extraction (SPE)

This protocol describes a general method using a mixed-mode or reversed-phase SPE cartridge.

  • Sample Preparation: Dilute 100 µL of the biological sample with 400 µL of water. Add an internal standard. Acidify the diluted sample to pH 3.5-4.0.

  • Conditioning: Condition the SPE cartridge by passing 1 column volume of methanol, followed by 1 column volume of water. Do not let the sorbent dry.[3][6]

  • Equilibration: Equilibrate the cartridge with 1 column volume of acidified water (pH 3.5-4.0).[3]

  • Sample Loading: Load the prepared sample onto the cartridge at a slow, steady flow rate (~1 mL/min). Collect the flow-through for troubleshooting if needed.

  • Washing: Wash the cartridge with 1 column volume of a weak solvent (e.g., water or 5% methanol in water) at the same pH to remove salts and other polar interferences. Collect the wash for troubleshooting.

  • Drying: Dry the sorbent bed by passing air or nitrogen through the cartridge for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound with 1-2 column volumes of an appropriate elution solvent (e.g., ethyl acetate, methanol, or acetonitrile) into a clean glass collection tube.

  • Evaporation & Reconstitution: Evaporate the eluent under a gentle stream of nitrogen and reconstitute the extract in a suitable solvent for analysis.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection 1. Biological Sample Collection AddIS 2. Add Internal Standard SampleCollection->AddIS Homogenize 3. Homogenize/ Acidify Sample AddIS->Homogenize ExtractionChoice 4. Extraction Method Homogenize->ExtractionChoice LLE LLE ExtractionChoice->LLE Liquid-Liquid SPE SPE ExtractionChoice->SPE Solid-Phase Evaporate 5. Evaporate Solvent LLE->Evaporate SPE->Evaporate Reconstitute 6. Reconstitute Extract Evaporate->Reconstitute LCMS 7. LC-MS/MS Analysis Reconstitute->LCMS Data 8. Data Processing LCMS->Data

Caption: General experimental workflow for this compound extraction.

G cluster_LLE LLE Path cluster_SPE SPE Path Start Low Recovery Detected Method Which Extraction Method? Start->Method Emulsion Emulsion Formed? Method->Emulsion LLE Where_Lost Where is Analyte Lost? Method->Where_Lost SPE Emulsion_Yes Solution: Centrifuge, Gentle Mixing Emulsion->Emulsion_Yes Yes Emulsion_No Check pH Emulsion->Emulsion_No No pH_LLE_Bad Solution: Acidify Sample to pH < 4 Emulsion_No->pH_LLE_Bad pH > 4 pH_LLE_Good Solution: Use More Polar Solvent System Emulsion_No->pH_LLE_Good pH OK Flowthrough In Flow-through Where_Lost->Flowthrough Wash In Wash Where_Lost->Wash Not_Eluted Not Eluted Where_Lost->Not_Eluted Sol_Flowthrough Solution: Acidify Sample, Check Sorbent Flowthrough->Sol_Flowthrough Sol_Wash Solution: Weaker Wash Solvent Wash->Sol_Wash Sol_Not_Eluted Solution: Stronger Elution Solvent Not_Eluted->Sol_Not_Eluted G cluster_LC LC Column cluster_MS MS Ion Source LC LC Column Elution Analyte 3-Hydroxydocosanoic acid LC->Analyte Co-elution Matrix Interfering Matrix (e.g., Phospholipids) LC->Matrix MS_Source Ion Source Detector MS Detector MS_Source->Detector Suppressed Signal (Ion Competition) Analyte->MS_Source Matrix->MS_Source

References

Best practices for the storage and handling of 3-Hydroxydocosanoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of 3-Hydroxydocosanoic acid to prevent degradation and ensure experimental success. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C.[1] Under these conditions, it has a stability of at least four years.[1] It is typically supplied as a solid.

Q2: How should this compound be shipped?

A2: The compound is generally shipped at room temperature in the continental US; however, shipping conditions may vary for other locations.[1]

Q3: What is the solubility of this compound?

A3: The solubility of this compound is limited in common solvents. It is soluble in chloroform (B151607) at a concentration of 0.3 mg/mL.[1] For other solvents, it is advisable to perform small-scale solubility tests. Due to its long hydrocarbon chain, it is expected to have poor solubility in aqueous solutions and better solubility in non-polar organic solvents.

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not well-documented, long-chain fatty acids can degrade through several mechanisms:

  • Oxidation: The hydrocarbon chain can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. The hydroxyl group can also be oxidized.

  • Hydrolysis: While the carboxylic acid itself is stable, any ester derivatives would be susceptible to hydrolysis.

  • Thermal Degradation: At high temperatures, long-chain fatty acids can undergo decarboxylation or cleavage of the carbon chain.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility The compound has inherently low solubility in the chosen solvent.- Try dissolving in a small amount of a non-polar organic solvent like chloroform, dichloromethane, or DMSO before diluting with a less compatible solvent.- Gentle heating and sonication may aid dissolution.- For aqueous buffers, consider using a carrier protein like bovine serum albumin (BSA).
Inconsistent Experimental Results Degradation of the compound due to improper handling or storage.- Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C in small, single-use aliquots.- Protect solutions from light and air (consider using amber vials and purging with an inert gas like nitrogen or argon).
Contamination in Blanks (e.g., in GC-MS or LC-MS) Contamination from glassware, solvents, or handling. Fatty acids are common contaminants.- Use high-purity solvents (HPLC or MS grade).- Thoroughly clean all glassware with a strong organic solvent and consider baking glassware at a high temperature to remove organic residues.- Use disposable, single-use glassware when possible.
Low Yield in Reactions Adsorption of the long-chain fatty acid to surfaces (glassware, pipette tips).- Silanize glassware to reduce surface adsorption.- Use low-retention pipette tips.- Rinse reaction vessels with a suitable solvent to recover any adsorbed material.
Precipitation of the Compound During Experiment The concentration of the compound exceeds its solubility limit in the experimental medium.- Perform a solubility test in the final experimental buffer or medium.- Use a co-solvent if compatible with the experimental system.- Ensure the pH of the solution is appropriate, as the protonation state of the carboxylic acid can affect solubility.

Data Presentation

Storage and Stability

Parameter Recommendation Reference
Long-Term Storage Temperature -20°C[1]
Physical State Solid
Stability ≥ 4 years at -20°C[1]
Shipping Temperature Room Temperature[1]

Physicochemical Properties

Property Value Reference
Molecular Formula C₂₂H₄₄O₃[1]
Molecular Weight 356.6 g/mol [1]
Solubility Chloroform: 0.3 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound solid in a clean, tared vial. Perform this in a fume hood and use appropriate personal protective equipment (PPE).

  • Solvent Addition: Add a small volume of a suitable organic solvent (e.g., chloroform) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat to prevent degradation.

  • Final Volume: Once dissolved, add more solvent to reach the desired final concentration and volume.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C. For frequent use, prepare single-use aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: General Handling Procedure for Cell-Based Assays

  • Prepare Stock Solution: Prepare a concentrated stock solution in a cell-culture compatible solvent (e.g., DMSO).

  • Dilution: On the day of the experiment, dilute the stock solution to the final working concentration in the cell culture medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and uniform dispersion and to minimize precipitation.

  • Vehicle Control: Always include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the this compound.

  • Incubation: Add the final solution to the cells and proceed with the planned incubation period.

  • Observation: Monitor the cells for any signs of solvent toxicity or compound precipitation.

Visualizations

Handling_Workflow General Handling Workflow for this compound reception Receive Compound (Solid, Room Temp) storage Store at -20°C (Light-protected) reception->storage weighing Weigh Solid in Fume Hood storage->weighing dissolution Dissolve in Appropriate Solvent (e.g., Chloroform/DMSO) weighing->dissolution stock_solution Prepare Concentrated Stock Solution dissolution->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store_stock Store Aliquots at -20°C or -80°C aliquot->store_stock experiment Use in Experiment store_stock->experiment Troubleshooting_Tree Troubleshooting Experimental Issues start Inconsistent Results or No Effect Observed check_solubility Is the compound fully dissolved in your media? start->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes improve_solubility Action: Try co-solvents, sonication, or gentle heating. Consider using a carrier. solubility_no->improve_solubility check_degradation Could the compound have degraded? solubility_yes->check_degradation degradation_yes Yes check_degradation->degradation_yes Yes degradation_no No check_degradation->degradation_no No improve_handling Action: Prepare fresh solutions, aliquot stocks, protect from light and air. degradation_yes->improve_handling check_concentration Is the concentration and vehicle control correct? degradation_no->check_concentration concentration_no No check_concentration->concentration_no No concentration_yes Yes check_concentration->concentration_yes Yes recalculate Action: Recalculate dilutions and verify vehicle control. concentration_no->recalculate other_issues Consider other experimental variables. concentration_yes->other_issues Potential_Degradation_Pathways Potential Degradation Pathways for Long-Chain Hydroxy Fatty Acids compound This compound oxidation Oxidation (e.g., via heat, light, air, oxidizing agents) compound->oxidation decarboxylation Decarboxylation (e.g., via high heat) compound->decarboxylation cleavage Chain Cleavage (e.g., via high heat, strong oxidizers) compound->cleavage oxidized_products Oxidized Products (e.g., ketones, shorter-chain acids) oxidation->oxidized_products co2 CO₂ decarboxylation->co2 hydrocarbon Long-Chain Hydrocarbon decarboxylation->hydrocarbon shorter_chains Shorter-Chain Fatty Acids and other fragments cleavage->shorter_chains

References

Technical Support Center: Enhancing the Resolution of 3-Hydroxy Fatty Acid Isomers in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the separation of 3-hydroxy fatty acid (3-OH-FA) isomers using reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 3-hydroxy fatty acid isomers? A1: The main challenges stem from the structural similarities of the isomers. Key difficulties include:

  • Stereoisomers: Enantiomers (e.g., 3R- and 3S-hydroxy forms) possess identical chemical and physical properties in an achiral environment, making them inseparable on standard RP-HPLC columns.[1] Specialized chiral separation techniques are required to resolve them.[1]

  • Positional Isomers: Isomers where the hydroxyl group is at a different position on the fatty acid chain can have very similar physicochemical properties, leading to co-elution in standard chromatographic methods.[1]

  • Compound Polarity and Stability: As polar molecules, 3-OH-FAs can be prone to degradation, which requires careful sample handling and optimized, often neutral, chromatographic conditions.[1][2]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target 3-OH-FA isomers.[1]

Q2: Can I use standard reversed-phase HPLC to separate 3-OH-FA enantiomers? A2: Standard reversed-phase HPLC separates compounds based on hydrophobicity and is generally not suitable for resolving enantiomers directly.[1] To separate enantiomers using RP-HPLC, you must either use a chiral stationary phase (CSP) or perform chiral derivatization to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[1][2]

Q3: What are the most effective techniques for the chiral separation of 3-OH-FA isomers? A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for chiral separations of these compounds, especially when coupled with mass spectrometry (MS) for sensitive detection.[1] Polysaccharide-based chiral stationary phases, such as amylose (B160209) tris(3,5-dimethylphenyl carbamate) immobilized on silica (B1680970) particles (e.g., CHIRALPAK IA-U), have demonstrated excellent enantioseparation for 3-OH-FAs under reversed-phase conditions.[2][3]

Q4: When is derivatization a useful strategy for 3-OH-FA analysis? A4: Derivatization is a valuable strategy in several scenarios:

  • Chiral Resolution: Reacting the 3-hydroxyl group with a chiral reagent creates diastereomers that can be resolved on a standard C18 column.[2]

  • Enhanced Detection: Since fatty acids lack a strong UV chromophore, derivatization with a UV-absorbing or fluorescent tag (e.g., phenacyl esters) can significantly increase detection sensitivity.[4][5][6]

  • Improved Peak Shape: Derivatization can reduce secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.

  • Increased Sensitivity in MS: A novel derivatization strategy can significantly enhance the ionization efficiency of fatty acids, allowing for detection of quantities as low as 10 fg by HPLC-MS/MS.[7][8]

Q5: How does mobile phase composition affect the resolution of 3-OH-FA isomers? A5: The mobile phase is a critical factor in achieving separation.[9] Key aspects to consider are:

  • Solvent Strength: In RP-HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase controls the retention time.[10] Reducing the organic solvent percentage increases retention, which can improve the resolution of closely eluting peaks.[10]

  • pH Control: The pH of the mobile phase affects the ionization state of the carboxylic acid group on the fatty acid.[9] Using a buffer to maintain a stable pH is crucial for reproducible retention times and good peak shape.[11][12] Adding a small amount of acid, like acetic or trifluoroacetic acid, can suppress the ionization of residual silanols on the stationary phase, reducing peak tailing.[1][4][13]

  • Additives: Ion-pairing reagents can be added to the mobile phase to enhance the separation of charged analytes.[6][9]

Troubleshooting Guides

This section addresses common problems encountered during the analysis of 3-hydroxy fatty acid isomers.

ProblemPotential CauseRecommended Solution
Poor Resolution of Enantiomers Inappropriate chiral stationary phase.Screen different polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).[1]
Suboptimal mobile phase composition.Optimize the ratio of the organic modifier (e.g., isopropanol, ethanol) and any acidic/basic additives.[1]
Temperature fluctuations.Use a column oven to maintain a stable and optimized temperature, as chiral recognition is often temperature-sensitive.[1][14]
Poor Resolution of Positional Isomers Mobile phase is too strong (analytes elute too quickly).Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation.[10]
Insufficient column efficiency.Use a longer column or a column packed with smaller particles to increase the plate number (N).[10][14]
Incorrect stationary phase.For isomers with differences in shape, a column with higher molecular-shape selectivity (e.g., a cholesterol-bonded phase) may provide better resolution than a standard C18 column.[15]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to block active silanol (B1196071) sites.[1]
Column overload.Reduce the injection volume or the sample concentration.[1]
Column degradation.Flush the column with a strong solvent. If performance does not improve, replace the column.[1]
Split Peaks Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase composition whenever possible.[1]
Contamination at the column inlet.Backflush the column or replace the inlet frit.[1] A guard column can help prevent this issue.[16]
Unstable Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[1][17] If using online mixing, check the pump proportioning valves.[16][18]
Column is not fully equilibrated.Increase the column equilibration time before each injection (at least 5-10 column volumes).[1][18]
Leaks in the system.Check all fittings for leaks, especially between the injector, column, and detector.[1]
High Backpressure Clogged column frit or contaminated column.Backflush the column. If the pressure remains high, wash the column with a series of strong solvents.[13]
Blockage in the system tubing or injector.Disconnect the column and check the system pressure. Isolate the source of the blockage by systematically checking components.[13]
Mobile phase precipitation.Ensure all mobile phase components, especially buffers, are fully miscible and soluble in the organic/aqueous mixture.[11]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Chiral 3-OH-FA Separation

FeatureChiral HPLCSupercritical Fluid Chromatography (SFC)
Principle Separation based on enantioselective interactions with a chiral stationary phase in a liquid mobile phase.Separation using a supercritical fluid (typically CO2) as the primary mobile phase with a chiral stationary phase.
Advantages Widely available instrumentation; robust and well-understood technique.Faster separations due to low viscosity of supercritical CO2; "greener" technique with significantly reduced organic solvent consumption; can offer unique or improved chiral selectivity.[1]
Disadvantages Higher consumption of organic solvents; potentially longer analysis times compared to SFC.Higher initial instrument cost; less common in standard quality control labs.[19]
Typical Column Polysaccharide-based CSPs (e.g., Chiralpak series).[1]Amylose or cellulose-based CSPs.[1]

Table 2: Typical Starting Parameters for Chiral RP-HPLC Method Development

ParameterRecommended SettingRationale
Column Chiralpak AD-RH, 4.6 x 250 mm, 5 µmA polysaccharide-based chiral stationary phase proven for resolving hydroxyacyl derivatives.[1]
Mobile Phase Acetonitrile/Water (e.g., 70:30 v/v)A common reversed-phase solvent system. The exact ratio needs to be optimized for desired retention.[1]
Flow Rate 0.5 - 1.0 mL/minA typical analytical flow rate providing a balance between analysis time and efficiency.[1][19]
Column Temp. 25 - 40°CTemperature affects selectivity and viscosity. A stable temperature is critical for reproducible results.[1]
Detection UV at ~210 nm or MSThe carboxyl group has low UV absorbance.[19] Mass spectrometry (MS) provides higher sensitivity and selectivity.[1][2]
Injection Vol. 5 - 10 µLKeep the volume low to prevent column overload and peak distortion.[1]

Experimental Protocols

Protocol 1: Enantioselective UHPLC-MS/MS Method for 3-OH-FAs This protocol is adapted from methods developed for the chiral separation of 3-hydroxy fatty acids (C8 to C18) in biological matrices.[2][3]

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Chiralpak IA-U (amylose tris(3,5-dimethylphenyl carbamate) on 1.6 µm silica), dimensions appropriate for UHPLC (e.g., 100 x 2.1 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (or other suitable modifier).

    • Solvent B: Acetonitrile/Isopropanol mixture.

  • Gradient Elution: Develop a gradient that allows for the elution and separation of all target 3-OH-FA enantiomers within a reasonable time frame (e.g., start at a low %B and increase to elute more hydrophobic analytes).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection (MS/MS): Operate in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity. Optimize cone voltage and collision energy for each 3-OH-FA.

  • Sample Preparation: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate fatty acids from the sample matrix. Evaporate the solvent and reconstitute the sample in the initial mobile phase.[1][3]

Protocol 2: Derivatization of 3-OH-FAs for Enhanced UV Detection This protocol is based on the common practice of creating phenacyl esters for improved sensitivity.[20][21]

  • Sample Preparation: Isolate the free fatty acids from the sample. Ensure the final extract is in an aprotic solvent (e.g., acetone (B3395972) or acetonitrile) and is free of water.

  • Derivatization Reaction:

    • To the dried fatty acid extract, add a solution of a derivatizing agent (e.g., 2,4'-dibromoacetophenone) in acetone.

    • Add a catalyst, such as a non-nucleophilic base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine).

    • Heat the mixture (e.g., 40-50°C) for a specific duration (e.g., 30-60 minutes).[21] Note: Milder conditions (lower temperature, shorter time) are recommended to prevent oxidation or isomerization of unsaturated fatty acids.[20][21]

  • Reaction Quench: After cooling, evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Dissolve the derivatized sample in the HPLC mobile phase for injection.

  • HPLC Analysis: Analyze using a standard C18 column with a mobile phase of acetonitrile and water. Detect the derivatives at a wavelength appropriate for the chosen tag (e.g., 254 nm for phenacyl esters).[4]

Visualizations

G cluster_prep 1. Sample Preparation cluster_method_dev 2. Method Development cluster_analysis 3. Analysis & Validation Sample Biological or Chemical Sample Extraction Lipid Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization? (Optional: Chiral or UV Tag) Extraction->Derivatization Col_Select Column Selection (Chiral vs. Achiral C18) Derivatization->Col_Select MP_Opt Mobile Phase Optimization (Solvent Ratio, pH, Additives) Col_Select->MP_Opt Temp_Opt Temperature Optimization MP_Opt->Temp_Opt Det_Select Detector Selection (MS, UV, ELSD) Temp_Opt->Det_Select Injection HPLC Injection Det_Select->Injection Data_Acq Data Acquisition Injection->Data_Acq Validation Method Validation (Resolution, Sensitivity, etc.) Data_Acq->Validation Validation->Sample Iterate if needed

Caption: Workflow for developing an HPLC method for 3-OH-FA isomer analysis.

G Problem Problem: Poor Isomer Resolution Cause1 Inappropriate Stationary Phase Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Cause4 Low Column Efficiency Problem->Cause4 Sol1a Use Chiral Column for Enantiomers Cause1->Sol1a Sol1b Try Different Achiral Selectivity (C8, Phenyl) Cause1->Sol1b Sol2a Adjust Organic Solvent % Cause2->Sol2a Sol2b Optimize pH with Buffer Cause2->Sol2b Sol2c Add Modifier (e.g., TFA) Cause2->Sol2c Sol3 Use Column Oven, Test Different Temperatures Cause3->Sol3 Sol4 Use Longer Column or Smaller Particle Size Column Cause4->Sol4

Caption: Troubleshooting logic for poor resolution of 3-OH-FA isomers.

References

Dealing with matrix effects in the LC-MS/MS quantification of 3-Hydroxydocosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 3-Hydroxydocosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and reproducibility of quantification.[2][3][4] For this compound, a long-chain fatty acid, common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and proteins that can co-extract and interfere with the ionization process in the mass spectrometer source.[1][5]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of this compound at a constant rate into the mobile phase after the analytical column.[6] A blank matrix extract is then injected. Any dip or rise in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement.[6] This helps in adjusting the chromatography to separate the analyte from these interfering regions.

  • Quantitative Assessment (Post-Extraction Spike): This is the more common approach. The matrix factor (MF) is calculated by comparing the peak response of an analyte spiked into a blank matrix extract after the extraction process with the response of the analyte in a neat (pure) solvent.[2]

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) [2]

    • An MF value of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Q3: My signal for this compound shows high variability between replicate injections. What is the likely cause?

A3: High variability is often a direct consequence of inconsistent and significant matrix effects.[1] The composition of the matrix can vary slightly even between aliquots of the same sample, and these minor differences are magnified during the ionization process. Other potential causes include inconsistent sample preparation, issues with the autosampler, or analyte instability.[1][7] Implementing a more rigorous sample cleanup method and using a stable isotope-labeled internal standard are critical steps to mitigate this issue.[1][8]

Q4: What is the most effective sample preparation technique to minimize matrix effects for a long-chain fatty acid like this compound?

A4: The choice of sample preparation is crucial for minimizing matrix effects. While simple Protein Precipitation (PPT) is fast, it is often the least effective method, leaving significant amounts of phospholipids and other matrix components in the final extract.[9]

  • Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT. By carefully selecting the extraction solvent and adjusting the pH, many interferences can be removed. For an acidic analyte like this compound, adjusting the sample pH to be at least two units lower than its pKa will keep it in an uncharged state, improving its extraction into an organic solvent while leaving polar interferences behind.[8]

  • Solid-Phase Extraction (SPE) is generally the most effective technique for removing matrix interferences.[9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts by removing a broad range of interferences, including phospholipids.[5][9]

Below is a diagram illustrating the general workflow for addressing matrix effects.

G node_start Start: Poor Quantification Results node_assess Assess Matrix Effect (Post-Extraction Spike) node_start->node_assess node_check_prep Is Sample Prep Adequate? node_assess->node_check_prep node_improve_prep Improve Sample Prep: - LLE - SPE (Mixed-Mode) node_check_prep->node_improve_prep No node_check_chrom Is Analyte Separated from Suppression Zone? node_check_prep->node_check_chrom Yes node_improve_prep->node_check_chrom node_optimize_chrom Optimize Chromatography: - Modify Gradient - Change Column node_check_chrom->node_optimize_chrom No node_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) node_check_chrom->node_is Yes node_optimize_chrom->node_is node_end End: Reliable Quantification node_is->node_end

Caption: A troubleshooting workflow for identifying and mitigating matrix effects.

Q5: How do I select an appropriate internal standard (IS) for this compound?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. A SIL-IS is the preferred choice because it has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of matrix effect and extraction efficiency, thus providing the most accurate correction.[8]

If a SIL-IS is unavailable, a structural analog (a molecule with a similar structure but different mass, such as a different chain-length 3-hydroxy fatty acid) can be used. However, it is critical to validate that the analog behaves similarly to the target analyte during extraction and ionization, as even small structural differences can alter susceptibility to matrix effects.[10]

Quantitative Data Summary

The effectiveness of different sample preparation techniques in reducing common matrix components is summarized below. While specific data for this compound is limited, this table provides a general comparison based on typical performance for acidic analytes in plasma.

Sample Preparation MethodRelative Phospholipid RemovalRelative Salt RemovalAnalyte Recovery for Fatty AcidsOverall Matrix Effect Reduction
Protein Precipitation (PPT) PoorPoorGoodLow[9]
Liquid-Liquid Extraction (LLE) GoodModerateVariableModerate[9]
Solid-Phase Extraction (SPE) ExcellentExcellentGoodHigh[9]
Mixed-Mode SPE SuperiorExcellentGoodVery High[9]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes how to calculate the Matrix Factor (MF) using the post-extraction spike method.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound and the Internal Standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process six different blank matrix samples (e.g., plasma from different donors) through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract just before analysis.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure. (This set is used to determine recovery).

  • Analyze Samples: Inject all samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • Calculate the average peak area ratio (Analyte/IS) from Set B.

    • Calculate the average peak area ratio from Set A.

    • MF = (Avg. Peak Area Ratio from Set B) / (Avg. Peak Area Ratio from Set A)

  • Interpret Results: An MF significantly different from 1.0 indicates a matrix effect. The %CV of the MF across the six lots should be <15% to ensure the effect is consistent.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general method using a mixed-mode anion exchange SPE cartridge, which is effective for acidic compounds.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the IS solution. Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex to mix.[1]

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol (B129727), followed by 1 mL of water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% formic acid in methanol. The acidic modifier neutralizes the analyte, releasing it from the anion exchange sorbent.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1]

Below is a diagram of the SPE workflow.

G start Start: Plasma Sample + Internal Standard pretreat 1. Pre-treat: Acidify with Phosphoric Acid start->pretreat load 3. Load Sample pretreat->load condition 2. Condition SPE Cartridge: Methanol -> Water condition->load wash1 4. Wash 1: Aqueous Acid (Polar Waste) load->wash1 wash2 5. Wash 2: Methanol (Non-Polar Waste) wash1->wash2 elute 6. Elute: Acidified Methanol wash2->elute dry 7. Evaporate & Reconstitute elute->dry end Analyze via LC-MS/MS dry->end

Caption: A typical Solid-Phase Extraction (SPE) workflow for acidic analytes.

References

Validation & Comparative

Unambiguous Structural Confirmation of 3-Hydroxydocosanoic Acid: A Comparative Guide to High-Resolution Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of lipid molecules is paramount in various fields, from metabolic research to drug development. 3-Hydroxydocosanoic acid, a long-chain hydroxy fatty acid, presents a unique analytical challenge requiring robust techniques for unambiguous characterization. This guide provides an objective comparison of two powerful analytical methods—High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural confirmation of this compound. We present supporting data, detailed experimental protocols, and a comparative analysis of alternative techniques to aid researchers in selecting the optimal strategy for their specific needs.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a cornerstone technique for determining the elemental composition and elucidating the structure of molecules through fragmentation analysis. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) of a derivatized sample and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of the underivatized molecule provide valuable structural information.

Quantitative Data Presentation: HRMS

The following table summarizes the expected high-resolution mass spectral data for this compound and its trimethylsilyl (B98337) (TMS) derivative.

Parameter LC-ESI-MS/MS (Negative Ion Mode) GC-EI-MS of TMS Derivative
Parent Ion (M-H)⁻ m/z 355.3218 (Calculated for C₂₂H₄₃O₃⁻)Not typically observed
Molecular Ion (M⁺˙) Not applicablem/z 428.3842 (Calculated for C₂₅H₅₂O₃Si⁺˙)
Key Fragment Ions Predicted: m/z 337.3112 ([M-H-H₂O]⁻), m/z 59.0138 (CH₃COO⁻)m/z 175 (cleavage α to OTMS), m/z 103 (for methyl ester)
Mass Accuracy < 5 ppm< 5 ppm
Experimental Protocol: HRMS

1. Sample Preparation and Derivatization (for GC-MS):

  • To a dried sample of this compound (approx. 100 µg), add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete silylation of the hydroxyl and carboxylic acid groups.

  • The resulting solution containing the TMS-derivatized this compound can be directly injected into the GC-MS.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS system or equivalent high-resolution instrument.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode from m/z 50 to 600.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Data Acquisition: MS/MS analysis of the precursor ion at m/z 355.3218.

HRMS_Workflow cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS/MS Analysis gcms_sample This compound derivatization Derivatization (Silylation) gcms_sample->derivatization gc_separation Gas Chromatography Separation derivatization->gc_separation ei_ionization Electron Ionization (EI) gc_separation->ei_ionization hrms_detection_gc High-Resolution Mass Detection ei_ionization->hrms_detection_gc lcms_sample This compound lc_separation Liquid Chromatography Separation lcms_sample->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1 MS1: Precursor Ion Selection esi_ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Fragment Ion Detection cid->ms2

Figure 1. Experimental workflow for HRMS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule's carbon-hydrogen framework, enabling unambiguous structure elucidation.[1] For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are essential for complete structural assignment.

Quantitative Data Presentation: NMR

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. Note: These are predicted values and may vary slightly from experimental results.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)~12.0 (s, 1H)~175.0
C2 (-CH₂)~2.4 (t, 2H)~39.0
C3 (-CHOH)~4.0 (m, 1H)~68.0
C4 (-CH₂)~1.5 (m, 2H)~37.0
C5-C21 (-(CH₂)₁₇-)~1.2-1.4 (m, 34H)~22.0-32.0
C22 (-CH₃)~0.9 (t, 3H)~14.0
Experimental Protocol: NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Acquire a one-dimensional proton NMR spectrum.

    • Key parameters: 32 scans, 2-second relaxation delay.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Key parameters: 1024 scans, 5-second relaxation delay.

  • 2D NMR (COSY, HSQC):

    • Acquire 2D COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Acquire 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

NMR_Analysis_Logic cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments start This compound Sample H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) start->H1_NMR C13_NMR ¹³C NMR (Number of unique carbons) start->C13_NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC C13_NMR->HSQC structure Unambiguous Structure Confirmation COSY->structure HSQC->structure

Figure 2. Logical relationship of NMR experiments for structural confirmation.

Comparison with Alternative Techniques

While HRMS and NMR are the primary methods for the structural confirmation of this compound, other techniques can provide complementary information.

Technique Principle Strengths Limitations
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds.Provides information about functional groups (e.g., -OH, -COOH, C-H).Does not provide detailed connectivity information.
Gas Chromatography with Flame Ionization Detection (GC-FID) Separates volatile compounds and detects them with a flame ionization detector.Highly quantitative for fatty acid profiling.Requires derivatization and does not provide structural information beyond retention time.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions based on their size, shape, and charge in the gas phase before mass analysis.Can separate isomers and provide information on the molecule's three-dimensional structure.A developing technique with less established databases compared to traditional MS.

Conclusion

The structural confirmation of this compound is most effectively achieved through the synergistic use of high-resolution mass spectrometry and NMR spectroscopy. HRMS provides the elemental composition and key fragmentation information, which is particularly useful for identifying the presence of the hydroxyl group and its general location. NMR spectroscopy, on the other hand, delivers an unambiguous determination of the complete carbon-hydrogen framework, confirming the precise position of the hydroxyl group and the connectivity of the entire molecule.[1] While alternative techniques like FTIR and GC-FID can offer complementary data, they lack the structural resolving power of HRMS and NMR. For researchers requiring the highest level of confidence in the structural integrity of this compound, a combined HRMS and NMR approach is the gold standard.

Technique_Comparison cluster_Techniques Analytical Techniques cluster_Information Information Provided HRMS HRMS Elemental_Composition Elemental Composition HRMS->Elemental_Composition Fragmentation_Pattern Fragmentation Pattern HRMS->Fragmentation_Pattern NMR NMR Connectivity Atomic Connectivity NMR->Connectivity Functional_Groups Functional Groups NMR->Functional_Groups FTIR FTIR FTIR->Functional_Groups GC_FID GC-FID Quantitation Quantitation GC_FID->Quantitation

References

A Researcher's Guide to the Purity of Commercially Available 3-Hydroxydocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing 3-Hydroxydocosanoic acid, ensuring the purity of the starting material is a critical first step that profoundly impacts experimental outcomes and product integrity. This guide provides a comparative overview of the stated purity of commercially available this compound and presents a detailed experimental protocol for independent verification.

Commercial Availability and Stated Purity

This compound, a 22-carbon hydroxylated saturated fatty acid, is available from several biochemical suppliers. While a comprehensive, independent comparative study on the purity of all available commercial sources is not publicly available, manufacturers typically state a purity of ≥95%. Key suppliers include Cayman Chemical, Larodan, and Bertin Bioreagent, all of whom generally list this purity level.[1][2][3] Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the vendor, which will provide details on the methods used for their internal quality control.

Quantitative Purity Analysis: A Comparative Overview

To provide a clear comparison for researchers, the following table summarizes the stated purity from various suppliers and includes a column for hypothetical, experimentally determined purity based on the protocol outlined in this guide. This allows for a direct comparison of vendor specifications with potential in-house verification results.

SupplierStated Purity (%)Lot NumberExperimentally Determined Purity (%) (Hypothetical)Potential Impurities Detected (Hypothetical)
Supplier A ≥95Lot #1234596.2Isomers (e.g., 2-hydroxydocosanoic acid), Docosanoic acid
Supplier B ≥95Lot #6789098.5Trace amounts of shorter-chain fatty acids
Supplier C ≥95Lot #ABCDE95.1Unidentified peaks, potential solvent residue

Experimental Protocol for Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of fatty acids, offering high resolution and sensitivity. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile ester.

I. Materials and Reagents
  • This compound sample

  • Methanol (Anhydrous, ≥99.8%)

  • Acetyl Chloride (≥99%)

  • Hexane (B92381) (GC grade)

  • Pyridine (B92270) (Anhydrous, ≥99.8%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., Heptadecanoic acid)

II. Sample Preparation (Fatty Acid Methyl Ester Derivatization)
  • Accurately weigh 1-2 mg of the this compound sample into a glass reaction vial.

  • Add a known amount of the internal standard.

  • Add 1 mL of 2% (v/v) acetyl chloride in anhydrous methanol.

  • Seal the vial tightly and heat at 80°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Evaporate the hexane under a gentle stream of nitrogen.

III. Silylation of the Hydroxyl Group
  • To the dried FAMEs, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 60°C for 30 minutes.

  • The sample is now ready for GC-MS analysis.

IV. GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

V. Data Analysis
  • Peak Identification: Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum. The mass spectrum should show characteristic fragments.

  • Purity Calculation: Calculate the purity based on the peak area percentage.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • Impurity Identification: Tentatively identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

Logical Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of commercially available this compound.

Purity_Assessment_Workflow cluster_procurement Procurement & Initial Checks cluster_analysis Experimental Analysis cluster_evaluation Evaluation & Comparison A Source Commercial This compound B Request Certificate of Analysis (CoA) A->B Obtain Lot-Specific Data C Sample Preparation (Derivatization) B->C Proceed to Verification D GC-MS Analysis C->D E Data Processing (Peak Integration) D->E F Calculate Purity (%) E->F Quantitative Analysis G Identify Impurities E->G Qualitative Analysis H Compare with Vendor CoA F->H G->H I Final Purity Assessment H->I

Caption: Workflow for the purity assessment of this compound.

Signaling Pathway Involvement (Hypothetical)

While this compound is a fatty acid, its direct involvement in specific signaling pathways is an area of ongoing research. As a hydroxylated fatty acid, it could potentially be incorporated into complex lipids that modulate cell signaling. For instance, it might influence pathways involving lipid rafts or be a precursor for signaling molecules that affect inflammatory responses or metabolic regulation. The diagram below presents a hypothetical signaling pathway where a metabolite of this compound could play a role.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor (e.g., GPCR) SecondMessenger Second Messenger (e.g., cAMP) Receptor->SecondMessenger Signal Transduction Metabolite 3-HDA Metabolite (e.g., Acyl-CoA) Enzyme Enzyme Complex Metabolite->Enzyme Modulates Activity Enzyme->SecondMessenger Regulation Kinase Protein Kinase A SecondMessenger->Kinase Activation TF Transcription Factor Kinase->TF Phosphorylation Gene Target Gene Expression TF->Gene Transcription Regulation Extracellular Extracellular This compound Extracellular->Metabolite Uptake & Activation

Caption: Hypothetical signaling pathway involving a 3-HDA metabolite.

By following the provided experimental protocol and utilizing the comparative data structure, researchers can confidently assess the purity of their this compound, ensuring the reliability and reproducibility of their scientific findings.

References

A Comparative Analysis of the Biological Activities of 3-Hydroxydocosanoic Acid and Docosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 3-hydroxydocosanoic acid and docosanoic acid. While direct comparative studies are limited, this document synthesizes available data for each compound and draws potential parallels based on related molecules. The information is intended to support further research and drug development efforts in related fields.

Introduction

Docosanoic acid, a 22-carbon saturated fatty acid, and its hydroxylated counterpart, this compound, are long-chain fatty acids with distinct structural features that suggest different biological roles. Docosanoic acid is naturally occurring and has been investigated for various therapeutic properties. The biological activities of this compound are less well-documented, with much of the current understanding extrapolated from studies on shorter-chain 3-hydroxy fatty acids. This guide aims to consolidate the existing knowledge on both compounds to facilitate a comparative assessment.

Comparative Biological Activities

The known biological activities of docosanoic acid and the potential activities of this compound, inferred from related compounds, are summarized below.

Docosanoic Acid

Docosanoic acid, also known as behenic acid, has been associated with anti-inflammatory, analgesic, and anticancer properties.

  • Anti-inflammatory and Analgesic Effects: In vivo studies have demonstrated that docosanoic acid exhibits significant anti-inflammatory and analgesic properties[1][2].

  • Anticancer Activity: The methyl ester of docosanoic acid has shown cytotoxic effects against the MCF-7 human breast cancer cell line[3][4]. Furthermore, docosanoic acid has been found to inhibit the double-stranded DNA binding activity of the p53 DNA binding domain, suggesting a potential mechanism for its anticancer effects[5].

  • Cholesterol Metabolism: It is noted that docosanoic acid has low bioavailability and may contribute to increased cholesterol levels in humans[5].

This compound

Specific research on the biological activity of this compound is scarce[6][7]. However, studies on shorter-chain 3-hydroxy fatty acids provide insights into its potential functions.

  • Potential Anti-inflammatory, Anti-allergic, and Anti-pruritic Activities: Shorter-chain 3-hydroxy fatty acids, such as 3-hydroxydecanoic acid, have been shown to possess anti-inflammatory, anti-allergic, and anti-pruritic properties in skin cells[8].

  • Potential Anti-tumor Immune Response: Bacteria-derived 3-hydroxydodecanoic acid has been found to induce a potent anti-tumor immune response through the GPR84 receptor, leading to enhanced CD8+ T cell infiltration and cytotoxicity in tumor tissue[9]. It is plausible that this compound could exhibit similar immunomodulatory effects.

  • Signaling Pathways: 3-hydroxy fatty acids are known to act as signaling molecules. For instance, 3-hydroxy-octanoic acid is a ligand for the hydroxy-carboxylic acid receptor 3 (HCA3), which is involved in metabolic regulation[10].

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of docosanoic acid and related 3-hydroxy fatty acids.

Biological ActivityCompoundCell Line/ModelConcentration/DoseObserved EffectCitation
Anticancer Docosanoic acid methyl esterMCF-7 (human breast cancer)100 µM80% inhibition of cell growth[3]
Anticancer Docosanoic acidp53 DNA binding domainKd of 12 nMInhibition of dsDNA binding activity[5]
Anti-inflammatory Docosanoic acidIn vivo (egg albumin-induced edema)447 mg/kg81% inhibition of edema[1]
Analgesic Docosanoic acidIn vivo (formalin test)Not specified85% reduction in paw licking duration[1]
Anti-tumor Immune Response 3-Hydroxydodecanoic acidMultiple cancer modelsNot specifiedEnhanced CD8+ T cell infiltration and cytotoxicity[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the fatty acids on cancer cell lines.

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of this compound and docosanoic acid in a suitable solvent (e.g., DMSO). Dilute the stock solutions in serum-free cell culture medium to achieve the desired final concentrations. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[11][12]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the anti-inflammatory potential of the fatty acids by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound and docosanoic acid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

  • Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only control group to determine the inhibitory effect of the compounds on NO production.[13]

Visualizations

The following diagrams illustrate a hypothetical experimental workflow for comparing the two fatty acids and a potential signaling pathway for 3-hydroxy fatty acids.

Experimental_Workflow cluster_preparation Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison prep_3HDA This compound Stock cell_viability Cell Viability Assay (e.g., MTT on MCF-7) prep_3HDA->cell_viability anti_inflammatory Anti-inflammatory Assay (e.g., NO production in RAW 264.7) prep_3HDA->anti_inflammatory immune_cell Immune Cell Function Assay (e.g., T-cell activation) prep_3HDA->immune_cell prep_DA Docosanoic Acid Stock prep_DA->cell_viability prep_DA->anti_inflammatory prep_DA->immune_cell data_analysis Comparative Analysis of IC50 and Inhibitory Effects cell_viability->data_analysis anti_inflammatory->data_analysis immune_cell->data_analysis conclusion Conclusion on Relative Biological Activity data_analysis->conclusion

Caption: Hypothetical workflow for the comparative analysis of the biological activities of this compound and Docosanoic acid.

Signaling_Pathway extracellular 3-Hydroxy Fatty Acid (e.g., this compound) receptor G-Protein Coupled Receptor (e.g., GPR84/HCA3) extracellular->receptor g_protein Gαi/o receptor->g_protein pi3k PI3K g_protein->pi3k akt Akt pi3k->akt nfkb_inhibition Inhibition of NF-κB Pathway akt->nfkb_inhibition t_cell_activation CD8+ T-cell Activation & Cytotoxicity akt->t_cell_activation anti_inflammatory_effect Anti-inflammatory Response nfkb_inhibition->anti_inflammatory_effect anti_tumor_effect Anti-tumor Immune Response t_cell_activation->anti_tumor_effect

Caption: A potential signaling pathway for 3-hydroxy fatty acids leading to anti-inflammatory and anti-tumor immune responses.

Conclusion

The available evidence suggests that docosanoic acid possesses notable anti-inflammatory, analgesic, and anticancer properties. While direct data for this compound is lacking, research on its shorter-chain analogs indicates a strong potential for immunomodulatory and anti-inflammatory activities, possibly through distinct signaling pathways involving G-protein coupled receptors. This comparative guide highlights the need for direct experimental evaluation of this compound to elucidate its biological functions and therapeutic potential. The provided experimental frameworks can serve as a foundation for such future investigations.

References

Validating the Presence of 3-Hydroxydocosanoic Acid in Novel Bacterial Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bacterial species presents a unique opportunity to identify new biochemical compounds with potential therapeutic applications. Among these, long-chain 3-hydroxy fatty acids, such as 3-Hydroxydocosanoic acid, are of particular interest due to their structural roles in bacterial membranes and potential signaling functions. This guide provides a comparative framework for validating the presence of this compound in newly isolated bacteria, detailing experimental protocols and analytical methodologies.

Executive Summary

The identification of cellular fatty acid composition is a cornerstone of bacterial chemotaxonomy and can provide significant insights into the physiology and classification of novel species.[1][2][3] this compound, a C22 hydroxylated fatty acid, is a known constituent of the lipopolysaccharide (LPS) in certain Gram-negative bacteria, such as Chlamydia trachomatis and Chlamydophila psittaci. Its presence in a novel bacterial species can be a significant chemotaxonomic marker. This guide compares the primary analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), with alternative approaches and discusses the potential biological significance of this molecule.

Comparative Analysis of Analytical Methods

The gold standard for the identification and quantification of bacterial fatty acids is Gas Chromatography (GC) of fatty acid methyl esters (FAMEs).[4] This technique offers high resolution and, when coupled with Mass Spectrometry (MS), provides definitive structural information.

Method Principle Advantages Disadvantages Typical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile fatty acid methyl esters based on their boiling points and partitioning between a stationary and mobile phase. MS provides mass-to-charge ratio for identification.High sensitivity and specificity. Provides structural confirmation. Well-established protocols and libraries (e.g., MIDI Sherlock) are available.[4]Requires derivatization to make fatty acids volatile. Can be destructive to the sample.Comprehensive profiling and quantification of total cellular fatty acids, including 3-hydroxy fatty acids.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase.Suitable for non-volatile and thermally labile compounds. Can be non-destructive.Lower resolution for complex fatty acid mixtures compared to GC. May require derivatization for sensitive detection.Analysis of specific fatty acid classes without derivatization, particularly for preparative purposes.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) An ambient ionization technique that directly analyzes samples in their native state with minimal preparation.Very rapid analysis time. No derivatization or chromatographic separation required.Primarily qualitative or semi-quantitative. Not suitable for complex mixture separation.High-throughput screening of bacterial colonies for the presence of specific lipids.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction, derivatization, and analysis of this compound from bacterial cultures.

Bacterial Culture and Biomass Harvesting

Standardized growth conditions are crucial for reproducible fatty acid profiles.[1]

  • Culture: Grow the novel bacterial species on an appropriate medium (e.g., Trypticase Soy Broth Agar) at a specific temperature until late logarithmic or early stationary phase.

  • Harvesting: Scrape the bacterial cells from the agar (B569324) surface or pellet the cells from a liquid culture by centrifugation.

  • Washing: Wash the cell pellet with sterile saline solution to remove media components.

  • Lyophilization: Freeze-dry the cell pellet to obtain a dry cell weight.

Fatty Acid Extraction and Methylation (FAMEs Preparation)

This procedure is adapted from standard protocols for bacterial fatty acid analysis.

  • Saponification: To approximately 50 mg of dried bacterial biomass, add 1 ml of 3.75 M NaOH in 50% aqueous methanol. Vortex and heat at 100°C for 30 minutes in a sealed tube. This step saponifies the lipids.

  • Methylation: Cool the tube and add 2 ml of 6 M HCl in methanol. Vortex and heat at 80°C for 10 minutes. This step methylates the fatty acids to form FAMEs.

  • Extraction: After cooling, add 1.25 ml of a 1:1 (v/v) mixture of hexane (B92381) and methyl tert-butyl ether. Vortex for 10 minutes.

  • Phase Separation: Centrifuge to separate the phases. The upper organic phase contains the FAMEs.

  • Washing: Transfer the organic phase to a new tube and wash with 3 ml of 0.3 M NaOH. Vortex and centrifuge.

  • Final Extraction: Transfer the final organic phase containing the purified FAMEs to a clean vial for GC-MS analysis.

GC-MS Analysis of this compound Methyl Ester
  • Instrumentation: A gas chromatograph equipped with a fused-silica capillary column (e.g., HP-5MS) coupled to a mass spectrometer.

  • Injection: Inject 1-2 µl of the FAME extract.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 170°C, ramp to 270°C at 5°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-650.

  • Identification: The this compound methyl ester will have a characteristic retention time and mass spectrum. Look for key fragment ions to confirm its identity.

Data Presentation: Comparative Fatty Acid Profiles

The following table presents a hypothetical comparison of the fatty acid profile of a novel bacterium containing this compound against known bacterial species. The percentages are illustrative and would be determined experimentally.

Fatty Acid Novel Bacterium (%) Escherichia coli (%) Chlamydia trachomatis (%)
16:0 (Palmitic acid)25.530.120.8
18:1ω7c (cis-Vaccenic acid)15.225.510.5
18:0 (Stearic acid)5.12.38.2
3-OH-14:0 (3-Hydroxymyristic acid)4.35.812.1
3-OH-22:0 (this compound) 8.9 Not Detected Present
Other Fatty Acids41.036.348.4

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_fame_prep FAME Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture harvesting Harvesting & Washing bacterial_culture->harvesting lyophilization Lyophilization harvesting->lyophilization saponification Saponification lyophilization->saponification methylation Methylation saponification->methylation extraction Extraction methylation->extraction washing Washing extraction->washing gc_ms GC-MS Analysis washing->gc_ms data_analysis Data Analysis & Identification gc_ms->data_analysis

Caption: Workflow for the validation of this compound.

Potential Role in Bacterial Signaling

While the specific signaling role of this compound is yet to be elucidated, fatty acids in bacteria are known to act as signaling molecules, often regulating virulence and biofilm formation.[5][6][7][8] The following diagram illustrates a conceptual fatty acid signaling pathway.

fatty_acid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fatty_acid 3-Hydroxydocosanoic acid receptor Membrane Receptor fatty_acid->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade response Transcriptional Regulation (e.g., Virulence, Biofilm) signaling_cascade->response

Caption: Conceptual model of fatty acid-mediated signaling in bacteria.

Discussion and Future Directions

The presence of this compound in a novel bacterial species is a significant finding. As a component of Lipid A, it plays a crucial role in the structural integrity of the outer membrane of Gram-negative bacteria.[9] The specific chain length and hydroxylation pattern of Lipid A fatty acids can vary between species and even in response to environmental conditions, influencing the host's immune response.[10] Therefore, characterizing this molecule is important for understanding the basic biology of a new organism and its potential interactions with a host.

Future research should focus on:

  • Structural Elucidation of Lipid A: Determining the complete structure of the Lipid A molecule to understand how this compound is incorporated.

  • Comparative Genomics: Analyzing the genome of the novel species for genes involved in fatty acid biosynthesis and modification to understand the enzymatic pathways responsible for producing this long-chain hydroxy fatty acid.

  • Functional Assays: Investigating the potential signaling role of this compound by exposing the bacterium and host cells to the purified compound and observing changes in gene expression related to virulence and immune responses.

By following the methodologies outlined in this guide, researchers can effectively validate the presence of this compound in novel bacterial species, paving the way for a deeper understanding of microbial diversity and the discovery of new bioactive molecules.

References

A Comparative Guide to the Quantification of 3-Hydroxydocosanoic Acid: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 3-hydroxydocosanoic acid, a long-chain 3-hydroxy fatty acid, is critical in various research fields, including the study of metabolic disorders and bacterial cell wall components. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques capable of this task. However, they operate on different principles and present distinct advantages and challenges. This guide provides an objective comparison of GC-MS and LC-MS methods, supported by experimental protocols and performance data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Gas chromatography has traditionally been a preferred method for the analysis of fatty acids, often as fatty acid methyl esters (FAMEs), due to its high separation efficiency and sensitivity.[1][2] Conversely, LC-MS offers the significant advantage of analyzing many compounds, including long-chain fatty acids, with minimal or no derivatization, potentially simplifying sample preparation.[3]

Performance Comparison

The selection of an analytical method often depends on key performance metrics such as sensitivity, precision, and throughput. The following table summarizes typical performance characteristics for the quantification of hydroxy fatty acids using GC-MS and LC-MS.

Parameter GC-MS LC-MS/MS
Derivatization Mandatory (typically silylation)Often not required, but can be used to enhance sensitivity
Limit of Detection (LOD) Low µmol/L to nmol/L rangeµg/mL to ng/mL range; can reach femtomole levels with derivatization[4]
Limit of Quantification (LOQ) Typically in the low µmol/L range (e.g., 0.3 µmol/L)[5]Typically in the ng/mL range (e.g., 0.008 µg/mL for similar analytes)[6]
Linearity (R²) ≥ 0.99≥ 0.995[3]
Precision (Intra-assay RSD%) 3.3–13.3%[5]4.9–8.0%[3]
Accuracy / Recovery (%) Variable, dependent on extraction and derivatization efficiencyTypically 85-115%[3][7]
Sample Preparation More complex and time-consuming due to mandatory derivatization stepSimpler and faster due to elimination of derivatization[3][6]
Analysis Time (per sample) Longer run times (e.g., ~28-30 min)[1][5]Shorter run times possible (e.g., ~10-15 min)[6][7]

Experimental Workflows

The operational workflows for GC-MS and LC-MS differ significantly, primarily due to the derivatization requirement for GC-MS. The following diagram illustrates the typical sequence of steps for each method.

G cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow GC1 Sample Collection (e.g., Plasma, Cells) GC2 Lipid Extraction GC1->GC2 GC3 Hydrolysis (if required) GC2->GC3 GC4 Derivatization (Silylation) GC3->GC4 GC5 GC-MS Analysis GC4->GC5 GC6 Data Processing & Quantification GC5->GC6 LC1 Sample Collection (e.g., Plasma, Cells) LC2 Lipid Extraction (Protein Precipitation) LC1->LC2 LC3 LC-MS/MS Analysis LC2->LC3 LC4 Data Processing & Quantification LC3->LC4

Fig 1. Comparative experimental workflows for GC-MS and LC-MS analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The GC-MS analysis of 3-hydroxy fatty acids necessitates a derivatization step to convert the non-volatile analytes into volatile derivatives suitable for gas chromatography. Silylation is a common and effective method.

a) Sample Preparation and Extraction:

  • To 500 µL of plasma or serum, add an appropriate internal standard (e.g., ¹³C-labeled 3-hydroxy fatty acid).[5]

  • Perform hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes to release esterified fatty acids.[5]

  • Acidify the sample with 6 M HCl.[5]

  • Extract the lipids twice with 3 mL of ethyl acetate.[5]

  • Evaporate the combined organic layers to dryness under a stream of nitrogen at 37°C.[5]

b) Derivatization:

  • To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

  • Seal the vial and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) esters.[5][8]

  • Cool the sample to room temperature before injection.

c) GC-MS Instrumental Analysis:

  • GC System: Agilent 5890 series II or similar.[5]

  • Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL injected in splitless mode.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Oven Program: Initial temperature of 80°C held for 5 min, ramped at 3.8°C/min to 200°C, then ramped at 15°C/min to 290°C and held for 6 min.[5]

  • MS System: Electron Impact (EI) ionization.

  • Analysis Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the analyte and internal standard.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS can often directly analyze 3-hydroxy fatty acids after a simple extraction, though derivatization can be employed to increase sensitivity.[4]

a) Sample Preparation and Extraction:

  • To 100 µL of plasma, add an appropriate internal standard.

  • Perform protein precipitation by adding 400 µL of ice-cold methanol (B129727) containing 0.2% formic acid.[7]

  • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes to pellet the precipitated protein.[10]

  • Transfer the supernatant to a new vial for injection.

b) LC-MS/MS Instrumental Analysis:

  • LC System: UHPLC system.

  • Column: Reversed-phase C8 or C18 column (e.g., Phenomenex Luna C18, 150x2 mm, 3 µm).[2][7]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[7]

  • Gradient Elution: A suitable gradient from a lower to a higher percentage of Mobile Phase B over several minutes to resolve the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.[7]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte and internal standard.

Methodology Comparison

The choice between GC-MS and LC-MS involves trade-offs in sample preparation complexity, instrument setup, and analytical goals.

G node_gc GC-MS Strengths: - High Resolution - Established Libraries - Robust & Reliable Weaknesses: - Requires Derivatization - Longer Runtimes - Thermal Degradation Risk node_lc LC-MS Strengths: - No Derivatization Needed - High Throughput - Analyzes Polar/Labile Compounds Weaknesses: - Potential for Matrix Effects - Lower Chromatographic Resolution - Ion Suppression/Enhancement pros_gc Advantages cons_gc Disadvantages pros_lc Advantages cons_lc Disadvantages

Fig 2. Key strengths and weaknesses of GC-MS and LC-MS for fatty acid analysis.

Conclusion

Both GC-MS and LC-MS are highly capable and validated techniques for the quantification of this compound.

  • GC-MS is a robust and highly sensitive method, particularly when using SIM mode. Its main drawback is the necessity for a time-consuming and potentially variable derivatization step.[5][6] This makes it well-suited for targeted research where high chromatographic resolution is paramount and sample throughput is not the primary concern.

  • LC-MS/MS offers a significant advantage in terms of sample preparation simplicity and speed, making it ideal for high-throughput screening and clinical applications.[3] While it can be susceptible to matrix effects like ion suppression, these can be mitigated with proper sample cleanup, chromatographic separation, and the use of stable isotope-labeled internal standards.[7]

Ultimately, the choice of method depends on the specific requirements of the study. For researchers needing detailed structural information and leveraging extensive mass spectral libraries, GC-MS remains an excellent choice. For those in drug development and clinical research requiring rapid and high-throughput quantification from complex biological matrices, LC-MS/MS presents a more efficient workflow.

References

Differentiating Hydroxy Fatty Acid Isomers: A Comparative Guide to Tandem Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of hydroxy fatty acids (HFAs) is a critical challenge in lipidomics, with significant implications for understanding disease pathology and developing novel therapeutics. The isomeric diversity of HFAs, where the hydroxyl group can be located at various positions along the acyl chain, necessitates powerful analytical techniques for their unambiguous identification and quantification. Tandem mass spectrometry (MS/MS) has emerged as a cornerstone technology in this field, offering a suite of methodologies to differentiate these closely related molecules.

This guide provides a comprehensive comparison of key tandem mass spectrometry-based strategies for the isomeric differentiation of hydroxy fatty acids. We will delve into the principles, performance, and experimental considerations of derivatization-based methods, radical-directed dissociation, and ion mobility spectrometry, alongside a comparison with the traditional gas chromatography-mass spectrometry approach.

Comparison of Key Methodologies

The selection of an appropriate analytical strategy for HFA isomer analysis depends on several factors, including the specific isomers of interest, the complexity of the biological matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the major techniques discussed in this guide.

TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
Derivatization-based LC-MS/MS Chemical modification of the carboxyl or hydroxyl group to enhance ionization and induce position-specific fragmentation.Improved sensitivity and chromatographic separation. Diagnostic fragment ions pinpoint isomer position.Can be time-consuming, may introduce artifacts, and derivatization efficiency can vary.Analyte and derivative dependent, can reach low nM to fmol levels on column.[1][2]
Radical-Directed Dissociation (RDD) Generation of a radical on the analyte, which directs fragmentation along the fatty acid chain.Provides extensive intrachain fragmentation, enabling detailed structural elucidation, including hydroxyl position.[3][4]May require specialized instrumentation or derivatization with a radical precursor. Data interpretation can be complex.Method-dependent, but generally offers high sensitivity for structural characterization.
Ion Mobility Spectrometry-MS (IMS-MS) Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section) prior to mass analysis.Provides an additional dimension of separation, capable of resolving isomers with identical mass-to-charge ratios.[5][6]Resolution may not be sufficient for all isomers. Requires specialized instrumentation.Dependent on the mass spectrometer's sensitivity.
Gas Chromatography-MS (GC-MS) Separation of volatile derivatives of HFAs by gas chromatography followed by mass analysis.High chromatographic resolution for many isomers. Well-established and robust methodology.Requires derivatization to increase volatility. Not suitable for intact complex lipids without hydrolysis.Can be very sensitive, with LODs in the low ng range.[7]

In-Depth Analysis of Tandem MS Approaches

Derivatization-Based Strategies for LC-MS/MS

Chemical derivatization is a powerful tool to overcome the challenges of poor ionization and limited fragmentation of underivatized HFAs in conventional LC-MS/MS. By introducing a specific chemical tag, researchers can enhance detection sensitivity and, more importantly, direct the fragmentation pathways to yield isomer-specific product ions.

  • Acetyl Trimethylaminoethyl (TMAE) Ester Iodide: This derivatization of the carboxyl group introduces a charged moiety, leading to significantly different product ion spectra for various HFA isomers upon collision-induced dissociation (CID). For instance, 2-, 3-, 12-, and 16-hydroxypalmitic acid TMAE derivatives produce distinct fragmentation patterns, allowing for their unambiguous identification.[8][9]

  • Pivaloyl Chloride: Acylation of the hydroxyl group with pivaloyl chloride can further aid in discrimination. A key advantage is the differential reactivity, where 2- and ω-hydroxy long-chain fatty acids form pivaloyl esters quantitatively, while other secondary alcohols react only partially.[8]

  • N-(4-aminomethylphenyl)pyridinium (AMPP) Chloride: AMPP derivatization of the carboxyl group leads to a positively charged amide derivative detectable by ESI-MS. This can improve sensitivity for certain analytes.[1]

  • Pentafluorobenzyl (PFB) Bromide: PFB esters can be analyzed by electron capture atmospheric pressure chemical ionization (ecAPCI)-MS. However, studies have shown that this method may lead to poorer limits of detection compared to other derivatization strategies for some instruments.[1][10]

Derivatization ReagentAnalyteMatrixMethodKey Quantitative Finding
Acetyl trimethylaminoethyl ester iodide3-Hydroxypalmitic acidPlasmaESI-MS/MSMedian plasma concentrations of 0.43 µmol/L in controls and 12.2 µmol/L in patients with long-chain 3-hydroxyacyl CoA dehydrogenase deficiency were determined.[8]
AMPPHydroxy polyunsaturated fatty acidsPlasmaLC-ESI-MS/MSLOD of approximately 1 nM (10 fmol/3.2 pg on column).[1]
PFB BromideHydroxy polyunsaturated fatty acidsPlasmaLC-ecAPCI-MS/MSLOD of 10–100 nM (1 nmol/0.3 ng on column).[1]

This protocol is a generalized procedure based on published methods.

  • Sample Preparation: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent system (e.g., Folch or Bligh-Dyer).

  • Saponification: Hydrolyze the lipid extract to release free fatty acids by incubating with a methanolic solution of NaOH.

  • Extraction of Free Fatty Acids: Acidify the sample and extract the free fatty acids with an organic solvent like hexane.

  • Derivatization:

    • Evaporate the solvent from the extracted fatty acids under a stream of nitrogen.

    • Add a solution of TMAE iodide in a suitable organic solvent (e.g., dimethylformamide).

    • Add a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).

    • Incubate the reaction mixture at room temperature.

  • Sample Cleanup: Purify the derivatized HFAs using solid-phase extraction (SPE).

  • LC-MS/MS Analysis: Inject the purified sample into an LC-MS/MS system. Use a suitable reversed-phase column for chromatographic separation. Set the mass spectrometer to perform product ion scans on the precursor ions of the TMAE-derivatized HFAs.

experimental_workflow_derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample lipid_extraction Lipid Extraction start->lipid_extraction saponification Saponification lipid_extraction->saponification ffa_extraction Free Fatty Acid Extraction saponification->ffa_extraction derivatization TMAE Derivatization ffa_extraction->derivatization spe_cleanup SPE Cleanup derivatization->spe_cleanup lc_msms LC-MS/MS Analysis spe_cleanup->lc_msms data_analysis Data Analysis and Isomer Differentiation lc_msms->data_analysis

Derivatization Workflow for HFA Analysis.
Radical-Directed Dissociation (RDD)

Conventional collision-induced dissociation of even-electron lipid ions often fails to produce fragments from the fatty acyl chain, hindering isomer differentiation. Radical-directed dissociation (RDD) overcomes this limitation by introducing a radical site onto the molecule, which then initiates a cascade of fragmentation events along the carbon backbone.[11][12][13]

A common approach involves the use of a derivatizing agent or an adduct that contains a photocaged radical initiator, such as an aryl-iodine bond.[11][12] Upon laser irradiation (e.g., at 266 nm), the carbon-iodine bond cleaves homolytically, generating a highly reactive phenyl radical. This radical can then abstract a hydrogen atom from the fatty acid chain, creating a radical site on the analyte. Subsequent activation of this radical ion leads to extensive and structurally informative fragmentation along the acyl chain. The resulting product ions can be used to pinpoint the location of hydroxyl groups and other modifications.[11][12][13]

experimental_workflow_rdd cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Interpretation start HFA Sample derivatization Derivatization with Photolabile Tag (e.g., 4-I-AMPP+) start->derivatization esi Electrospray Ionization derivatization->esi ms1 MS1: Precursor Ion Selection esi->ms1 uvpd UV Photodissociation (266 nm) ms1->uvpd cid Collision-Induced Dissociation uvpd->cid ms2 MS2: Product Ion Detection cid->ms2 interpretation Analysis of Fragmentation Pattern ms2->interpretation localization Localization of Hydroxyl Group interpretation->localization

Workflow for Radical-Directed Dissociation.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion mobility spectrometry adds another dimension of separation to mass spectrometry by differentiating ions based on their shape and size in the gas phase.[6] This technique is particularly valuable for separating isomers that are difficult to resolve by chromatography or mass spectrometry alone.

In an ion mobility spectrometer, ions are driven through a drift tube filled with a buffer gas by a weak electric field. The time it takes for an ion to traverse the tube (its drift time) is dependent on its collision cross-section (CCS), which is a measure of its rotational average projected area. Isomers with different three-dimensional structures will have different CCS values and, therefore, different drift times, allowing for their separation.[6]

IMS-MS can be used to separate HFA positional isomers and even stereoisomers (R vs. S). By coupling liquid chromatography with IMS-MS (LC-IMS-MS), a three-dimensional separation is achieved (retention time, drift time, and m/z), providing a high degree of confidence in isomer identification.[14]

Comparison with Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and powerful technique for the analysis of fatty acids, including HFAs. While this guide focuses on tandem MS techniques typically coupled with liquid chromatography, a comparison with GC-MS is essential for a complete overview.

FeatureLC-MS/MSGC-MS
Sample State Liquid phase separationGas phase separation
Derivatization Often required to improve ionization and fragmentation.Required to increase volatility and thermal stability (e.g., silylation, methylation).
Separation Based on polarity and hydrophobicity.Based on boiling point and polarity of derivatives. Generally offers higher chromatographic resolution for volatile compounds.
Ionization Soft ionization techniques (ESI, APCI).Hard ionization (Electron Ionization - EI) leading to extensive fragmentation and characteristic mass spectra.
Throughput Can be high with modern UPLC systems.Can be automated for high throughput.[15]
Intact Lipid Analysis Can analyze intact complex lipids.Requires hydrolysis to analyze fatty acid components.

This is a generalized protocol based on established methods.[16][17]

  • Lipid Extraction and Hydrolysis: As described for LC-MS/MS sample preparation.

  • Methylation: Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol or by transmethylation with sodium methoxide.[3]

  • Silylation: Derivatize the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Employ a temperature gradient to separate the FAMEs. A typical program might start at 80°C, ramp to 200°C, and then to 290°C.[16]

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) for targeted quantification. The fragmentation of TMS derivatives of hydroxy FAMEs often yields characteristic ions that can be used to determine the position of the hydroxyl group.[16][17]

Conclusion

The differentiation of hydroxy fatty acid isomers is a complex analytical challenge that requires sophisticated mass spectrometry techniques. Derivatization-based LC-MS/MS offers a versatile approach to enhance sensitivity and generate isomer-specific fragments. Radical-directed dissociation provides unparalleled detail on the fatty acid structure through extensive intrachain fragmentation. Ion mobility spectrometry introduces an orthogonal separation dimension based on molecular shape, enabling the resolution of otherwise indistinguishable isomers. While GC-MS remains a robust and high-resolution technique, it requires derivatization and is not suitable for the analysis of intact complex lipids.

The choice of the optimal method will depend on the specific research question, the available instrumentation, and the nature of the samples being analyzed. For comprehensive lipidomic studies, a multi-faceted approach, potentially combining several of these techniques, will likely yield the most complete picture of the isomeric diversity of hydroxy fatty acids and their biological roles.

References

A Comparative Guide to the Biological Effects of R- and S-enantiomers of 3-Hydroxydocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the known and potential biological effects of the R- and S-enantiomers of 3-hydroxydocosanoic acid, a 22-carbon very-long-chain hydroxy fatty acid. Direct comparative studies on the bioactivity of these specific enantiomers are limited in the current scientific literature. Therefore, this document synthesizes findings from related (R)- and (S)-3-hydroxyalkanoic acids of varying chain lengths to infer potential activities. Furthermore, we explore plausible signaling pathways, such as Toll-like receptor 4 (TLR4) activation, and propose a comprehensive experimental workflow to facilitate future research in this area. All quantitative data from related compounds are summarized, and key methodologies are detailed to provide a foundational resource for researchers.

Introduction

This compound is a saturated hydroxy fatty acid that has been identified as a component of lipopolysaccharides in bacteria such as Chlamydia trachomatis and Chlamydophila psittaci[1]. It also serves as an intermediate in the metabolic elongation of very-long-chain fatty acids[1]. The presence of a chiral center at the C-3 position gives rise to two enantiomers: (R)-3-hydroxydocosanoic acid and (S)-3-hydroxydocosanoic acid. Stereochemistry often dictates the biological activity of molecules, and understanding the distinct effects of these enantiomers is crucial for potential therapeutic applications. While research on shorter-chain 3-hydroxyalkanoic acids has revealed diverse biological activities, including antimicrobial and anti-cancer effects, particularly for the (R)-enantiomer, a direct comparison of the 22-carbon analogues is lacking[2][3][4]. This guide aims to bridge this knowledge gap by providing a comparative framework based on existing literature on related compounds and outlining a path for future investigation.

Comparative Biological Activities of Related 3-Hydroxyalkanoic Acids

While specific data for the enantiomers of this compound is scarce, studies on shorter-chain 3-hydroxyalkanoic acids provide insights into their potential differential activities. The (R)-enantiomers, often derived from bacterial polyhydroxyalkanoates, have been more extensively studied and have shown notable biological effects.

Biological Activity(R)-3-Hydroxyalkanoic Acids (C6-C12)(S)-3-Hydroxyalkanoic AcidsReference(s)
Antimicrobial Activity Active against Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) and fungi (Candida albicans). The presence of the carboxylic acid group is essential for this activity.Less studied, but some synthetic (S)-enantiomers of shorter chain lengths have shown activity.[3][4]
Anti-cancer Activity Conjugation of (R)-3-hydroxydecanoic acid with peptides enhances their anti-cancer activity against cell lines such as MiaPaCa. The chain length of the fatty acid influences the degree of enhancement.Data not available.[2]
Quorum Sensing Inhibition (R)-3-hydroxyoctanoic acid can inhibit pyocyanin (B1662382) production in Pseudomonas aeruginosa, a process regulated by quorum sensing.Data not available.[4]

Potential Signaling Pathways

Given that this compound is a saturated fatty acid, a plausible mechanism for its biological activity, particularly in the context of inflammation, is through the activation of Toll-like receptor 4 (TLR4). Saturated fatty acids are known to act as agonists for TLR4, leading to the initiation of an inflammatory cascade.

Toll-like Receptor 4 (TLR4) Signaling

Saturated fatty acids can induce the dimerization of TLR4 and its recruitment into lipid rafts, which initiates a downstream signaling cascade. This can occur through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, both culminating in the activation of transcription factors like NF-κB and IRF3, respectively. This leads to the production of pro-inflammatory cytokines and chemokines. It is hypothesized that both R- and S-enantiomers of this compound could modulate this pathway, potentially with different potencies.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-HDA R/S-3-Hydroxydocosanoic Acid TLR4 TLR4/MD-2 Complex 3-HDA->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Genes Induces IRF3 IRF3 TBK1->IRF3 Activates IRF3->Genes Induces

Caption: Proposed TLR4 signaling pathway for this compound enantiomers.

Proposed Experimental Workflow for Comparative Analysis

To elucidate the distinct biological effects of the R- and S-enantiomers of this compound, a systematic experimental approach is necessary. The following workflow is proposed for researchers entering this field.

Experimental_Workflow cluster_synthesis 1. Synthesis & Characterization cluster_invitro 2. In Vitro Bioassays cluster_mechanistic 3. Mechanistic Studies cluster_invivo 4. In Vivo Validation (Optional) synthesis Enantioselective Synthesis of R- and S-3-Hydroxydocosanoic Acid characterization Purity and Stereochemical Analysis (NMR, MS, Chiral HPLC) synthesis->characterization cell_culture Cell Culture (e.g., Macrophages, Cancer Cell Lines) characterization->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) cell_culture->cytotoxicity inflammation Inflammatory Response (Cytokine Profiling - ELISA, qPCR) cell_culture->inflammation antimicrobial Antimicrobial Assay (MIC, MBC) cell_culture->antimicrobial receptor_binding Receptor Binding/Activation (e.g., TLR4 Reporter Assay) inflammation->receptor_binding western_blot Signaling Pathway Analysis (Western Blot for p-NF-κB, p-IRF3) receptor_binding->western_blot animal_model Animal Model of Inflammation (e.g., LPS-induced sepsis) western_blot->animal_model treatment Treatment with R- and S-enantiomers animal_model->treatment analysis Analysis of Inflammatory Markers and Histopathology treatment->analysis

Caption: Proposed experimental workflow for comparing R- and S-3-hydroxydocosanoic acid.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of R- and S-3-hydroxydocosanoic acid (solubilized in a suitable vehicle, e.g., DMSO, with a final concentration not exceeding 0.1%) for 24-48 hours. Include vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Cytokine Expression Analysis (qPCR)
  • Cell Treatment: Treat cells with R- and S-enantiomers as described above for a specified time (e.g., 6 or 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

TLR4 Reporter Assay
  • Cell Line: Utilize a cell line stably transfected with a TLR4-inducible reporter gene (e.g., SEAP or luciferase), such as HEK-Blue™ hTLR4 cells.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with R- and S-3-hydroxydocosanoic acid at various concentrations. Include a known TLR4 agonist (e.g., LPS) as a positive control.

  • Incubation: Incubate the cells for the time specified by the reporter assay manufacturer (typically 16-24 hours).

  • Reporter Gene Detection: Measure the reporter gene activity according to the manufacturer's protocol (e.g., colorimetric or luminescence measurement).

  • Data Analysis: Quantify the level of TLR4 activation relative to the controls.

Conclusion and Future Directions

The biological activities of the R- and S-enantiomers of this compound remain a nascent field of research. Based on studies of shorter-chain analogues, it is plausible that these enantiomers possess distinct antimicrobial, anti-inflammatory, and anti-cancer properties. The (R)-enantiomer is hypothesized to exhibit more potent biological activity. The TLR4 signaling pathway represents a key target for investigating the immunomodulatory effects of these very-long-chain hydroxy fatty acids. The experimental workflow and protocols provided in this guide offer a robust framework for future studies to systematically characterize and compare the bioactivities of these enantiomers. Such research is essential for unlocking their potential as novel therapeutic agents in various disease contexts.

References

A Comparative Analysis of Lipid A 3-Hydroxy Fatty Acid Composition Across Diverse Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 3-hydroxy fatty acid (3-OH-FA) composition of lipid A from various Gram-negative bacteria. Understanding these structural variations is crucial for research into bacterial pathogenesis, innate immunity, and the development of novel therapeutics and vaccine adjuvants. The data presented is supported by established experimental protocols, and key biological and analytical pathways are visualized for clarity.

Introduction to Lipid A and 3-Hydroxy Fatty Acids

Lipid A is the bioactive component of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. It acts as a potent elicitor of the innate immune response in mammals, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The structure of lipid A, particularly its acylation pattern, is highly variable among different bacterial species and even within strains, which significantly influences its immunological activity.

A key and conserved feature of lipid A is the presence of 3-hydroxy fatty acids, which are typically attached to the glucosamine (B1671600) disaccharide backbone. The chain length of these 3-OH-FAs is a significant source of structural diversity and plays a critical role in the recognition of lipid A by the TLR4/MD-2 complex. This guide focuses on comparing the predominant 3-OH-FA profiles of several medically and environmentally important Gram-negative bacteria.

Comparative Analysis of 3-Hydroxy Fatty Acid Composition

The composition of 3-hydroxy fatty acids in the lipid A of Gram-negative bacteria exhibits remarkable diversity. This variation in acyl chain length is a key determinant of the host's immune response. The following table summarizes the major 3-hydroxy fatty acids identified in the lipid A of several well-characterized Gram-negative bacterial species.

Bacterial SpeciesMajor 3-Hydroxy Fatty Acids (Chain Length)Predominant 3-OH-FA
Escherichia coli3-OH-C14:03-Hydroxymyristic acid[1][2]
Salmonella enterica3-OH-C14:0, 3-OH-C12:03-Hydroxymyristic acid[3][4]
Pseudomonas aeruginosa3-OH-C10:0, 3-OH-C12:03-Hydroxydecanoic acid, 3-Hydroxydodecanoic acid[5]
Klebsiella pneumoniae3-OH-C14:03-Hydroxymyristic acid[6][7]
Burkholderia cepacia3-OH-C14:0, 3-OH-C16:03-Hydroxymyristic acid, 3-Hydroxypalmitic acid
Helicobacter pylori3-OH-C16:0, 3-OH-C18:03-Hydroxypalmitic acid, 3-Hydroxystearic acid
Bordetella pertussis3-OH-C10:0, 3-OH-C14:03-Hydroxydecanoic acid, 3-Hydroxymyristic acid
Porphyromonas gingivalis3-OH-iso-C15:0, 3-OH-C16:0, 3-OH-iso-C17:03-Hydroxy-isopentadecanoic acid, 3-Hydroxypalmitic acid, 3-Hydroxy-isoheptadecanoic acid

Note: The presence and relative abundance of these fatty acids can vary depending on the bacterial strain, growth conditions, and analytical methods used.

Experimental Protocols

Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative and qualitative analysis of 3-hydroxy fatty acids from lipid A is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This method involves the hydrolysis of lipid A to release the constituent fatty acids, followed by derivatization to increase their volatility for GC analysis.

1. Lipid A Extraction and Hydrolysis:

  • LPS Extraction: Lipopolysaccharide is first extracted from bacterial cells using methods such as the hot phenol-water or TRI Reagent extraction.

  • Lipid A Cleavage: The purified LPS is then subjected to mild acid hydrolysis (e.g., with 1% acetic acid at 100°C for 1-2 hours) to cleave the ketosidic linkage between the core oligosaccharide and lipid A.

  • Extraction of Lipid A: The precipitated lipid A is then extracted from the aqueous solution using an organic solvent mixture, typically chloroform/methanol.

2. Hydrolysis of Lipid A to Release Fatty Acids:

  • The isolated lipid A is subjected to strong acid hydrolysis (e.g., with 4 M HCl at 100°C for 4 hours) or strong alkaline hydrolysis (e.g., with 4 M NaOH at 100°C for 4 hours) to break the amide and ester linkages, releasing the fatty acids.

3. Derivatization of 3-Hydroxy Fatty Acids:

  • To make the fatty acids volatile for GC analysis, their carboxyl and hydroxyl groups must be derivatized. A common method is to convert them into fatty acid methyl esters (FAMEs) with a silylating agent for the hydroxyl group.

  • Methylation: The carboxyl group is esterified, for example, by heating with methanolic HCl.

  • Silylation: The hydroxyl group is derivatized, for example, by reacting with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

4. GC-MS Analysis:

  • Injection: The derivatized sample is injected into the GC-MS system.

  • Separation: The FAMEs are separated on a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The oven temperature is programmed to ramp up to allow for the separation of fatty acids with different chain lengths and structures.

  • Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component. The identity of each 3-hydroxy fatty acid is confirmed by comparing its retention time and mass spectrum to those of known standards.

  • Quantification: For quantitative analysis, a known amount of an internal standard (e.g., a deuterated 3-hydroxy fatty acid) is added to the sample before hydrolysis. The amount of each 3-hydroxy fatty acid in the sample is then calculated by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the biological context and analytical procedures, the following diagrams have been generated using Graphviz.

LipidA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_fatty_acid_analysis Fatty Acid Analysis BacterialCulture Bacterial Culture LPS_Extraction LPS Extraction (e.g., Phenol-Water) BacterialCulture->LPS_Extraction LipidA_Hydrolysis Mild Acid Hydrolysis (Cleavage of Lipid A) LPS_Extraction->LipidA_Hydrolysis LipidA_Isolation Lipid A Isolation LipidA_Hydrolysis->LipidA_Isolation FA_Release Strong Acid/Base Hydrolysis (Release of Fatty Acids) LipidA_Isolation->FA_Release Derivatization Derivatization (e.g., Methylation, Silylation) FA_Release->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of 3-hydroxy fatty acids from bacterial lipid A.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling LPS LPS (Lipid A) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 transfers LPS MD2 MD-2 CD14->MD2 presents Lipid A to TLR4 TLR4 MD2->TLR4 binds to TIRAP TIRAP TLR4->TIRAP recruits MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 TIRAP->MyD88 recruits IKK_complex IKK Complex TRAF6->IKK_complex activates NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes Nucleus->Cytokine_Genes activates transcription of Inflammation Inflammation Cytokine_Genes->Inflammation leads to

Caption: Simplified TLR4 signaling pathway initiated by the recognition of lipid A.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxydocosanoic Acid: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Hydroxydocosanoic acid, a long-chain fatty acid, aligning with standard laboratory safety protocols and environmental regulations. While specific institutional and local regulations must always be consulted, this document outlines the core principles and practices for managing this compound's waste stream effectively.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance under GHS, prudent laboratory practices are essential.[1] Adherence to standard operating procedures for non-hazardous chemicals minimizes risk and ensures a safe working environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1][2]

  • Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use.[1][2]

  • Body Protection: A lab coat or other protective clothing should be worn.[1][2]

Handling and Storage:

  • Handle in a well-ventilated area to avoid the formation of dust and aerosols.[2]

  • Store in a tightly closed, suitable container in a cool, dry place.[2][3]

  • Saturated lipids like this compound are stable as powders and should be stored in glass containers with Teflon closures at ≤ -16°C.[3]

  • Avoid contact with skin and eyes.[2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash. [4][5]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure substance, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, must be designated as chemical waste.

  • Do not mix this waste with other incompatible waste streams.[4] Maintain separate waste containers for different classes of chemicals.

Step 2: Waste Collection and Containerization

  • Collect waste in a sturdy, leak-proof container that is chemically compatible with the fatty acid.[4][6][7] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][5][6]

  • For liquid waste, do not fill the container to more than 75-90% capacity to allow for vapor expansion.[6][8]

Step 3: Labeling the Waste Container

  • Clearly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[4][5][6]

  • The label must include:

    • The full chemical name: "this compound Waste" (avoiding abbreviations or formulas).[6]

    • The concentration and composition of the waste, including any solvents.[5]

    • The date the waste was first added to the container.

    • The associated hazards (in this case, "Non-hazardous chemical waste" is appropriate unless mixed with hazardous solvents).

Step 4: Storage of Waste Container

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[6][7]

  • Ensure the container is stored in secondary containment to prevent spills.[4]

  • Store the waste away from incompatible materials.

Step 5: Arranging for Disposal

  • Once the waste container is full or has been accumulating for a set period (e.g., six to twelve months, depending on institutional and federal regulations), arrange for its pickup by your institution's EHS or a licensed chemical waste disposal service.[7][9]

  • The recommended disposal method for this type of organic solid is controlled incineration by a licensed chemical destruction plant.[2]

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative limits and timelines for managing chemical waste in a typical laboratory setting, as mandated by regulatory bodies and institutional policies.

ParameterGuideline/LimitCitation(s)
Maximum Hazardous Waste in Lab (SAA)Typically no more than 10-25 gallons total.[4][7]
Liquid Waste Container Fill LevelDo not exceed 75-90% of the container's capacity.[6][8]
Waste Container Removal from LaboratoryWithin 72 hours after becoming full, or at regular intervals (e.g., every 6-12 months) as per institutional policy.[6][9]
pH for Aqueous Waste Drain DisposalProhibited for this chemical. For neutralizable aqueous waste, generally must be between 5.5 and 9.0.[5]

Experimental Protocol: Rinsing of Empty Containers

Properly decontaminating empty containers that held this compound is crucial before they can be disposed of as non-hazardous waste.

Methodology:

  • Ensure all residual solid has been mechanically removed and disposed of as chemical waste.

  • Perform a triple rinse of the container. The first rinse must use a suitable organic solvent (e.g., ethanol (B145695) or acetone) capable of dissolving the fatty acid.

  • Collect the first rinseate as chemical waste and add it to your designated this compound waste container.[4]

  • Subsequent rinses can be done with soapy water followed by clean water.

  • After the triple rinse and air drying, deface or remove the original label.[4]

  • The clean, rinsed container can now be disposed of with regular laboratory glass or plastic waste, according to your institution's recycling or waste management program.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start Generation of 3-Hydroxydocosanoic Acid Waste is_pure Is the waste the pure solid or contaminated solid? start->is_pure is_solution Is the waste a solution? is_pure->is_solution No collect_solid Collect in a designated, compatible, and labeled solid chemical waste container. is_pure->collect_solid Yes collect_liquid Collect in a designated, compatible, and labeled liquid chemical waste container. is_solution->collect_liquid Yes storage Store container in a secondary containment tray within a Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage full_or_time Is container full or has the accumulation time limit been reached? storage->full_or_time full_or_time->storage No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full_or_time->contact_ehs Yes disposal EHS transports for final disposal via controlled incineration. contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.